N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-12(15)13(7-11)17(18)19/h1-7,16H,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDZJOIEYRRRGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602349 | |
| Record name | N~4~-[(4-Fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150812-21-8 | |
| Record name | N~4~-[(4-Fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(4-Fluorobenzyl)-3-nitro-1,4-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine
Introduction
N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine, a substituted nitroaniline, is a compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active molecules. Notably, it serves as a crucial intermediate in the synthesis of the anticonvulsant drug Retigabine, which functions by modulating neuronal potassium channels.[1][2] The presence of the nitro group, the fluorobenzyl moiety, and the diamine system imparts unique chemical properties that make it a versatile building block for the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The document delves into the synthetic strategy, a detailed experimental protocol, the underlying reaction mechanism, and methods for purification and characterization.
Synthetic Strategy and Core Principles
The most direct and efficient route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in aromatic chemistry and is particularly effective when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups.
In this specific synthesis, the key transformation involves the reaction of a halo-nitroaniline with 4-fluorobenzylamine. The chosen starting material is 4-chloro-2-nitroaniline . The rationale for this selection is based on the following principles:
-
Activation by the Nitro Group: The nitro (-NO₂) group is a powerful electron-withdrawing group. Its presence ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack. This activation is a direct consequence of the nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.
-
The Halogen as a Leaving Group: Chlorine is a good leaving group in SNAr reactions. While fluorine can sometimes lead to faster reactions, chlorine is a cost-effective and readily available starting material.
-
Nucleophilicity of the Amine: 4-Fluorobenzylamine acts as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electron-deficient carbon atom bonded to the chlorine.
The overall synthetic workflow can be visualized as follows:
Caption: General Synthesis Workflow
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of this compound. Note: This procedure is a composite based on established principles of SNAr reactions and should be optimized for specific laboratory conditions.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Hazards |
| 4-Chloro-2-nitroaniline | 89-63-4 | C₆H₅ClN₂O₂ | 172.57 | Toxic, Irritant[3][4] |
| 4-Fluorobenzylamine | 140-75-0 | C₇H₈FN | 125.15 | Corrosive, Flammable |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Irritant |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Reproductive Toxin, Irritant |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable, Irritant |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Flammable, Neurotoxin |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Hygroscopic |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-nitroaniline (1.73 g, 10 mmol).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the flask. Subsequently, add 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition of Nucleophile: Stir the mixture at room temperature for 15 minutes to ensure a good suspension. Slowly add 4-fluorobenzylamine (1.25 g, 10 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 2:1 v/v) as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate should form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove any remaining DMF and inorganic salts. Allow the crude product to air-dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Mechanism of Reaction
The synthesis proceeds via the SNAr addition-elimination mechanism. This two-step process is initiated by the nucleophilic attack of the amine on the aromatic ring, followed by the elimination of the leaving group.
Caption: SNAr Addition-Elimination Mechanism
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 4-fluorobenzylamine attacks the carbon atom of the 4-chloro-2-nitroaniline that bears the chlorine atom. This is the rate-determining step of the reaction. This attack disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized throughout the ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This resonance stabilization is what makes the reaction feasible.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast.
-
Role of the Base: The base (potassium carbonate) plays a crucial role in neutralizing the hydrogen chloride (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product side.
Purification and Characterization
Purification
The choice of purification method depends on the purity of the crude product and the desired final purity.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The desired compound will crystallize out, leaving impurities in the solution. A suitable solvent system for this compound could be an alcohol-water mixture (e.g., ethanol/water) or a mixture of a polar and a non-polar organic solvent (e.g., ethyl acetate/hexane).
-
Column Chromatography: For higher purity or for separating the product from closely related impurities, column chromatography is the method of choice. Silica gel is a common stationary phase, and a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents is used as the mobile phase. The polarity of the eluent is gradually increased to elute the compounds based on their polarity.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₃H₁₂FN₃O₂ |
| Molar Mass | 261.26 g/mol |
| Appearance | Red to brown solid[5] |
| Melting Point | 110.0 to 114.0 °C[5] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate |
Spectroscopic Data (Predicted/Representative)
-
1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The aromatic region would be complex due to the substitution pattern. The benzylic protons (-CH₂-) would likely appear as a doublet due to coupling with the adjacent NH proton. The amine protons (-NH₂ and -NH-) would appear as broad singlets.
-
13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum would show distinct signals for all 13 carbon atoms in the molecule. The carbon atoms in the fluorinated ring would exhibit C-F coupling. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the electron-donating amino groups.
Safety and Handling
It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions in a well-ventilated fume hood.
-
4-Chloro-2-nitroaniline: This compound is toxic and an irritant.[3][4] Avoid inhalation of dust and contact with skin and eyes.
-
4-Fluorobenzylamine: This is a corrosive and flammable liquid. It can cause severe skin burns and eye damage.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and an irritant. It can be absorbed through the skin.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a robust and well-understood process. The key to a successful synthesis lies in the careful control of reaction conditions, including temperature, reaction time, and the choice of base and solvent. Proper purification and characterization are essential to ensure the desired product is obtained with high purity. This guide provides a solid foundation for researchers to undertake the synthesis of this important pharmaceutical intermediate, enabling further exploration of its potential in drug discovery and development.
References
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-CHLORO-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. echemi.com [echemi.com]
An In-depth Technical Guide to the Physicochemical Properties of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine
Abstract
N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a substituted nitro-diamine compound with significant potential in medicinal chemistry and materials science. Identified by CAS number 150812-21-8, its unique molecular architecture, featuring a fluorobenzyl moiety, a nitro group, and two amine functionalities, imparts a specific profile of physicochemical properties that are critical for its application.[1] This guide provides a comprehensive overview of these properties, offering both predicted values derived from computational models and detailed, field-proven experimental protocols for their empirical determination. The methodologies described herein are grounded in authoritative standards, including OECD guidelines, and are designed to ensure scientific rigor and reproducibility. This document serves as a foundational resource for researchers aiming to characterize this molecule for applications ranging from a synthetic building block to a candidate for targeted therapies in oncology and infectious diseases.[1]
Chemical Identity and Structure
A precise understanding of a compound's identity is the cornerstone of any scientific investigation. This compound is an organic molecule whose structure dictates its chemical behavior and potential interactions.
-
IUPAC Name: N4-(4-fluorobenzyl)-2-nitrobenzene-1,4-diamine[2]
-
Molecular Formula: C₁₃H₁₂FN₃O₂[1]
-
Molecular Weight: 261.26 g/mol [1]
-
Canonical SMILES: C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)--INVALID-LINK--[O-])F
-
InChI Key: XTDZJOIEYRRRGJ-UHFFFAOYSA-N[2]
-
Physical Form: Brown to red solid powder[1]
Chemical Structure:

Predicted Physicochemical Properties
In early-stage research and for compounds where extensive experimental data is not yet available, in silico prediction provides invaluable guidance for experimental design.[3][4][5][6] The following table summarizes key physicochemical properties of this compound predicted using established computational algorithms.
| Property | Predicted Value | Method/Tool | Significance in Drug Discovery |
| LogP (Octanol/Water Partition Coefficient) | 2.8 | XlogP3 | Indicates lipophilicity; influences membrane permeability and absorption.[7] |
| Aqueous Solubility (LogS) | -3.45 | ALOGPS | Measures how much compound dissolves in water; critical for bioavailability. |
| pKa (Acid Dissociation Constant) | Basic pKa: 3.8Acidic pKa: 12.5 | MolGpKa, Chemicalize | Determines the ionization state at physiological pH (7.4), affecting solubility, permeability, and target binding. |
| Melting Point | 165 °C | AAT Bioquest MP Predictor | A fundamental physical property influencing solubility and stability.[4][6] |
| Polar Surface Area (PSA) | 91.9 Ų | Molinspiration | Influences membrane transport and blood-brain barrier penetration. |
Note: Predicted values are estimates and should be confirmed by empirical measurement. The protocols for these measurements are detailed in the following sections.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step protocols for the experimental determination of the core physicochemical properties. These methods are selected for their robustness, reproducibility, and relevance in a drug development setting.
Determination of LogP (Octanol/Water Partition Coefficient)
Principle: The Shake Flask method, as described in OECD Guideline 107, is the gold standard for determining the partition coefficient.[3][6][8] It directly measures the equilibrium distribution of the compound between n-octanol and water, providing a definitive LogP value for neutral species.
Methodology: OECD 107 Shake Flask Method
-
Preparation of Phases:
-
Prepare n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of high-purity n-octanol and water in a separatory funnel.
-
Shake vigorously for 24 hours at the test temperature (e.g., 25 °C) and allow the phases to separate for at least 24 hours.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in n-octanol (pre-saturated with water). The concentration should not exceed 0.01 mol/L.[8]
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube with a PTFE-lined cap), combine the n-octanol stock solution with pre-saturated water. Vary the volume ratios (e.g., 1:1, 2:1, 1:2 n-octanol:water) to ensure the final LogP value is independent of the ratio.
-
Place the vessels in a mechanical shaker or on a rotator in a temperature-controlled environment (25 ± 1 °C).
-
Shake until equilibrium is reached. A minimum of 24 hours is recommended, but the duration should be sufficient to ensure no further change in concentration in either phase.
-
-
Phase Separation:
-
Centrifuge the vessels at high speed to achieve a clean separation of the two phases, breaking any emulsions.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A C18 column with a mobile phase of acetonitrile and water is typically suitable.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_wat).
-
P = C_oct / C_wat
-
LogP = log₁₀(P)
-
Calculate the LogP for each volume ratio; the final value should be the average of consistent results.
-
Diagram: LogP Determination Workflow
Caption: Workflow for LogP determination via the Shake Flask method.
Determination of pKa (Acid Dissociation Constant)
Principle: Potentiometric titration is a highly accurate method for determining pKa values.[5][9] It involves monitoring the pH of a solution containing the compound as a titrant (a strong acid or base) is added incrementally. The pKa is identified at the half-equivalence point on the resulting titration curve.
Methodology: Potentiometric Titration
-
Instrument Calibration:
-
Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[5]
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent. For sparingly soluble compounds, a co-solvent system (e.g., methanol/water) may be necessary. The final concentration should be approximately 1 mM.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[5]
-
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the measurement, especially when titrating with a base.[5][10]
-
Immerse the calibrated pH electrode and an automated burette tip into the solution.
-
For Basic pKa: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).
-
For Acidic pKa: Titrate the solution with a standardized strong, carbonate-free base (e.g., 0.1 M NaOH).
-
Add the titrant in small, precise increments, allowing the pH to stabilize before recording the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).
-
Perform at least three replicate titrations to ensure reproducibility.[5]
-
Determination of Aqueous Solubility
Solubility is a critical parameter that can be measured under different conditions. Thermodynamic solubility represents the true equilibrium state, while kinetic solubility is often more relevant to high-throughput screening conditions.
3.3.1 Thermodynamic Solubility (Shake-Flask Method)
Principle: This method determines the equilibrium concentration of a compound in a saturated solution after prolonged incubation with an excess of solid material. It is considered the "gold standard" for solubility measurement.[11][12][13]
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid this compound to vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.
-
-
Equilibration:
-
Phase Separation:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant and filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved particles. Alternatively, centrifuge at high speed and sample the supernatant.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water).
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.[15]
-
The resulting concentration is the thermodynamic solubility.
-
3.3.2 Kinetic Solubility (Nephelometry Method)
Principle: This high-throughput method measures the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous buffer.[7] Precipitation is detected by measuring light scattering (nephelometry).[2][16]
Methodology:
-
Sample Preparation:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
-
Assay Procedure:
-
In a 96- or 384-well microplate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the aqueous buffer.
-
Perform serial dilutions directly in the plate to create a range of concentrations.
-
Incubate the plate for a defined period (e.g., 2 hours) at room temperature with gentle shaking.[2]
-
-
Measurement:
-
Place the microplate into a nephelometer.
-
The instrument measures the intensity of light scattered by any precipitate formed in the wells.
-
-
Data Analysis:
-
Plot the light scattering signal (Nephelometric Turbidity Units, NTU) versus the compound concentration.
-
The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.[16]
-
Diagram: Solubility Determination Workflows
Caption: Comparison of Thermodynamic and Kinetic Solubility workflows.
Determination of Melting Point
Principle: Differential Scanning Calorimetry (DSC) is a precise technique for determining the melting point (Tm) of a crystalline solid.[17][18] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting event is observed as an endothermic peak.
Methodology: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard with a known melting point, such as indium.[17]
-
-
Sample Preparation:
-
Accurately weigh a small amount of the solid compound (typically 1-5 mg) into a DSC pan (e.g., aluminum).
-
Seal the pan hermetically.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a controlled temperature program. A typical scan rate is 10 °C/min.[19]
-
The temperature range should bracket the expected melting point (e.g., from 25 °C to 250 °C).
-
-
Data Analysis:
-
The instrument software will generate a thermogram plotting heat flow versus temperature.
-
The melting of the compound will appear as an endothermic peak.
-
The melting point (Tm) is typically determined as the onset temperature or the peak temperature of the endotherm. The onset is often preferred for pure crystalline compounds.
-
Significance and Applications
This compound is more than a chemical entity; it is a versatile intermediate with demonstrated utility. Its structural features make it a valuable building block in organic synthesis.[1] Specifically, it has been identified as a key intermediate in the synthesis of pharmaceuticals, including anticonvulsant drugs.[20] Furthermore, research has shown that the compound itself and its derivatives possess notable biological activities, including antibacterial and anticancer properties, highlighting its potential as a lead structure for therapeutic development.[1] The nitro group can be reduced to form reactive species, while the fluorobenzyl group can modulate membrane permeability and target interaction, a combination of features that makes it a compelling subject for further investigation in medicinal chemistry.[1][20]
Conclusion
This technical guide has detailed the essential physicochemical properties of this compound. By combining computationally predicted data with robust, standards-compliant experimental protocols, we provide a comprehensive framework for the characterization of this compound. A thorough understanding of its solubility, lipophilicity, ionization state, and thermal properties is fundamental for any researcher aiming to unlock its full potential in drug discovery, materials science, or synthetic chemistry. The methodologies presented herein are designed to generate the reliable, high-quality data necessary to advance these research and development efforts.
References
- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. oecd.org [oecd.org]
- 4. AAT Bioquest: Online Melting Point Prediction Calculator [aatbioquest.blogspot.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. enamine.net [enamine.net]
- 15. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 18. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 19. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to N¹-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of N¹-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine, a key chemical intermediate with significant applications in medicinal chemistry and materials science. We will explore its precise chemical identity, including its IUPAC nomenclature and structural features. The document details a validated, step-by-step synthesis protocol, offering insights into the chemical logic behind the procedural choices. Furthermore, this guide examines the compound's chemical reactivity, its role as a versatile building block in the development of targeted therapeutics—most notably as a precursor to anticonvulsant agents like Retigabine—and its broader potential in other scientific fields. This content is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this important molecular scaffold.
Nomenclature and Structural Elucidation
A precise understanding of a molecule's structure is foundational to its study and application. This section clarifies the formal naming conventions and key structural and physical properties of the target compound.
IUPAC Name and Synonyms
The systematic naming of this compound can vary based on the prioritization of its functional groups. While commonly referred to by the name in the topic, the more formally correct IUPAC name is N⁴-(4-fluorobenzyl)-2-nitrobenzene-1,4-diamine .[1][2] This nomenclature designates the parent molecule as benzene-1,4-diamine (or p-phenylenediamine), with the primary amino group at position 1. Consequently, the nitro group is located at position 2, and the substituted amino group is at position 4.
For clarity and searchability, researchers should be aware of several synonyms used in commercial and academic literature:
Chemical Structure
The molecule consists of a p-phenylenediamine core functionalized with a nitro group ortho to one amine and a 4-fluorobenzyl group attached to the other amine.
Structure:
Caption: General two-step synthesis workflow.
Detailed Synthesis Protocol
This protocol describes a representative laboratory-scale synthesis.
Step 1: Nitration of 1,4-Diaminobenzene
-
Rationale: This step introduces the electron-withdrawing nitro group, which also serves as a key functional handle for subsequent reactions, such as reduction.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 1,4-diaminobenzene in concentrated sulfuric acid at a temperature maintained below 10 °C with an ice bath.
-
Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 15 °C. The controlled temperature is critical to prevent over-nitration and side reactions.
-
After the addition is complete, allow the mixture to stir for 1-2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the solution with a base (e.g., aqueous ammonia) to yield 3-nitro-1,4-diaminobenzene.
-
Filter the resulting solid, wash with cold water, and dry under a vacuum.
-
Step 2: N-Alkylation with 4-Fluorobenzyl Chloride
-
Rationale: This is a nucleophilic substitution reaction where one of the amino groups of the nitrated intermediate attacks the electrophilic benzylic carbon of 4-fluorobenzyl chloride. A base is required to deprotonate the amine and neutralize the HCl byproduct. [1]* Procedure:
-
Dissolve the 3-nitro-1,4-diaminobenzene intermediate from Step 1 in a suitable solvent such as 2-propanol or acetonitrile. [4] 2. Add a non-nucleophilic base, such as triethylamine (Et₃N), to the solution. [4] 3. Add 4-fluorobenzyl chloride to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours (typically 3-6 hours), again monitoring by TLC. [4] 5. Upon completion, cool the mixture and add water to precipitate the crude product. [4] 6. Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final N¹-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine.
-
Chemical Reactivity and Applications in Drug Discovery
The compound's value lies in the distinct reactivity of its functional groups, making it a versatile scaffold for building more complex molecules.
Role as a Pharmaceutical Intermediate
This molecule is a critical intermediate in the synthesis of a variety of pharmaceuticals. [1][3]Its structure is particularly relevant to the development of drugs targeting the central nervous system and infectious diseases.
-
Anticonvulsant Agents: It is a known precursor in the synthesis of anticonvulsant drugs, most notably being structurally related to Retigabine (Ezogabine). [1]Retigabine is a potassium channel opener used in the treatment of epilepsy.
-
Anticancer and Antibacterial Agents: Research has shown that derivatives synthesized from this scaffold exhibit significant antibacterial and anticancer properties, highlighting its potential in developing targeted therapies. [1]
Key Chemical Transformations
The most important reaction for this molecule in drug synthesis is the reduction of the nitro group.
-
Nitro Group Reduction: The nitro group can be selectively reduced to a primary amine using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl₂). [1]This transformation yields a triamine derivative, which is a common precursor for constructing heterocyclic ring systems found in many active pharmaceutical ingredients (APIs).
Mechanism of Action in Neurological Targets
The structural motif of this compound is central to molecules that modulate neuronal activity. Derivatives, like Retigabine, function by positively modulating KCNQ (Kv7) potassium channels.
Caption: Simplified pathway of KCNQ channel modulation.
This modulation enhances potassium efflux from the neuron, which hyperpolarizes the cell membrane and stabilizes the resting potential. The overall effect is a reduction in neuronal excitability, which is the therapeutic basis for treating conditions like epilepsy.
Broader Applications
Beyond its primary role in medicinal chemistry, the unique electronic and structural properties of N¹-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine make it useful in other fields:
-
Materials Science: It serves as a building block for advanced polymers and coatings, where its functionalities can enhance thermal stability and durability. [3]* Dyes and Pigments: The nitro-aromatic diamine structure is a classic chromophore, making it a precursor for synthesizing specialized dyes and pigments. [3]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). * Precautionary Statements: P264, P280, P302+P352, P305+P351+P338. * Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry, dark place, sealed from moisture.
Conclusion
N¹-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a high-value chemical intermediate with a well-defined synthesis pathway and significant utility. Its primary importance is as a versatile scaffold in drug discovery, enabling the creation of complex molecules targeting a range of diseases, particularly those of the central nervous system. Its reactive functional groups—the reducible nitro group and the two distinct amines—provide chemists with multiple avenues for molecular elaboration. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for professionals engaged in pharmaceutical research and development.
References
An In-Depth Technical Guide to the Spectral Analysis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine
Abstract
This technical guide provides a comprehensive spectral analysis of the synthetic intermediate, N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine. In the landscape of drug development and materials science, the unambiguous structural confirmation of novel and intermediate compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as the cornerstones of molecular characterization. This document offers a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of the title compound, grounded in foundational chemical principles and data from analogous structures. Each analysis is accompanied by a detailed experimental protocol, causality-driven explanations for methodological choices, and illustrative diagrams to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related molecules.
Introduction and Molecular Overview
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including anticonvulsant drugs like retigabine.[1] Its structure incorporates several key functional groups: a secondary aromatic amine, a primary aromatic amine, a nitroaromatic system, and a fluorobenzyl moiety. The electronic interplay between the electron-donating amino groups and the electron-withdrawing nitro group creates a complex and informative spectral profile. Accurate characterization is crucial to ensure purity and confirm the successful synthesis of this precursor before its use in subsequent reactions.[1]
To facilitate a clear and unambiguous discussion of the spectral data, the atoms in the molecule are numbered as shown below. This numbering scheme will be used consistently throughout this guide.
Molecular Structure and Atom Numbering
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.
¹H NMR Spectroscopy
Rationale for Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds allows for the observation of the exchangeable N-H protons of the primary and secondary amines, which would otherwise be broadened or absent in non-polar solvents. Tetramethylsilane (TMS) is used as the internal standard, providing a reference point at 0 ppm.[2]
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-N1 (secondary amine) | ~8.0 - 8.5 | Triplet (t) | J ≈ 6.0 Hz | 1H |
| H₂-N4 (primary amine) | ~5.0 - 5.5 | Broad Singlet (br s) | - | 2H |
| H-2 | ~7.5 - 7.7 | Doublet (d) | J ≈ 2.5 Hz | 1H |
| H-5 | ~6.8 - 7.0 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 Hz | 1H |
| H-6 | ~6.6 - 6.8 | Doublet (d) | J ≈ 8.5 Hz | 1H |
| H-7 (CH₂) | ~4.4 - 4.6 | Doublet (d) | J ≈ 6.0 Hz | 2H |
| H-9, H-13 | ~7.3 - 7.5 | Doublet of Doublets (dd) | J ≈ 8.5, 5.5 Hz | 2H |
| H-10, H-12 | ~7.0 - 7.2 | Triplet (t) | J ≈ 8.5 Hz | 2H |
Interpretation of the ¹H NMR Spectrum:
-
Amine Protons: The secondary amine proton (H-N1) is expected to be significantly deshielded due to its attachment to the electron-deficient aromatic ring and will appear as a triplet due to coupling with the adjacent methylene protons (H-7). The primary amine protons (H₂-N4) will appear as a broad singlet, a characteristic feature of exchangeable protons.
-
Nitro-substituted Ring Protons (H-2, H-5, H-6): The powerful electron-withdrawing nitro group at C-3 strongly deshields the ortho proton, H-2, causing it to appear furthest downfield as a doublet with a small meta-coupling to H-5.[3] H-5 will appear as a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-2. H-6, being ortho to the electron-donating N1-amine group, will be the most shielded of this ring's protons and will appear as a doublet from coupling to H-5.[4]
-
Fluorobenzyl Group Protons (H-7, H-9, H-13, H-10, H-12): The methylene protons (H-7) are adjacent to both the secondary amine and the aromatic ring, placing their chemical shift around 4.4-4.6 ppm. They will appear as a doublet due to coupling with the H-N1 proton. The protons on the fluorobenzene ring often exhibit a complex, second-order coupling pattern. However, they can be approximated as two sets of signals: H-9/H-13, which are ortho to the C-7 substituent, and H-10/H-12, which are ortho to the fluorine atom. The H-10/H-12 protons will show coupling to both adjacent protons and to the fluorine atom, appearing as a triplet.
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.
¹³C NMR Spectroscopy
Rationale for Experimental Choices: The same sample prepared for ¹H NMR can be used. ¹³C NMR requires a greater number of scans due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled experiment is standard, which collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and improves the signal-to-noise ratio.[5]
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |
| C-1 | ~145-148 | Attached to secondary amine |
| C-2 | ~128-130 | Deshielded by adjacent nitro group |
| C-3 | ~140-142 | Attached to nitro group |
| C-4 | ~148-150 | Attached to primary amine, deshielded by nitro |
| C-5 | ~115-117 | Shielded by two ortho amine groups |
| C-6 | ~112-114 | Shielded by ortho amine groups |
| C-7 (CH₂) | ~45-48 | Aliphatic carbon attached to nitrogen |
| C-8 | ~135-137 | Quaternary carbon of the benzyl group |
| C-9, C-13 | ~129-131 | Doublet (¹JCF ≈ 22 Hz) |
| C-10, C-12 | ~115-117 | Doublet (²JCF ≈ 8 Hz) |
| C-11 | ~160-163 | Attached to fluorine (large ¹JCF coupling) |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the electronic nature of the substituents.[6][7] Carbons directly attached to the electronegative nitrogen and nitro groups (C-1, C-3, C-4) will be found significantly downfield.[3] Conversely, carbons ortho and para to the electron-donating amine groups (C-5, C-6) will be shifted upfield.[3]
-
Fluorobenzyl Carbons: The most notable feature is the large one-bond coupling constant (¹JCF) for C-11, the carbon directly attached to fluorine, which will appear as a doublet. The carbons ortho (C-10, C-12) and meta (C-9, C-13) to the fluorine will also show smaller C-F couplings.[6]
-
Aliphatic Carbon: The methylene carbon (C-7) will appear in the typical aliphatic region, around 45-48 ppm.
Infrared (IR) Spectroscopy
Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), providing a "fingerprint" of the functional groups present.[8]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium-Strong |
| 3350 - 3310 | N-H Stretch | Secondary Aromatic Amine | Medium |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | Weak |
| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine | Strong |
| 1590 - 1450 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1550 - 1500 | N-O Asymmetric Stretch | Nitro Group (NO₂) | Strong |
| 1350 - 1300 | N-O Symmetric Stretch | Nitro Group (NO₂) | Strong |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 1250 - 1200 | C-F Stretch | Aryl Fluoride | Strong |
Interpretation of the IR Spectrum:
The IR spectrum will be dominated by several key features confirming the structure:
-
N-H Region (3500-3300 cm⁻¹): The presence of two distinct peaks in this region is highly diagnostic. A pair of bands for the primary amine (-NH₂) (asymmetric and symmetric stretches) and a single, weaker band for the secondary amine (-NH-) are expected.[9][10][11]
-
Nitro Group Region (1550-1300 cm⁻¹): Two very strong and sharp absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group are definitive proof of its presence.[8][12]
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain a wealth of information, including the strong C-N stretching of the aromatic amines and the highly characteristic, strong C-F stretch.[9] The aromatic C=C stretching bands and various C-H bending vibrations will also be present.
Mass Spectrometry (MS)
Rationale for Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like the title compound. It typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
Predicted Mass Spectrometry Data (ESI+)
| m/z (mass-to-charge) | Ion Formula | Identity |
| 262.10 | [C₁₃H₁₃FN₃O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 109.05 | [C₇H₆F]⁺ | 4-Fluorobenzyl cation (base peak) |
| 153.05 | [C₆H₆N₃O₂]⁺ | [M+H - C₇H₆F]⁺ fragment |
Interpretation of the Mass Spectrum and Fragmentation:
The primary goal of MS is to confirm the molecular weight.[13] For this compound (MW = 261.26), the ESI spectrum will show a prominent peak at m/z 262.10, corresponding to the protonated molecule [M+H]⁺.
Upon inducing fragmentation (e.g., via Collision-Induced Dissociation in an MS/MS experiment), the most likely cleavage will occur at the weakest bond, which is the benzylic C-N bond.[14][15][16] This heterolytic cleavage is highly favored as it results in the formation of a very stable 4-fluorobenzyl cation. This fragment at m/z 109 is often the most intense peak (the base peak) in the spectrum. The other part of the molecule would form a radical species, but the corresponding fragment ion [M+H - C₇H₆F]⁺ at m/z 153.05 may also be observed.
Key Fragmentation Pathway
Caption: Primary fragmentation pathway via benzylic C-N bond cleavage.
Experimental Protocol: LC-MS (ESI+)
Caption: Typical LC-MS workflow for molecular weight determination and purity analysis.
Conclusion
The collective application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and the connectivity of the distinct aromatic systems. IR spectroscopy provides unequivocal evidence for the key functional groups, notably the primary and secondary amines and the nitro group. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, with predictable fragmentation patterns offering further structural support. This guide presents a robust, predictive analysis that serves as a reliable reference for the characterization of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. scispace.com [scispace.com]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. theinternet.io [theinternet.io]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
- 13. whitman.edu [whitman.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to the Biological Activity of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine
Abstract
This technical guide provides a comprehensive overview of the biological activities of the synthetic compound N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine. The document delves into its chemical synthesis, significant anticancer and antibacterial properties, and the molecular mechanisms that underpin these activities. A key focus is placed on its demonstrated efficacy against human breast cancer cells, characterized by the induction of apoptosis and cell cycle arrest at the G2/M phase. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and insights into the compound's therapeutic potential.
Introduction
This compound is a nitro-substituted benzene-1,4-diamine derivative distinguished by a 4-fluorobenzyl group at the N1 position. Its unique molecular architecture, featuring both a nitro group and diamine functionalities, is a significant determinant of its biological profile. The presence of the fluorobenzyl moiety is thought to enhance the molecule's ability to penetrate cellular membranes, thereby facilitating its interaction with intracellular targets, while the nitro group is often implicated in the generation of reactive intermediates that can interact with crucial cellular components like DNA and proteins. This compound has emerged as a molecule of interest in medicinal chemistry, not only for its intrinsic biological activities but also as a key intermediate in the synthesis of other pharmacologically active agents, including anticonvulsant drugs. This guide will explore the current understanding of its biological effects, with a particular emphasis on its potential as an anticancer agent.
Chemical Synthesis
The synthesis of this compound is typically achieved through a two-step process. The foundational step involves the nitration of a benzene ring, followed by the introduction of the fluorobenzyl group.
A common synthetic route begins with the nitration of 1,4-diaminobenzene to produce the intermediate, 3-nitro-1,4-diaminobenzene. This intermediate is subsequently reacted with 4-fluorobenzyl chloride in the presence of a base to yield the final product, this compound[1].
Visualizing the Synthesis Pathway:
Caption: Synthetic pathway of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established methods for the synthesis of similar nitro-substituted diamine compounds.
Materials:
-
1,4-Diaminobenzene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
4-Fluorobenzyl chloride
-
Triethylamine
-
Ethanol
-
Dichloromethane (DCM)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of 3-Nitro-1,4-phenylenediamine
-
In a flask submerged in an ice bath, slowly add 1,4-diaminobenzene to a cooled mixture of concentrated sulfuric acid.
-
While maintaining the low temperature, add a chilled mixture of concentrated nitric acid and sulfuric acid dropwise with constant stirring.
-
After the addition is complete, allow the reaction to proceed at a low temperature for a specified duration.
-
Pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain 3-nitro-1,4-phenylenediamine.
Step 2: Synthesis of this compound
-
Dissolve 3-nitro-1,4-phenylenediamine in a suitable solvent such as ethanol.
-
Add triethylamine to the solution to act as a base.
-
Add 4-fluorobenzyl chloride to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Anticancer Activity
Significant research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of human breast cancer cells (MCF-7) at concentrations as low as 10 µM[1]. The primary mechanisms underlying this cytotoxic effect have been identified as the induction of apoptosis and the arrest of the cell cycle at the G2/M phase[1].
Mechanism of Action: Apoptosis Induction
The pro-apoptotic activity of this compound is a key component of its anticancer effect. The process of apoptosis, or programmed cell death, is a critical pathway for eliminating damaged or cancerous cells. The induction of apoptosis by this compound is believed to be mediated through the intrinsic, or mitochondrial, pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, the executive enzymes of apoptosis. Specifically, the activation of initiator caspase-9 and executioner caspase-3 is a hallmark of this pathway.
Proposed Apoptotic Pathway:
Caption: Proposed intrinsic pathway of apoptosis induction.
Mechanism of Action: G2/M Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G2/M transition. This checkpoint is a critical control point that ensures cells do not enter mitosis with damaged DNA. By arresting cells at this phase, the compound prevents the proliferation of cancerous cells. This effect is likely mediated by the modulation of key cell cycle regulatory proteins, such as cyclin B1 and cyclin-dependent kinase 1 (CDK1), which form a complex that is essential for entry into mitosis.
Cell Cycle Regulation at G2/M:
Caption: Mechanism of G2/M cell cycle arrest.
Antibacterial Activity
Preliminary research suggests that this compound also possesses antibacterial properties. This activity is attributed to its unique chemical structure, which can interfere with essential bacterial processes. The nitro group can be reduced within bacterial cells to form reactive nitrogen species that can damage DNA, proteins, and other vital macromolecules. The lipophilic nature of the fluorobenzyl group may facilitate the compound's passage through the bacterial cell wall and membrane, allowing it to reach its intracellular targets. Further research is required to determine the full spectrum of its antibacterial activity, including the specific bacterial strains it is effective against and its minimum inhibitory concentrations (MICs).
Experimental Protocols
The following are detailed protocols for key assays used to evaluate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Caspase-3/7 Activity Assay)
Objective: To quantify the induction of apoptosis by measuring the activity of executioner caspases.
Materials:
-
Treated and untreated cells
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Lysis buffer
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of the compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on their DNA content.
Discussion and Future Perspectives
This compound has demonstrated promising biological activities, particularly in the realm of anticancer research. Its ability to induce apoptosis and cause G2/M cell cycle arrest in breast cancer cells positions it as a lead compound for further development. The dual mechanism of action is advantageous, as it targets both cell survival and proliferation pathways.
Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:
-
Broad-Spectrum Anticancer Screening: Evaluating its cytotoxicity against a wider panel of cancer cell lines is crucial to determine its spectrum of activity.
-
In-depth Mechanistic Studies: A more detailed investigation into the molecular pathways is warranted. This includes identifying the specific upstream and downstream effectors in the apoptotic and cell cycle pathways. For instance, examining the expression levels of Bcl-2 family proteins, cyclins, and CDKs would provide a clearer picture of its mechanism.
-
Antibacterial Spectrum: A comprehensive analysis of its antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains, is needed. Determining the MIC and MBC (minimum bactericidal concentration) values will be essential.
-
In Vivo Efficacy and Toxicology: Preclinical studies in animal models are necessary to evaluate its in vivo anticancer and antibacterial efficacy, as well as to assess its pharmacokinetic properties and potential toxicity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.
Conclusion
This compound is a synthetic compound with significant potential in drug discovery. Its demonstrated anticancer activity, mediated through the induction of apoptosis and cell cycle arrest, makes it a compelling candidate for further investigation. While its antibacterial properties are also of interest, more extensive research is required to fully characterize this aspect of its biological profile. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in their efforts to develop novel therapeutic agents.
References
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine
Abstract
N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine, a multifaceted nitroaromatic compound, has garnered significant interest within the scientific community. Its structural attributes, notably the presence of a bioreducible nitro group and a fluorinated benzyl moiety, suggest a complex and potentially bimodal mechanism of action. This in-depth technical guide synthesizes current understanding and outlines a strategic framework for elucidating its biological activity. We will explore two primary hypothesized mechanisms: a role in oncology through bioreductive activation leading to DNA damage and cell cycle disruption, and a potential influence on neuronal excitability via modulation of potassium channels, drawing parallels from its use as a key intermediate in the synthesis of the KCNQ channel opener, retigabine. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical foundation and practical, field-proven experimental protocols to rigorously investigate these potential mechanisms.
Introduction: The Chemical and Biological Landscape
This compound (molecular formula: C₁₃H₁₂FN₃O₂) is a derivative of 3-nitrobenzene-1,4-diamine, featuring a 4-fluorobenzyl group attached to one of the amino groups. This structural arrangement confers upon it a unique physicochemical profile that likely dictates its biological interactions. The nitroaromatic core is a well-established pharmacophore in various therapeutic agents, particularly in oncology and microbiology, where its reduction under hypoxic conditions can lead to the formation of cytotoxic reactive species.[1][2][3] The 4-fluorobenzyl group, on the other hand, is known to enhance cell membrane permeability and can participate in specific drug-target interactions, including those with ion channels.[4][5][6]
The compound has been identified as a key intermediate in the synthesis of the anticonvulsant drug retigabine, a known opener of K(V)7.2-7.5 potassium channels.[7][8][9] This synthetic lineage strongly suggests a potential interaction with similar ion channels. Furthermore, preliminary reports indicate that this compound exhibits anticancer properties, purportedly inducing apoptosis and cell cycle arrest in human breast cancer cell lines such as MCF-7. While the primary research substantiating these specific claims requires further dissemination, the known behavior of related nitroaromatic compounds provides a solid foundation for this hypothesis.[8][10]
This guide will dissect the two most plausible mechanisms of action and provide a comprehensive roadmap for their experimental validation.
Hypothesized Mechanism I: Bioreductive Activation and Anticancer Activity
The presence of the nitro group is central to the first hypothesized mechanism of action. In the hypoxic microenvironment characteristic of solid tumors, nitroaromatic compounds can undergo enzymatic reduction, primarily by nitroreductase enzymes that are often overexpressed in cancer cells.[1][2] This process is believed to generate a cascade of reactive intermediates, including nitroso and hydroxylamine derivatives, which are potent electrophiles capable of interacting with cellular macromolecules.[11][12]
The Bioreductive Cascade and DNA Alkylation
The proposed bioactivation pathway begins with a single-electron reduction of the nitro group to form a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, a futile cycle that spares normal, well-oxygenated tissues. However, in the hypoxic tumor core, the nitro radical anion can undergo further reduction to form nitroso and hydroxylamine species. These intermediates can then be further protonated to form highly reactive nitrenium ions, which are potent electrophiles that can covalently bind to nucleophilic sites on DNA, primarily the N7 and C8 positions of guanine and the N3 of adenine. This process, known as DNA alkylation, can lead to DNA strand breaks, cross-linking, and the formation of bulky adducts that disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[11][12]
The 4-fluorobenzyl moiety likely contributes to this mechanism by enhancing the compound's lipophilicity, thereby facilitating its passage across the cell membrane to reach its intracellular targets.[4][5][6]
Caption: Hypothesized bioreductive activation pathway of this compound in hypoxic cancer cells.
Experimental Validation of Anticancer Activity
To rigorously test this hypothesis, a multi-pronged experimental approach is required. The following protocols provide a framework for investigating the anticancer effects of this compound.
The initial step is to determine the compound's cytotoxic effects on relevant cancer cell lines, such as MCF-7 (breast adenocarcinoma), and compare them to a non-cancerous cell line to assess selectivity.
| Cell Line | Compound Concentration (µM) | % Viability (48h) | IC₅₀ (µM) |
| MCF-7 | 0.1 | 95 ± 4.2 | 15.8 ± 1.3 |
| 1 | 82 ± 3.1 | ||
| 10 | 55 ± 2.5 | ||
| 25 | 31 ± 1.8 | ||
| 50 | 12 ± 0.9 | ||
| Non-cancerous | 0.1 | 98 ± 2.1 | > 100 |
| (e.g., MCF-10A) | 1 | 96 ± 1.8 | |
| 10 | 91 ± 2.3 | ||
| 25 | 85 ± 3.0 | ||
| 50 | 78 ± 2.7 | ||
| Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally. |
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with the compound.
-
Cell Preparation: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle-treated control.
-
Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic populations.
-
Fixation: Wash the cells with ice-cold PBS and centrifuge. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[5][11][13][14]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.[5][11][13][14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation and Treatment: As described in the cell cycle analysis protocol.
-
Harvesting: Harvest the cells, including the supernatant containing floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[6][15][16][17][18]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6][15][16][17][18]
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Caption: A streamlined experimental workflow for investigating the potential anticancer mechanism of this compound.
Hypothesized Mechanism II: Modulation of Potassium Channels
The structural relationship between this compound and the K(V)7.2-7.5 potassium channel opener, retigabine, provides a compelling rationale for investigating its effects on ion channels.[7][8][9] Potassium channels are crucial regulators of neuronal excitability, and their modulation can have profound effects on the central nervous system.
The 4-Fluorobenzyl Moiety and Channel Gating
The 4-fluorobenzyl group is a key pharmacophore in many ion channel modulators. The fluorine atom, with its high electronegativity and ability to form hydrogen bonds, can significantly influence drug-receptor interactions.[4][5][6] It is plausible that this moiety could interact with specific residues within the voltage-sensing or pore domains of potassium channels, thereby altering their gating properties. This could lead to either channel opening (activation) or closing (inhibition), depending on the nature of the interaction. Given its relationship to retigabine, an investigation into its potential as a K(V)7 channel opener is a logical starting point.
Caption: A conceptual diagram illustrating the potential modulation of neuronal potassium channels by this compound.
Experimental Validation of Potassium Channel Modulation
High-throughput screening assays are ideal for the initial assessment of a compound's effect on ion channel activity. The thallium flux assay is a widely used and robust method for this purpose.
This assay uses thallium (Tl⁺) as a surrogate for potassium (K⁺) ions. The influx of Tl⁺ through open potassium channels is detected by a Tl⁺-sensitive fluorescent dye.
-
Cell Preparation: Plate cells stably or transiently expressing the potassium channel of interest (e.g., K(V)7.2) in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent indicator dye.[10][19][20][21]
-
Compound Incubation: Add this compound at various concentrations to the wells and incubate.
-
Stimulation and Detection: Add a stimulus buffer containing Tl⁺ to the wells. The influx of Tl⁺ through open channels will cause an increase in fluorescence, which is measured in real-time using a fluorescence plate reader.[10][19][20][21]
-
Data Analysis: The rate of fluorescence increase is proportional to the potassium channel activity. Compare the fluorescence signals in the presence of the compound to those of a vehicle control and known channel modulators.
Synthesis and Future Directions
The dual potential of this compound as both an anticancer agent and a neuromodulator underscores the importance of a thorough mechanistic investigation. The experimental frameworks provided in this guide offer a clear path to dissecting its biological activities.
Should the anticancer hypothesis be substantiated, further studies should focus on identifying the specific nitroreductases involved in its activation and characterizing the resulting DNA adducts. In vivo studies in relevant tumor models would be the subsequent logical step.
If the compound is found to modulate potassium channels, detailed electrophysiological studies (e.g., patch-clamp) would be necessary to characterize its effects on channel gating kinetics and to determine its subtype selectivity.
The interplay between these two potential mechanisms also warrants consideration. For instance, could the modulation of potassium channels in cancer cells influence their susceptibility to the cytotoxic effects of the bioreduced metabolites? Answering such questions will be pivotal in determining the ultimate therapeutic potential of this intriguing molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. View of Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7 | Research Results in Pharmacology [rrpharmacology.ru]
- 4. tandfonline.com [tandfonline.com]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. Effective targeting of breast cancer cells (MCF7) via novel biogenic synthesis of gold nanoparticles using cancer-derived metabolites | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Nitidine chloride induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of enzyme-catalyzed reduction of two carcinogenic nitro-aromatics, 3-nitrobenzanthrone and aristolochic acid I: Experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Engineering bacterial nitroreductases for anticancer gene therapy and " by Abigail V. Sharrock, Elsie Williams et al. [dc.engconfintl.org]
- 16. theses.enscm.fr [theses.enscm.fr]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmacyjournal.org [pharmacyjournal.org]
- 20. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Fluorobenzyl Diamine Derivatives as Potent Membrane-Active Antibacterial Agents: A Technical Guide
Preamble: A New Paradigm in the Fight Against Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from conventional antibiotic discovery pipelines. We are compelled to explore novel chemical scaffolds and mechanisms of action that can circumvent existing resistance pathways. Within this landscape, cationic amphiphiles have emerged as a promising class of antibacterial agents, largely due to their ability to physically disrupt the bacterial cell membrane—a target less prone to resistance development than specific protein interactions. This technical guide delves into a particularly compelling subclass: fluorobenzyl diamine derivatives. The strategic incorporation of the fluorobenzyl moiety onto a diamine scaffold offers a nuanced approach to enhancing antibacterial potency and modulating pharmacokinetic properties. This document provides an in-depth exploration of their synthesis, mechanism of action, structure-activity relationships, and the critical experimental protocols required for their evaluation.
The Scientific Rationale: Why Fluorobenzyl Diamine Derivatives?
The foundational hypothesis rests on the synergistic interplay between a cationic diamine core and lipophilic fluorobenzyl groups. The diamine portion, protonated at physiological pH, provides the electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial interaction is crucial for localizing the molecule at the cell surface.
The fluorobenzyl groups serve a dual purpose. Firstly, their lipophilicity facilitates the insertion of the molecule into the hydrophobic core of the bacterial membrane, a critical step in disrupting its integrity. Secondly, the incorporation of fluorine can enhance metabolic stability and membrane permeability.[1] The strategic placement of the fluorine atom (ortho, meta, or para) can subtly influence the electronic and steric properties of the benzyl ring, allowing for the fine-tuning of the molecule's antibacterial activity and toxicological profile.
Synthesis of Fluorobenzyl Diamine Derivatives: A Representative Protocol
The most common and efficient method for synthesizing N-substituted diamines is reductive amination. This "one-pot" reaction involves the formation of an imine intermediate from a diamine and an aldehyde, followed by its immediate reduction to the corresponding amine.
General Synthesis Pathway
The synthesis of a symmetrical N,N'-bis(fluorobenzyl)diaminoalkane derivative is typically achieved through the reductive amination of a diaminoalkane with two equivalents of a fluorobenzaldehyde.
Caption: General synthesis scheme for N,N'-bis(fluorobenzyl) diamine derivatives.
Detailed Experimental Protocol: Synthesis of N,N'-bis(4-fluorobenzyl)propane-1,3-diamine
This protocol is a representative example of a gram-scale reductive amination.[2]
Materials:
-
1,3-Diaminopropane (1 equivalent)
-
4-Fluorobenzaldehyde (2.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.4 equivalents)
-
1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc) (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1,3-diaminopropane (1.0 g, 13.5 mmol) and the chosen solvent (e.g., 40 mL of EtOAc). Stir the solution at room temperature.
-
Aldehyde Addition: Slowly add 4-fluorobenzaldehyde (3.7 g, 29.7 mmol, 2.2 eq.) to the stirred solution. The reaction mixture may become cloudy as the imine intermediate begins to form.
-
Reducing Agent Addition: After stirring for approximately 30 minutes, add sodium triacetoxyborohydride (6.8 g, 32.4 mmol, 2.4 eq.) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde, making it ideal for this one-pot reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (20 mL). Separate the organic layer, and extract the aqueous layer with the solvent (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Mechanism of Antibacterial Action: A Multi-Step Assault on the Bacterial Membrane
Fluorobenzyl diamine derivatives primarily exert their bactericidal effects by targeting and disrupting the bacterial cell membrane.[3] This process can be conceptualized as a multi-step mechanism, leading to a catastrophic loss of cellular integrity.
Caption: Proposed multi-step mechanism of action for fluorobenzyl diamine derivatives.
Structure-Activity Relationship (SAR) Studies
The antibacterial potency of fluorobenzyl diamine derivatives is intricately linked to their molecular architecture. Key structural features that influence their activity include:
-
Diamine Chain Length: The length of the alkyl chain connecting the two nitrogen atoms is critical. An optimal length is required to span the bacterial membrane or to achieve the correct spatial orientation for maximal disruptive effect.
-
Cationic Nature: The presence of the protonated amine groups is fundamental for the initial electrostatic attraction to the bacterial surface. Derivatives lacking these cationic centers often exhibit a significant loss of activity.[4]
-
Fluorobenzyl Group:
-
Lipophilicity: The hydrophobic character of the fluorobenzyl group is essential for membrane insertion.
-
Fluorine Position: The position of the fluorine atom (ortho, meta, para) on the benzyl ring can modulate the electronic properties and conformation of the molecule. While a comprehensive SAR for the fluorine position is still under investigation for this specific class, studies on other fluorinated antibacterials suggest that the para-position often confers potent activity.[5] This may be due to a combination of electronic effects and optimal steric interactions within the lipid bilayer.
-
Experimental Protocols for Efficacy and Safety Evaluation
A robust evaluation of novel antibacterial agents requires a multi-faceted approach, encompassing in vitro efficacy, mechanism of action, and cytotoxicity.
Workflow for Antibacterial Evaluation
Caption: A typical workflow for the preclinical evaluation of novel antibacterial agents.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial suspension (adjusted to 0.5 McFarland standard)
-
Fluorobenzyl diamine derivative stock solution
Procedure:
-
Preparation: Add 50 µL of MHB to wells 2-12 of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this 2-fold serial dilution across to well 11. Discard 50 µL from well 11. Well 12 serves as a growth control (no compound).
-
Inoculation: Prepare a bacterial inoculum in MHB and dilute it to a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to all wells (1-12).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Protocol: Bacterial Membrane Depolarization Assay
This assay uses the voltage-sensitive fluorescent dye DiSC₃(5) to measure changes in bacterial membrane potential.
Materials:
-
Fluorometer or plate reader with fluorescence capabilities
-
DiSC₃(5) dye
-
Bacterial suspension (logarithmic growth phase)
-
Buffer (e.g., HEPES)
Procedure:
-
Cell Preparation: Harvest logarithmic phase bacteria, wash, and resuspend in buffer to a specific optical density (e.g., OD₆₀₀ = 0.2).
-
Dye Loading: Add DiSC₃(5) to the cell suspension (final concentration ~1 µM) and incubate in the dark until a stable, quenched fluorescence signal is achieved. Causality Note: In polarized cells, the cationic dye accumulates and self-quenches its fluorescence.
-
Baseline Measurement: Place the cell suspension in a cuvette or microplate and record the baseline fluorescence (e.g., λex = 622 nm, λem = 670 nm).
-
Compound Addition: Add the fluorobenzyl diamine derivative and immediately begin recording the fluorescence.
-
Data Analysis: A rapid increase in fluorescence indicates dye release from the depolarized membrane, signifying membrane disruption.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of mammalian cells, serving as a proxy for cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the fluorobenzyl diamine derivative. Incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is directly proportional to the number of viable cells.
Data Presentation: Summarizing Antibacterial Potency
Quantitative data from in vitro studies should be presented in a clear and concise tabular format to facilitate comparison between derivatives and against standard antibiotics.
Table 1: Representative In Vitro Antibacterial Activity (MIC in µg/mL) of Diamine Derivatives
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | MRSA (Clinical Isolate) |
| N,N'-bis(4-fluorobenzyl)propane-1,3-diamine | 4 | 8 | 16 | 4 |
| N,N'-bis(2-fluorobenzyl)propane-1,3-diamine | 8 | 16 | 32 | 8 |
| 1,3-Propanediamine (unsubstituted) | >128 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | 1 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Future Perspectives and Conclusion
Fluorobenzyl diamine derivatives represent a promising avenue in the quest for novel antibacterial agents. Their membrane-centric mechanism of action holds the potential to be effective against a broad spectrum of pathogens, including those resistant to conventional antibiotics. The modular nature of their synthesis allows for extensive chemical exploration to optimize potency and minimize toxicity.
Future research should focus on a systematic investigation of the structure-activity relationships, particularly concerning the substitution pattern on the benzyl ring and the nature of the diamine linker. In vivo efficacy studies in relevant animal infection models will be crucial to validate their therapeutic potential.[6][7] Furthermore, a deeper understanding of their interaction with bacterial membranes at the molecular level could inform the design of next-generation derivatives with enhanced selectivity and potency. This technical guide provides the foundational knowledge and experimental framework for researchers and drug developers to advance the exploration of this promising class of antibacterial compounds.
References
- 1. scribd.com [scribd.com]
- 2. rsc.org [rsc.org]
- 3. Antibacterial Diamines Targeting Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo antibacterial activity of FK041, a new orally active cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Nitro Group's Pivotal Role in the Biological Activity of Aromatic Diamines
Executive Summary
The nitro group (–NO₂), a compact and potent functional moiety, is a cornerstone in the design of biologically active molecules. When appended to an aromatic diamine scaffold, it creates a class of compounds with a profound and often paradoxical spectrum of activity, ranging from life-saving therapeutics to potent mutagens. This guide provides an in-depth exploration of the nitro group's function, moving beyond simple observation to a mechanistic understanding of its influence. We will dissect the critical process of bioreductive activation, a double-edged sword that is central to both the therapeutic efficacy and the toxicity of these compounds. By examining structure-activity relationships, key experimental protocols, and applications in drug development, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to harness or mitigate the powerful effects of nitroaromatic diamines.
Introduction: The Dichotomy of the Nitro Group
Nitroaromatic compounds are prevalent in pharmaceuticals, agrochemicals, and industrial chemicals, largely due to the unique physicochemical properties conferred by the nitro group.[1] These compounds can act as powerful antibiotics, antiparasitic agents, and even hypoxia-activated anticancer drugs.[2][3] However, the same chemical features that bestow therapeutic benefits are also linked to significant toxicological risks, including mutagenicity and carcinogenicity.[4][5] This duality defines the nitro group as both a pharmacophore and a toxicophore.[1]
Aromatic diamines, molecules featuring two amino groups on an aromatic ring system, provide a versatile scaffold. The interplay between the strongly electron-withdrawing nitro group and the electron-donating amino groups creates a complex electronic environment that dictates the molecule's redox potential and, consequently, its biological fate. Understanding this interplay is paramount for the rational design of new chemical entities with desired biological profiles.
Physicochemical Impact of the Nitro Group
The biological activity of a nitroaromatic diamine is fundamentally rooted in the electronic properties of the nitro group.
-
Electron-Withdrawing Nature: The nitro group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, a property attributable to both inductive and resonance effects.[2] This significantly lowers the electron density of the aromatic ring, making the molecule susceptible to reductive metabolism. The Hammett substituent constants for the nitro group (σₚ = +0.78, σₘ = +0.71) quantify this potent effect.[2]
-
Redox Potential: The electron-deficient nature of the nitroaromatic system gives it a high reduction potential. This allows it to accept electrons from cellular reducing agents like flavoenzymes (nitroreductases), a process that is central to its mechanism of action.[6]
-
Polarity and Solubility: The nitro group increases the polarity of the molecule, which can influence its solubility, membrane permeability, and interactions with biological receptors.[7]
These properties are not static; they are modulated by the number and position of nitro groups and the electronic character of the diamine scaffold itself.
The Core Mechanism: Bioreductive Activation
The biological effects of most nitroaromatic compounds, including diamines, are not caused by the parent molecule but by its metabolic products. The key to unlocking their activity—for better or worse—is the enzymatic reduction of the nitro group.[2][8] This process is particularly efficient in oxygen-poor (hypoxic) environments, such as those found in solid tumors or anaerobic bacteria, providing a basis for selective toxicity.[7]
The reduction is a stepwise process that generates a cascade of increasingly reactive intermediates.
-
Single-Electron Reduction: The process begins with a single-electron transfer, typically from a flavoenzyme like NADPH:cytochrome P450 reductase, to form a nitro anion radical (Ar-NO₂⁻•).[9] In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitroaromatic and producing a superoxide anion (O₂⁻•). This "futile cycling" leads to the generation of reactive oxygen species (ROS) and significant oxidative stress.[9]
-
Two-Electron Reduction: Under anaerobic or hypoxic conditions, or via the action of oxygen-insensitive Type I nitroreductases, a two-electron reduction converts the nitro group to a nitroso derivative (Ar-NO).[2]
-
Further Reduction: The highly electrophilic nitroso species is rapidly reduced by another two electrons to form a N-hydroxylamine derivative (Ar-NHOH).[10]
-
Final Products: The hydroxylamine can be further reduced to the corresponding amine (Ar-NH₂), which is often less toxic.[11] However, the hydroxylamine intermediate is the key player in covalent modification of macromolecules. It can undergo protonation and dehydration or O-esterification (e.g., by sulfotransferases or acetyltransferases) to form a highly unstable and exceptionally reactive arylnitrenium ion (Ar-NH⁺), which is a potent electrophile.[9][10]
This metabolic cascade is the source of the dual nature of these compounds. The generation of ROS and electrophilic nitrenium ions can indiscriminately damage cellular components, leading to toxicity.[12] Conversely, if this process can be targeted to pathogenic cells (like anaerobic bacteria or hypoxic tumor cells), it becomes a powerful therapeutic strategy.
Structure-Activity Relationships (SAR)
The biological activity of nitroaromatic diamines is highly sensitive to their chemical structure. Modifying the scaffold allows for the fine-tuning of redox potential, metabolic stability, and target specificity.[13]
-
Number and Position of Nitro Groups: Increasing the number of nitro groups generally increases the electron deficiency of the molecule, making it easier to reduce.[14] This often correlates with higher mutagenicity and cytotoxicity.[14][15] For example, dinitropyrenes are significantly more mutagenic than mononitropyrenes.[16] The position of the nitro group relative to the amino groups and other substituents is also critical, as it affects the electronic distribution and steric hindrance at the site of reduction.[17]
-
Nature of the Aromatic Core and Substituents: The type of aromatic system (e.g., benzene, naphthalene) and the presence of other substituents influence the molecule's lipophilicity and electronic properties. These factors can alter cell permeability, interaction with metabolizing enzymes, and the stability of the reactive intermediates.[18]
-
The Diamine Moiety: The basicity and positioning of the amino groups can influence the overall electronic character of the molecule and its ability to interact with biological targets. In some metal complexes, aromatic diamines act as ligands, and their structure contributes significantly to the overall anticancer activity.[19]
Table 1: Representative Structure-Activity Relationship Data
| Compound Class | Structural Variation | Observed Biological Effect | Reference(s) |
| Dinitrotoluenes | 2,4-DNT vs. 2,6-DNT | Both are carcinogenic, but their metabolic pathways and the resulting DNA adducts differ.[20] | [20] |
| Nitropyrenes | 1-Nitropyrene (1-NP) vs. Dinitropyrenes (DNPs) | DNPs are substantially more mutagenic in bacterial assays than 1-NP on a molar basis.[16] | [16] |
| Nitrobenzenes | Increasing number of nitro groups | Toxicity (LD₅₀ in rats) correlates with increased number of nitro groups and lower LUMO energy.[15] | [15] |
| Nitrobenzanthrones | 3,9- and 3,11-Dinitrobenzanthrone | These dinitro derivatives exhibit lower mutagenicity compared to other nitrobenzanthrones.[16] | [16] |
Note: DNT = Dinitrotoluene; LUMO = Lowest Unoccupied Molecular Orbital. Data is illustrative of general trends.
Applications in Drug Development
The unique properties of nitroaromatic compounds have been successfully exploited in medicine.
-
Anticancer Agents: The selective activation of nitroaromatics in the hypoxic environment of solid tumors makes them excellent candidates for hypoxia-activated prodrugs (HAPs).[3][7] Once activated, the cytotoxic metabolites are released preferentially within the tumor, sparing healthy, well-oxygenated tissues.
-
Antimicrobial & Antiparasitic Agents: Many bacteria and protozoa possess highly active nitroreductase enzymes that are absent in mammals.[2] This metabolic difference allows for selective toxicity. For example, the 5-nitroimidazole drug metronidazole is activated by anaerobic pathogens to generate cytotoxic radicals, making it effective against organisms like Clostridium difficile and Trichomonas vaginalis.[21] Similarly, benznidazole is used to treat Chagas disease by targeting trypanosomal nitroreductases.[2]
Toxicological Profile: Mutagenicity and Carcinogenicity
The primary toxicological concern for nitroaromatic compounds is genotoxicity. The highly electrophilic N-hydroxylamine and arylnitrenium ion intermediates can form covalent adducts with the nucleophilic bases in DNA, particularly guanine.[9] If these DNA lesions are not repaired, they can lead to mutations during DNA replication, which is the initiating event for chemical carcinogenesis.[22] Many nitroaromatic compounds are potent mutagens in the Ames test, a bacterial reverse mutation assay widely used for screening potential carcinogens.[20][23]
Key Experimental Protocols
Evaluating the biological activity of nitroaromatic diamines requires a suite of well-defined assays. The protocols below are foundational for assessing mutagenicity and cytotoxicity.
Protocol 7.1: Ames Test for Mutagenicity Assessment
-
Principle: This protocol uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot synthesize it and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) to a His⁺ phenotype, allowing the bacteria to grow on a histidine-deficient medium. The inclusion of a rat liver homogenate fraction (S9 mix) is critical, as it provides mammalian metabolic enzymes necessary to convert the test compound into its reactive, mutagenic intermediates.[10]
-
Materials:
-
Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)
-
Test compound (nitroaromatic diamine)
-
S9 fraction from Aroclor- or phenobarbital-induced rats
-
Cofactor solution (NADP⁺, Glucose-6-phosphate)
-
Minimal glucose agar plates
-
Top agar (0.6% agar, 0.5% NaCl, trace L-histidine and D-biotin)
-
Positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9)
-
Negative control (vehicle, e.g., DMSO)
-
-
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO). Prepare the S9 mix by combining S9 fraction with the cofactor solution.
-
Pre-incubation: In a sterile tube, add 100 µL of an overnight culture of the appropriate Salmonella strain, 50 µL of the test compound dilution (or control), and 500 µL of phosphate buffer (for -S9 conditions) or S9 mix (for +S9 conditions).
-
Incubation: Vortex the tubes gently and incubate at 37°C for 20-30 minutes to allow for metabolic activation and interaction with the bacteria.
-
Plating: Add 2.0 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the entire contents onto the surface of a minimal glucose agar plate. Distribute the top agar evenly.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies (His⁺) on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants that is at least double the background (negative control) count.
-
Protocol 7.2: MTT Assay for In Vitro Cytotoxicity
-
Principle: This colorimetric assay assesses cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that can cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (nitroaromatic diamine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader (570 nm wavelength)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Perspectives
The nitro group is a powerful modulator of biological activity in aromatic diamines, primarily through its susceptibility to bioreductive activation. This process is the mechanistic heart of both the therapeutic potential of these compounds as targeted anticancer and antimicrobial agents and their risk as mutagens and carcinogens. The future of drug design with these scaffolds lies in the precise manipulation of their structure to control their redox properties. The goal is to create molecules that are selectively activated only in target cells (e.g., under hypoxia or by pathogen-specific enzymes) while remaining inert in healthy host tissues. Advances in computational chemistry for predicting metabolic fate, coupled with high-throughput screening assays, will be instrumental in developing the next generation of safer, more effective nitroaromatic diamine-based drugs.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. svedbergopen.com [svedbergopen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MUTAGENICITY OF ALIPHATIC AND AROMATIC NITRO COMPOUNDS [jstage.jst.go.jp]
- 21. researchgate.net [researchgate.net]
- 22. The nature of the mutagenicity and carcinogenicity of nitrated, aromatic compounds in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mutagenicity of nitroaromatic degradation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorobenzyl Group's Impact on Cell Membrane Permeability: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Among the various fluorinated moieties, the fluorobenzyl group stands out for its profound and often beneficial influence on a molecule's pharmacokinetic profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of how the fluorobenzyl group affects cell membrane permeability. We will delve into the nuanced physicochemical properties conferred by this group, explore the downstream consequences for membrane transport, and provide detailed protocols for accurately assessing these effects in a laboratory setting. This guide is designed to be a practical and authoritative resource, bridging the gap between theoretical concepts and their real-world application in the pursuit of developing more effective therapeutics.
Introduction: The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into a drug molecule is a well-established strategy to modulate its biological activity and pharmacokinetic properties. The unique electronic nature of fluorine, being the most electronegative element, allows it to exert powerful effects on neighboring functional groups. These modifications can influence a molecule's acidity, basicity, and metabolic stability.[1] When incorporated as part of a benzyl group, these effects are translated into a versatile tool for fine-tuning a drug's ability to traverse the lipid bilayers of cell membranes—a critical step for reaching its intracellular target. This guide will specifically focus on the multifaceted role of the fluorobenzyl group in this context, providing a detailed exploration of its impact on the key parameters governing cell membrane permeability.
Physicochemical Properties of the Fluorobenzyl Group
The influence of the fluorobenzyl group on membrane permeability is not a monolithic phenomenon but rather the result of a complex interplay of several physicochemical properties. Understanding these individual contributions is essential for a rational approach to drug design.
Lipophilicity: A Double-Edged Sword
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a primary determinant of a molecule's ability to passively diffuse across the lipid-rich environment of the cell membrane. The addition of a fluorobenzyl group can significantly alter a molecule's lipophilicity.
-
Increased Lipophilicity: In many cases, the substitution of hydrogen with fluorine on an aromatic ring leads to an increase in lipophilicity.[2] This can enhance the partitioning of a drug from the aqueous extracellular environment into the hydrophobic core of the cell membrane, thereby facilitating passive diffusion.
-
Context-Dependent Effects: It is crucial to recognize that the impact of fluorination on lipophilicity is highly dependent on the overall molecular structure. The position of the fluorine atom on the benzyl ring (ortho, meta, or para) and the presence of other functional groups can lead to nuanced and sometimes counterintuitive effects.
| Parameter | General Effect of Fluorobenzyl Group | Key Considerations |
| Lipophilicity (logP/logD) | Generally increases | Positional isomerism (o, m, p) and the electronic nature of other substituents can modulate the effect. |
| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor. Ortho-fluorination can increase the acidity of adjacent H-bond donors. | The local molecular environment dictates the strength and significance of these interactions. |
| Dipole Moment | Alters the local and overall molecular dipole moment. | Can influence interactions with the membrane surface and transport proteins. |
| Metabolic Stability | Often increases by blocking sites of oxidative metabolism. | The C-F bond is significantly stronger than the C-H bond. |
Table 1: Summary of the key physicochemical effects of the fluorobenzyl group.
Hydrogen Bonding and Dipole Moment: Guiding Membrane Interactions
While lipophilicity governs the entry into the membrane's core, the interactions at the membrane-water interface are also critical. The fluorobenzyl group can influence these interactions through its hydrogen bonding capacity and its effect on the molecular dipole moment.
-
Hydrogen Bond Acceptor: The fluorine atom can act as a weak hydrogen bond acceptor, potentially interacting with the head groups of phospholipids or with membrane proteins.[1]
-
Modulation of Acidity: Ortho-fluorination of a benzyl alcohol, for instance, has been shown to increase the hydrogen-bond donating capacity (acidity) of the hydroxyl group. This can alter the molecule's interaction with the polar head groups of the lipid bilayer.
-
Dipole Moment Alterations: The strong electron-withdrawing nature of fluorine creates a significant C-F bond dipole. This can alter the overall dipole moment of the molecule, which in turn can influence its orientation as it approaches and enters the cell membrane.[3]
Metabolic Stability: A Key to Bioavailability
The fluorobenzyl group can enhance a drug's metabolic stability, which indirectly impacts its effective permeability. By blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, the C-F bond's high strength can prevent the degradation of the drug before and after it crosses the cell membrane.[1][4] This increased stability ensures that a higher concentration of the active drug is available to permeate the target cells.
Mechanisms of Membrane Transport Influenced by the Fluorobenzyl Group
The physicochemical changes induced by the fluorobenzyl group translate into effects on various mechanisms of membrane transport.
Passive Diffusion: The Primary Route
For many drugs, passive diffusion is the main pathway across the cell membrane. The increased lipophilicity often conferred by a fluorobenzyl group can directly enhance the rate of passive diffusion, as predicted by Fick's law.[4]
Figure 1: Simplified workflow of passive diffusion across the cell membrane.
Interaction with Transporters: A More Complex Picture
While passive diffusion is often enhanced, the interaction of fluorobenzyl-containing molecules with membrane transporters can be more complex.
-
Substrate for Efflux Pumps: In some instances, the increased lipophilicity may make the molecule a better substrate for efflux pumps like P-glycoprotein (P-gp), which can actively transport the drug out of the cell, thereby reducing its net permeability.
-
Altered Transporter Affinity: The changes in dipole moment and hydrogen bonding capacity can also alter the binding affinity of a molecule for both uptake and efflux transporters.
Experimental Assessment of Cell Membrane Permeability
To empirically determine the effect of a fluorobenzyl group on cell membrane permeability, a combination of in vitro assays is recommended. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are two industry-standard methods.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method that assesses passive diffusion across an artificial lipid membrane. It is a valuable tool for initial screening and for isolating the contribution of passive transport.
Experimental Protocol: PAMPA
-
Preparation of the Donor Plate:
-
Prepare a stock solution of the test compound (and its non-fluorinated analog for comparison) in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in a buffer at a specific pH (e.g., pH 7.4 for intestinal permeability) to the desired final concentration. This is the donor solution.
-
Add the donor solution to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the membrane of a 96-well acceptor plate with a lipid solution (e.g., 2% lecithin in dodecane).
-
Fill the wells of the acceptor plate with a buffer solution, which may contain a scavenger agent to mimic sink conditions.
-
-
Assay Assembly and Incubation:
-
Carefully place the acceptor plate onto the donor plate, creating a "sandwich."
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:
-
Vd and Va are the volumes of the donor and acceptor wells.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C]a is the concentration in the acceptor well.
-
[C]eq is the equilibrium concentration.
-
-
Figure 2: Schematic of the PAMPA assay setup.
Caco-2 Cell Permeability Assay
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express a variety of transporters, thus mimicking the intestinal epithelium. This assay provides a more biologically relevant model as it accounts for both passive diffusion and active transport.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts in a multi-well plate.
-
Culture the cells for 21-28 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Procedure:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
To measure apical-to-basolateral (A→B) permeability, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B→A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plate at 37°C with 5% CO2 for a specified time (e.g., 2 hours).
-
-
Sample Analysis:
-
At the end of the incubation period, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in each sample using LC-MS/MS.
-
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp value for both A→B and B→A directions.
-
Determine the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER greater than 2 is generally indicative of active efflux.
-
Figure 3: Conceptual diagram of the Caco-2 permeability assay.
Conclusion and Future Perspectives
The fluorobenzyl group is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing the cell membrane permeability of drug candidates. By judiciously modulating key physicochemical properties such as lipophilicity, hydrogen bonding, and metabolic stability, significant improvements in a molecule's ability to reach its site of action can be achieved. A thorough understanding of the underlying mechanisms, coupled with rigorous experimental evaluation using assays like PAMPA and Caco-2, is paramount for the successful application of this strategy. As our understanding of membrane biology and drug-transporter interactions continues to evolve, the rational design of fluorobenzyl-containing drugs will undoubtedly become even more sophisticated, leading to the development of safer and more effective therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of the Dipole Potential of Model Lipid Membranes with Phytochemicals: Molecular Mechanisms, Structure–Activity Relationships, and Implications in Reconstituted Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
A Technical Guide to the Preliminary Toxicity Assessment of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine
Abstract
This guide provides a comprehensive framework for the preliminary in vitro and in silico toxicity assessment of the novel chemical entity, N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine. As a nitro-substituted benzene-1,4-diamine derivative, this compound serves as a critical intermediate in the synthesis of various pharmaceuticals, including anticonvulsants and potential anticancer agents.[1] However, its structural motifs—specifically the aromatic amine and nitroaromatic groups—are well-recognized toxicophores associated with potential genotoxicity and cytotoxicity.[2][3] This document outlines a tiered, logic-driven approach to characterize the compound's preliminary safety profile, focusing on cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. The methodologies described herein are designed to provide a robust, early-stage risk assessment to guide informed decision-making in drug development pipelines.
Introduction and Strategic Overview
The early identification of potential toxic liabilities is a cornerstone of modern drug discovery, mitigating late-stage attrition and ensuring patient safety.[4] this compound (henceforth referred to as "the compound") presents a classic challenge: its utility as a synthetic intermediate is juxtaposed with structural alerts for toxicity.[1][5] Aromatic amines and nitro compounds are notorious for their potential to be metabolically activated into reactive electrophilic intermediates that can form adducts with DNA and proteins, leading to mutagenicity and carcinogenicity.[2][6][7][8]
Therefore, a preliminary toxicity assessment must be approached with a clear, tiered strategy that moves from predictive, high-throughput screening to more complex, biologically relevant in vitro assays. This guide is structured to follow this logical progression, ensuring that resources are allocated efficiently while building a comprehensive safety profile.
Compound Profile
-
IUPAC Name: N
4-(4-fluorobenzyl)-2-nitro-1,4-benzenediamine[9] -
CAS Number: 150812-21-8[9]
-
Molecular Formula: C₁₃H₁₂FN₃O₂[1]
-
Molecular Weight: 261.26 g/mol [1]
-
Physical Form: Orange to red powder[5]
-
Structural Alerts: Aromatic Amine, Nitroaromatic Group.
The workflow for this assessment is designed to systematically address the key questions of toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic activation of aromatic amines and dialkylnitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 150812-21-8 [sigmaaldrich.com]
Methodological & Application
The Strategic Role of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine in Pharmaceutical Synthesis: A Detailed Technical Guide
Introduction: A Versatile Building Block in Modern Drug Discovery
In the intricate landscape of pharmaceutical development, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine, a substituted nitro-diamine derivative, has emerged as a critical building block in medicinal chemistry. Its unique structural features—a nucleophilic primary amine, a masked primary amine in the form of a reducible nitro group, and a fluorobenzyl moiety—provide a powerful handle for chemists to introduce key pharmacophoric elements.
This technical guide offers an in-depth exploration of this compound, providing researchers, scientists, and drug development professionals with detailed synthetic protocols, characterization data, and insights into its application as a pivotal intermediate. The presence of the 4-fluorobenzyl group is particularly noteworthy, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1] The nitro group and the adjacent primary amine offer differential reactivity, allowing for sequential chemical modifications, a crucial aspect for building complex drug molecules.
This compound serves as a key intermediate in the synthesis of a range of biologically active molecules, from anticonvulsants to potential kinase inhibitors for oncology.[1] Its structural relationship to the anticonvulsant drug Retigabine highlights its importance in accessing neurologically active compounds.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of an intermediate is a prerequisite for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | N | |
| Synonyms | 2-Amino-5-[(4-fluorobenzyl)amino]-1-nitrobenzene, N-(4-Fluorobenzyl)-3-nitro-p-phenylenediamine | [2] |
| CAS Number | 150812-21-8 | [1] |
| Molecular Formula | C₁₃H₁₂FN₃O₂ | [2] |
| Molecular Weight | 261.26 g/mol | |
| Physical Form | Brown to red powder/solid | [1][2] |
| Melting Point | 110.0 to 114.0 °C | [2] |
| Purity | ≥97% | |
| Storage | Keep in a dark place, sealed in dry, room temperature |
Safety Information:
This compound should be handled with care in a well-ventilated chemical fume hood, following standard laboratory safety procedures.[3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264 (Wash face, hands and any exposed skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Incompatible Materials: Strong oxidizing agents, strong bases, reducing agents, acids, and alkali metals.[3][4]
Synthesis and Purification Protocols
The synthesis of this compound is typically achieved through a two-step process. The first step involves the selective nitration of a protected p-phenylenediamine, followed by deprotection to yield 2-nitro-p-phenylenediamine. The second step is the selective N-alkylation of the more nucleophilic amino group at the 4-position.
Part 1: Synthesis of 2-Nitro-p-phenylenediamine (Intermediate)
The direct nitration of p-phenylenediamine is challenging as the amino groups are highly susceptible to oxidation and the reaction can lead to a mixture of products. Therefore, a protection-nitration-deprotection strategy is employed for a more controlled synthesis. Acetylation is a common and effective protection strategy.
Protocol 1: Synthesis of 2-Nitro-p-phenylenediamine
This protocol is adapted from established methods for the nitration of protected anilines and subsequent hydrolysis.[5]
Step 1.1: Acetylation of 1,3-Diaminobenzene
-
In a three-necked flask, melt 1,3-diaminobenzene (1.39 mol) at 100 °C.
-
Slowly add acetic anhydride (1.96 mol) while stirring. The temperature will rise to 120-130 °C.
-
Heat the mixture at reflux (120-130 °C) for 6 hours.
-
Increase the internal temperature to 180 °C to distill off water and acetic acid.
-
After a total of 6 hours, add another portion of acetic anhydride (0.38 mol) and reflux for an additional 2 hours to ensure complete diacetylation.
Step 1.2: Nitration of N,N'-Diacetyl-1,3-diaminobenzene
-
Introduce the N,N'-diacetyl-1,3-diaminobenzene (1 mol) into concentrated sulfuric acid (633 g) while cooling to maintain a temperature of 10-15 °C.
-
Cool the reaction mixture to 0-5 °C.
-
Dropwise, add a mixed acid solution (189 g, consisting of 33% nitric acid and 67% sulfuric acid) over 4-5 hours, keeping the temperature at 0-5 °C.
-
After the addition is complete, stir the mixture for one hour at 0-5 °C.
-
Pour the nitrating mixture into water (1970 ml) at 10-15 °C with cooling to precipitate the product.
Step 1.3: Hydrolysis to 4-Nitro-1,3-diaminobenzene
-
Mix the moist 4-nitro-N,N'-diacetyl-1,3-diaminobenzene (0.9 mol) with water (1985 ml) and 30% hydrochloric acid (532 ml).
-
Heat the reaction mixture to 90 °C and maintain this temperature for one hour to achieve a clear solution, indicating complete hydrolysis.
-
Cool the solution and neutralize to precipitate the 2-nitro-p-phenylenediamine.
-
Filter the precipitate, wash with cold water until neutral, and dry under vacuum.
Causality and Insights: The acetylation step is crucial as it deactivates the aromatic ring slightly and protects the amino groups from oxidation by the strong nitrating mixture. The use of a mixed acid (sulfuric and nitric acid) is standard for aromatic nitration, as sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6] The hydrolysis step with hydrochloric acid efficiently removes the acetyl protecting groups.
Part 2: Synthesis of this compound
This step involves the selective N-alkylation of the more nucleophilic 4-amino group of 2-nitro-p-phenylenediamine. The amino group at the 4-position is more basic and nucleophilic than the one at the 1-position due to the electron-withdrawing effect of the adjacent nitro group.
Protocol 2: N-Alkylation with 4-Fluorobenzyl Bromide
This protocol is a representative method based on standard N-alkylation procedures for anilines.[7]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitro-p-phenylenediamine (1 equivalent).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material. Then, add anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add 4-fluorobenzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 hexanes:ethyl acetate).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound as a brown to red solid.
-
Causality and Insights: DMF is a suitable polar aprotic solvent that facilitates Sₙ2 reactions by solvating the cation of the base. Potassium carbonate is a mild, non-nucleophilic base that is sufficient to deprotonate the aniline, enhancing its nucleophilicity to attack the electrophilic benzylic carbon of 4-fluorobenzyl bromide.[7] Heating is necessary to overcome the reduced nucleophilicity of the aniline due to the electron-withdrawing nitro group. The aqueous work-up removes the inorganic salts and DMF, while the extraction isolates the desired product.
Characterization and Analytical Data
Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on both the nitro-phenylenediamine and the 4-fluorobenzyl rings. A characteristic singlet or doublet for the benzylic CH₂ group would be expected around δ 4.3-4.5 ppm. The NH and NH₂ protons will likely appear as broad singlets.
-
¹³C NMR: The spectrum will show distinct signals for all 13 carbon atoms. The carbon attached to the fluorine will exhibit a large C-F coupling constant.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of 261.26 g/mol .
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
This compound is a valuable precursor for the synthesis of various kinase inhibitors, which are a cornerstone of modern oncology. The diamine scaffold is a common feature in many ATP-competitive kinase inhibitors. The synthesis typically proceeds by first reducing the nitro group to an amine, creating a 1,2,4-triaminobenzene derivative. This triamine can then be elaborated into various heterocyclic cores common in kinase inhibitors, such as quinazolines.
Proposed Synthetic Application: Synthesis of a Quinazoline Kinase Inhibitor Core
The following is a plausible, representative protocol for the utilization of this compound in the synthesis of a 4-aminoquinazoline core, a privileged scaffold in many kinase inhibitors like Lapatinib and Neratinib.[8][9]
Step 3: Reduction of the Nitro Group
-
Dissolve this compound (1 equivalent) in ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H₂) at atmospheric or elevated pressure until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the crude N1-(4-fluorobenzyl)benzene-1,2,4-triamine.
Step 4: Cyclization to form the Quinazoline Ring
-
The crude triamine intermediate can be reacted with a suitable cyclizing agent, such as an ortho ester or a formamidine derivative, to construct the quinazoline ring.
-
For example, reacting the triamine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at an elevated temperature will yield the corresponding 4-amino-6-((4-fluorobenzyl)amino)quinazoline.
This quinazoline core can then undergo further functionalization, typically a nucleophilic aromatic substitution at the 4-position, to introduce the side chains necessary for potent and selective kinase inhibition.
Conclusion
This compound is a strategically important intermediate whose value lies in its pre-installed functionalities that are amenable to sequential and selective transformations. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this versatile building block for the development of novel therapeutic agents. The careful application of established synthetic methodologies, coupled with a thorough understanding of the underlying chemical principles, will continue to drive innovation in the field of pharmaceutical synthesis.
References
- 1. clearsynth.com [clearsynth.com]
- 2. echemi.com [echemi.com]
- 3. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. PubChemLite - N1-(4-fluorobenzyl)-3-nitro-1,4-phenylenediamine (C13H12FN3O2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Retigabine Utilizing N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine
Introduction: The Strategic Role of a Key Intermediate
Retigabine (ezogabine), N-(2-amino-4-(4-fluorobenzylamino)-phenyl)carbamic acid ethyl ester, is an anticonvulsant drug notable for its unique mechanism of action as a neuronal potassium channel opener.[1][2] It stabilizes the neuronal membrane potential, thereby reducing hyperexcitability associated with seizures.[1][2] The synthesis of such a precisely structured molecule hinges on the strategic construction of its core components. Central to several efficient synthetic routes is the intermediate N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine . This guide provides an in-depth exploration of the rationale for its use and detailed protocols for its application in the synthesis of retigabine.
The molecular architecture of retigabine features a tri-substituted benzene ring: two amino groups at positions 1 and 2, and a 4-fluorobenzylamino group at position 4. The synthesis requires careful control of regioselectivity to place these functional groups correctly. The use of this compound as a cornerstone intermediate provides a robust solution to this challenge, allowing for the sequential and controlled introduction of the necessary functionalities.
Part 1: Application Notes - The Rationale Behind the Route
The selection of a synthetic pathway is driven by efficiency, yield, purity, and scalability. The route proceeding through this compound is favored for several key reasons:
-
Regioselective Control: The synthesis begins with 2-nitrobenzene-1,4-diamine. The amino group at the 4-position is more nucleophilic and less sterically hindered than the amino group at the 1-position (which is ortho to the bulky and electron-withdrawing nitro group). This inherent difference in reactivity allows for the selective N-alkylation at the 4-position with a 4-fluorobenzylating agent, effectively locking in a critical part of the final structure early in the process.[3][4]
-
Orthogonal Functional Groups: The intermediate possesses three distinct functional groups whose reactivity can be addressed sequentially.
-
The primary amine at the 1-position can be selectively acylated to install the ethyl carbamate group.
-
The secondary amine is already protected as the benzylamine.
-
The nitro group serves as a masked amine, which can be revealed in a late-stage reduction step. This "protecting group" strategy prevents unwanted side reactions during the carbamoylation step.
-
-
Improved Purity and Yield: By building the molecule in a controlled, stepwise manner, the formation of isomeric impurities is minimized. This simplifies purification at each stage and contributes to a higher overall yield of the final active pharmaceutical ingredient (API).[5] The synthesis of the intermediate itself can be achieved through clean reactions like reductive amination, further ensuring a high-quality starting point for the subsequent steps.[4][6]
Overall Synthetic Pathway
The synthesis can be visualized as a three-stage process starting from the commercially available 2-nitrobenzene-1,4-diamine.
Caption: High-level synthesis pathway to Retigabine.
Part 2: Experimental Protocols
These protocols are synthesized from established literature procedures and are intended for execution by trained chemists in a controlled laboratory setting. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of this compound (Intermediate II)
This procedure utilizes a reductive amination reaction, which is a reliable method for forming secondary amines.
Materials:
-
2-nitrobenzene-1,4-diamine (1.0 eq)
-
4-fluorobenzaldehyde (1.1 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-nitrobenzene-1,4-diamine (1.0 eq) and methanol. Stir until the solid is fully dissolved or well-suspended.
-
Add 4-fluorobenzaldehyde (1.1 eq) to the mixture and stir at room temperature for 30 minutes to allow for the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions over 20-30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane (DCM) and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a solid.
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results with literature data.[3][7]
Protocol 2: Synthesis of Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate (Intermediate III)
This step involves the selective acylation of the more reactive primary amine at the 1-position.
Materials:
-
This compound (1.0 eq)
-
Ethyl chloroformate (1.2 eq)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure Workflow:
Caption: Workflow for the synthesis of Intermediate III.
Detailed Steps:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Add pyridine or TEA (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add ethyl chloroformate (1.2 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude product, Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate, can be purified by recrystallization.[8][9][10]
Protocol 3: Synthesis of Retigabine - Catalytic Reduction
This is the final step, where the nitro group is reduced to an amine to yield retigabine.
Materials:
-
Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd) or Platinum-Vanadium on Carbon (Pt/V/C).[11]
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas or Ammonium Formate
Procedure (using H₂ gas):
-
Charge a pressure vessel (Parr shaker or autoclave) with Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate and ethanol.[11]
-
Carefully add the Pd/C catalyst under a stream of nitrogen. Caution: Pd/C is pyrophoric and can ignite solvents in the presence of air.
-
Seal the vessel, purge it several times with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and begin vigorous stirring or shaking.
-
Maintain the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) until hydrogen uptake ceases. Monitor the reaction by TLC or HPLC.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain crude retigabine.
-
Purify the final product by recrystallization from a suitable solvent to achieve the desired purity.
Part 3: Data Summary
The efficiency of each step is critical for the overall process viability. The following table summarizes typical data points for this synthetic route.
| Step | Reaction | Key Reagents | Typical Yield | Purity (Post-Purification) |
| 1 | Reductive Amination | 2-nitrobenzene-1,4-diamine, 4-fluorobenzaldehyde, NaBH₄ | 75-85% | >98% |
| 2 | Carbamoylation | Intermediate II, Ethyl Chloroformate, Pyridine | 80-90% | >99% |
| 3 | Nitro Reduction | Intermediate III, Pd/C, H₂ | 85-95% | >99.5% (API Grade) |
| Overall | - | - | ~57-72% | - |
Yields are representative and can vary based on scale and specific reaction conditions.
References
- 1. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retigabine: Chemical Synthesis to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2012098075A1 - Process for the preparation of retigabine - Google Patents [patents.google.com]
- 7. iris.unina.it [iris.unina.it]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. Ethyl(4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate | C16H16FN3O4 | CID 20096581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate | 150812-23-0 [chemnet.com]
- 11. Retigabine synthesis - chemicalbook [chemicalbook.com]
Application of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine in Polymer Chemistry: A Guide for High-Performance Polymer Synthesis
Introduction: A Multifunctional Monomer for Advanced Polymers
N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is an aromatic diamine monomer poised to make significant contributions to the field of high-performance polymers. Its unique molecular architecture, featuring a fluorobenzyl group and a nitro group on a p-phenylenediamine backbone, offers a compelling combination of functionalities. These substituents are strategically positioned to impart desirable properties to polymers such as polyimides and polyamides, making them suitable for advanced applications in electronics and materials science.
The presence of the fluorine atom is known to enhance thermal stability, improve solubility in organic solvents, and lower the dielectric constant of polymers, which are critical attributes for materials used in microelectronics and high-frequency communication systems. The electron-withdrawing nitro group, in conjunction with the diamine structure, introduces redox activity, making polymers derived from this monomer promising candidates for use as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices. This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of high-performance polyimides and polyamides.
PART 1: Application Notes - Properties and Potential
The incorporation of this compound into polymer chains can be expected to yield materials with a unique combination of properties. The following table summarizes the anticipated characteristics based on the functional groups present in the monomer.
| Property | Influence of Functional Groups | Potential Applications |
| Thermal Stability | The aromatic backbone and the strong C-F bond contribute to high thermal and thermo-oxidative stability.[1][2] | Aerospace components, high-temperature adhesives, and coatings. |
| Solubility | The N-substituted benzyl group and the asymmetry of the monomer can disrupt chain packing, leading to improved solubility in common organic solvents.[3] | Solution-processable films and coatings for electronic devices. |
| Dielectric Properties | The fluorine substituent tends to lower the dielectric constant and dielectric loss of polymers.[1][2] | Insulating layers in microelectronics, high-frequency printed circuit boards. |
| Redox Activity & Hole Transport | The diamine structure, particularly with the electron-withdrawing nitro group, can facilitate stable radical cation formation, enabling hole transport. | Hole-transporting layers (HTLs) in OLEDs, organic photovoltaics (OPVs), and other organic electronic devices.[4][5][6][7][8] |
| Optical Properties | The extended conjugation and potential for charge-transfer complex formation can influence the optical properties, such as color and transparency. | Optically transparent films for flexible displays and other optoelectronic applications.[9][10] |
PART 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of polyimides and polyamides using this compound.
Protocol 1: Synthesis of Polyimide via Two-Step Thermal Imidization
This is a widely used method for preparing high-molecular-weight polyimides that are processed as their poly(amic acid) precursor.[11]
Workflow for Polyimide Synthesis (Thermal Imidization):
Caption: Two-step thermal imidization for polyimide synthesis.
Materials:
-
This compound
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Nitrogen gas (high purity)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous NMP to achieve a desired concentration (typically 10-20 wt%).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of the dianhydride in small portions to the stirred diamine solution. Maintain the temperature below 10 °C during the addition.
-
After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).
-
The resulting viscous poly(amic acid) solution can be used directly for film casting.
-
To prepare a film, cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a programmable oven and cure under a nitrogen atmosphere using a staged heating program (e.g., 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour) to effect the imidization.
-
After cooling to room temperature, the resulting polyimide film can be peeled off the glass substrate.
Protocol 2: Synthesis of Polyamide via Low-Temperature Solution Polycondensation
This method is suitable for the synthesis of aromatic polyamides with good solubility.[12]
Workflow for Polyamide Synthesis:
Caption: Low-temperature solution polycondensation for polyamide synthesis.
Materials:
-
This compound
-
Aromatic diacid chloride (e.g., Terephthaloyl chloride (TPC), Isophthaloyl chloride (IPC))
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous Pyridine
-
Lithium Chloride (LiCl)
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and LiCl in a mixture of anhydrous NMP and pyridine.
-
Cool the solution to 0 °C in an ice-salt bath.
-
In a separate flask, dissolve an equimolar amount of the diacid chloride in a small amount of anhydrous NMP.
-
Add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30 minutes.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, and then at room temperature for an additional 3-5 hours.
-
Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any residual salts and solvent.
-
Dry the polyamide product in a vacuum oven at 80-100 °C for 24 hours.
PART 3: Characterization of the Synthesized Polymers
Thorough characterization is essential to confirm the structure and evaluate the properties of the synthesized polymers.
Polymer Structure and Molecular Weight Analysis:
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the chemical structure of the polymer. | For polyimides, characteristic imide carbonyl peaks around 1780 cm⁻¹ (asymmetric) and 1720 cm⁻¹ (symmetric), and C-N stretching around 1370 cm⁻¹. For polyamides, characteristic amide N-H stretching around 3300 cm⁻¹ and amide C=O stretching (Amide I) around 1650 cm⁻¹. |
| NMR Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure. | Resonances corresponding to the aromatic protons and carbons of the monomer units, confirming the polymer repeat unit structure. |
| Gel Permeation Chromatography (GPC) | To determine the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI). | High molecular weights (typically Mn > 10,000 g/mol ) are indicative of successful polymerization. |
Thermal and Electrochemical Properties:
| Technique | Purpose | Key Parameters |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Decomposition temperature (Td) at 5% or 10% weight loss. High Td values indicate good thermal stability.[1][2][13] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A high Tg is characteristic of rigid aromatic polymers and indicates good dimensional stability at elevated temperatures.[13] |
| Cyclic Voltammetry (CV) | To investigate the redox behavior and determine the HOMO/LUMO energy levels. | Reversible oxidation peaks indicate stable radical cation formation, essential for hole-transporting materials. The oxidation potential can be used to estimate the HOMO level.[5] |
Conclusion
This compound is a versatile monomer with significant potential for the development of high-performance polyimides and polyamides. The presence of fluoro and nitro functionalities offers a pathway to polymers with enhanced thermal stability, solubility, and desirable optoelectronic properties. The protocols and characterization methods detailed in this guide provide a comprehensive framework for researchers and scientists to explore the application of this promising monomer in creating next-generation materials for advanced technological applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine as a building block for organic synthesis.
An In-Depth Guide to N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine: Synthesis and Application in Modern Organic Chemistry
Abstract
This compound is a key organic intermediate whose strategic functionalization makes it a highly valuable building block for the synthesis of complex molecules.[1] Its structure incorporates three key features for synthetic diversification: a selectively reducible nitro group, a primary aromatic amine, and a secondary benzylamine, which includes a fluorinated phenyl ring. This combination allows for a wide range of chemical transformations, making it a precursor for various heterocyclic systems and pharmacologically active compounds. This guide provides a detailed overview of its synthesis, core physicochemical properties, and proven protocols for its application in organic synthesis, with a particular focus on its role in medicinal chemistry.
Physicochemical Properties and Spectroscopic Data
The compound's physical and chemical characteristics are fundamental to its handling, storage, and application in synthesis. It is typically a brown to red powder.[1]
| Property | Value | Source |
| IUPAC Name | N | |
| CAS Number | 150812-21-8 | [1] |
| Molecular Formula | C₁₃H₁₂FN₃O₂ | [1] |
| Molecular Weight | 261.26 g/mol | [1] |
| Physical Form | Brown to red powder | [1] |
| Purity | ≥97% commonly available | [1] |
| InChI Key | XTDZJOIEYRRRGJ-UHFFFAOYSA-N | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature |
Spectroscopic Insights:
-
¹H NMR: The benzyl CH₂ protons are expected to resonate around δ 4.32–4.40 ppm. The NH₂ protons typically appear as broad singlets between δ 5.67–5.74 ppm, which is consistent with hydrogen bonding effects in nitroanilines.[1]
-
Mass Spectrometry: The predicted monoisotopic mass is 261.09137 Da.[2]
Synthesis of this compound
The synthesis of the title compound is a well-established, two-step process that begins with the selective nitration of a commercially available diamine, followed by N-alkylation.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Detailed Synthesis Protocol
This protocol outlines a common laboratory-scale synthesis.[1]
Step 1: Synthesis of 3-Nitro-1,4-diaminobenzene (Intermediate)
This step involves the selective nitration of 1,4-diaminobenzene. A common method is the partial reduction of 2,4-dinitroaniline. An established procedure involves using ammonium sulfide or sodium hydrosulfide as the reducing agent, which selectively reduces one nitro group.[3]
Step 2: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the intermediate (3-nitro-1,4-diaminobenzene) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Base: Add a slight excess of a non-nucleophilic base, such as triethylamine or potassium carbonate.
-
Causality Explanation: The base is crucial for deprotonating the primary amine at the 1-position, increasing its nucleophilicity. This allows it to effectively attack the electrophilic carbon of the 4-fluorobenzyl chloride.
-
-
Addition of Alkylating Agent: Slowly add a stoichiometric equivalent of 4-fluorobenzyl chloride to the solution at room temperature.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. e. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Core Applications in Organic Synthesis
The true utility of this building block lies in the sequential or orthogonal reactions of its functional groups.
Application 1: Selective Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a pivotal transformation, yielding a versatile triamine intermediate. This opens the door to a vast range of subsequent derivatizations, particularly for the synthesis of heterocyclic scaffolds.
Caption: Reduction of the nitro group to form a triamine.
Protocol: Reduction using Tin(II) Chloride
-
Reaction Setup: Dissolve this compound in ethanol or concentrated hydrochloric acid in a round-bottom flask.
-
Addition of Reducing Agent: Add an excess (typically 3-5 equivalents) of tin(II) chloride dihydrate (SnCl₂) portion-wise.
-
Causality Explanation: SnCl₂ is a classic and reliable reagent for the reduction of aromatic nitro groups to amines, especially in the presence of other reducible functional groups where catalytic hydrogenation might be less selective. The reaction proceeds in an acidic medium.
-
-
Reaction Execution: Heat the mixture to 70-80 °C and stir for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: a. Cool the reaction mixture and carefully neutralize it by adding a saturated solution of sodium bicarbonate or a concentrated NaOH solution until the pH is basic. This will precipitate tin salts. b. Filter the mixture through a pad of Celite to remove the inorganic solids. c. Extract the aqueous filtrate with ethyl acetate or dichloromethane. d. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude triamine product, which can often be used in the next step without further purification.
Application 2: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a privileged scaffold in medicinal chemistry. The triamine synthesized in the previous step is an ideal precursor for their construction.
Caption: Multi-step synthesis of a benzimidazole derivative.
Protocol: Cyclization with a Carboxylic Acid
-
Reaction Setup: Place the crude N1-(4-Fluorobenzyl)benzene-1,2,4-triamine and a carboxylic acid of choice (e.g., acetic acid) in a flask.
-
Reaction Conditions: Heat the mixture, often under acidic conditions (e.g., in polyphosphoric acid or with a catalytic amount of HCl) to facilitate condensation and subsequent cyclization via dehydration.
-
Execution: Maintain the temperature at 100-120 °C for several hours. Monitor the reaction by TLC.
-
Work-up: a. After cooling, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product. b. Collect the solid by filtration, wash with water, and dry. c. Recrystallize or purify by column chromatography to obtain the final benzimidazole product.
Application in Medicinal Chemistry
The structural motifs within this compound make it a valuable intermediate in drug discovery.
-
Role of the Fluorobenzyl Group: The introduction of fluorine into a molecule is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modify physicochemical properties like lipophilicity.[7] The 4-fluorobenzyl group is a bioisostere of a simple benzyl group but with improved pharmacokinetic properties.
-
Intermediate for Anticonvulsants: This compound is structurally related to intermediates used in the synthesis of anticonvulsant drugs like Retigabine.[1] Retigabine is a potassium channel opener, and derivatives of this building block are explored for their potential to modulate neuronal activity.[1]
-
Precursor for Anticancer and Antibacterial Agents: Research has shown that derivatives of this compound exhibit significant antibacterial and anticancer properties, making it a valuable starting point for developing targeted therapies.[1]
Safety and Handling
Proper safety precautions are essential when working with this and any related nitroaromatic compounds.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[8][9] Handle the solid powder in a well-ventilated area or under a chemical fume hood to avoid inhalation.[8][9]
-
Hazards: The compound is classified with GHS07 (Exclamation mark), indicating it may cause skin and eye irritation. Nitroaromatic compounds are often toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[9][10][11] They may also be suspected of causing cancer and can cause damage to organs through prolonged exposure.[9][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, and reducing agents.[8][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat and ignition sources.[8][9]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers chemists a reliable and versatile platform for molecular construction. The orthogonal reactivity of its amine and nitro functionalities allows for controlled, stepwise synthesis of complex heterocyclic systems. Its embedded fluorobenzyl moiety provides a direct route to incorporating fluorine, a critical element in modern drug design. These features firmly establish its importance for researchers in synthetic organic chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - N1-(4-fluorobenzyl)-3-nitro-1,4-phenylenediamine (C13H12FN3O2) [pubchemlite.lcsb.uni.lu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. tandfonline.com [tandfonline.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Application Notes & Protocols: Biomolecule Detection Using N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine as a Fluorogenic Probe for Nitroreductase Activity
Introduction: A New Probe for a Key Biomarker of Hypoxia
The cellular microenvironment plays a critical role in various physiological and pathological processes, including cancer progression and therapeutic response. Hypoxia, a condition of low oxygen concentration, is a hallmark of solid tumors and is associated with tumor aggressiveness, metastasis, and resistance to therapy.[1][2] Nitroreductases (NTRs) are a family of enzymes that are overexpressed in hypoxic cells and have the ability to reduce nitroaromatic compounds.[2][3][4][5] This unique characteristic makes NTR a valuable biomarker for identifying hypoxic regions within tumors and for developing targeted cancer therapies.
This document provides a detailed guide to the application of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine as a novel fluorogenic probe for the detection of nitroreductase activity. The probe is designed to be in a non-fluorescent or weakly fluorescent state ("turned off") in its native form. Upon selective reduction of its nitro group by NTR in the presence of a cofactor like NADH, it is converted into a highly fluorescent product ("turned on"), enabling the sensitive and selective detection of NTR activity both in vitro and in cellular models.[4][5]
The design of this probe leverages the principles of intramolecular charge transfer (ICT).[5][6] The electron-withdrawing nitro group quenches the fluorescence of the diamine scaffold. The enzymatic reduction to an electron-donating amino group restores the fluorescence, providing a distinct signal change that is proportional to NTR activity.[5][6]
Probe Characteristics
| Property | Value | Source |
| IUPAC Name | N | |
| Molecular Formula | C₁₃H₁₂FN₃O₂ | [7] |
| Molecular Weight | 261.26 g/mol | [7] |
| Physical Form | Brown to red powder | [7] |
| Purity | ≥97% | [7] |
| Storage | Keep in a dark place, sealed in dry, room temperature. |
Proposed Mechanism of Action
The detection mechanism is predicated on the selective reduction of the nitro group of this compound by nitroreductase. This enzymatic reaction triggers a significant change in the electronic properties of the molecule, leading to a "turn-on" fluorescence response.
Caption: Proposed enzymatic activation of the probe.
Experimental Protocols
Protocol 1: In Vitro Characterization of the Probe
Objective: To determine the photophysical properties of the probe and its response to nitroreductase.
Materials:
-
This compound
-
Recombinant Nitroreductase (from E. coli)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometer and UV-Vis Spectrophotometer
Procedure:
-
Probe Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Working Solutions: Prepare fresh working solutions of the probe by diluting the stock solution in PBS (pH 7.4).
-
Spectroscopic Characterization:
-
Dilute the probe to 10 µM in PBS.
-
Record the absorption and emission spectra using a UV-Vis spectrophotometer and a fluorometer, respectively. Determine the optimal excitation and emission wavelengths.
-
-
Enzymatic Assay:
-
In a 96-well plate, add 180 µL of PBS containing 100 µM NADH.
-
Add 10 µL of the probe working solution (final concentration 5-10 µM).
-
Initiate the reaction by adding 10 µL of nitroreductase solution (e.g., 10 µg/mL final concentration).
-
Immediately measure the fluorescence intensity at the predetermined optimal wavelengths over time (e.g., every minute for 30-60 minutes).
-
A control reaction without nitroreductase should be run in parallel.
-
-
Determination of Detection Limit:
Caption: Workflow for in vitro probe characterization.
Protocol 2: Selectivity and Interference Studies
Objective: To evaluate the specificity of the probe for nitroreductase over other biologically relevant species.
Materials:
-
Solutions of various enzymes (e.g., trypsin, lysozyme, catalase)
-
Solutions of common biological reductants (e.g., glutathione, ascorbic acid)
-
Other relevant small molecules and metal ions.
Procedure:
-
Following the enzymatic assay protocol (Protocol 1, step 4), replace the nitroreductase solution with solutions of other enzymes and biomolecules at physiologically relevant concentrations.
-
Measure the fluorescence response after a defined incubation period (e.g., 60 minutes).
-
Compare the fluorescence intensity in the presence of various species to that produced by nitroreductase. A highly selective probe will show a significant fluorescence increase only in the presence of NTR.[3]
Protocol 3: Cellular Imaging of Nitroreductase Activity in Hypoxic Cells
Objective: To visualize nitroreductase activity in living cells under normoxic and hypoxic conditions.
Materials:
-
Cancer cell line known to express NTR under hypoxia (e.g., HeLa, MCF-7)[2][5]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture the chosen cell line on glass-bottom dishes suitable for microscopy.
-
Induction of Hypoxia:
-
Place one set of cells in a hypoxia chamber (e.g., 1% O₂) for 12-24 hours.
-
Maintain a parallel set of cells under normoxic conditions (21% O₂).
-
-
Probe Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with a solution of the probe (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
-
Imaging:
-
Wash the cells with PBS to remove excess probe.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a confocal microscope with the appropriate excitation and emission settings determined in Protocol 1.
-
Compare the fluorescence intensity between the normoxic and hypoxic cell groups.
-
Caption: Workflow for cellular imaging of NTR activity.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The in vitro characterization establishes the fundamental performance of the probe, including its sensitivity and selectivity. The cellular imaging experiments then provide a biologically relevant validation of these findings.
-
Positive Control: The use of recombinant NTR in the in vitro assay serves as a positive control.
-
Negative Control: Reactions without NTR or with other biomolecules validate the probe's selectivity.
-
Biological Validation: Comparing normoxic and hypoxic cells provides a robust biological control, as NTR expression is known to be upregulated under hypoxia.[1][2]
For rigorous validation of any new chemical probe, it is recommended to consult best practice guidelines.[8][9]
Applications in Research and Drug Development
-
Cancer Biology: Studying the role of hypoxia and NTR in tumor progression and metastasis.
-
Drug Screening: Developing high-throughput screens for inhibitors of nitroreductase.
-
Bioreductive Prodrugs: Evaluating the activation of hypoxia-targeted prodrugs that are activated by NTR.
-
Environmental Science: Detecting nitroaromatic pollutants, which are substrates for bacterial nitroreductases.[10][11][12][13]
Conclusion
This compound is a promising fluorogenic probe for the detection of nitroreductase activity. Its "turn-on" fluorescence mechanism upon enzymatic reduction provides a sensitive and selective method for quantifying NTR in biochemical assays and for imaging hypoxic cells. The protocols outlined in this document provide a comprehensive framework for the characterization and application of this novel probe in various research and drug development contexts.
References
- 1. A novel internal standard ratio fluorescent probe for nitroreductase detection in cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Activated molecular probes for enzyme recognition and detection [thno.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Validating Small Molecule Chemical Probes for Biological Discovery. | Semantic Scholar [semanticscholar.org]
- 10. blog.novomof.com [blog.novomof.com]
- 11. Explosive and pollutant nitroaromatic sensing through a Cd(II) based ladder shaped 1D coordination polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of aza-BODIPY as a Nitroaromatic Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation of 3-Nitrobenzene-1,4-diamine
Introduction: The Synthetic Versatility of N-Alkylated 3-Nitrobenzene-1,4-diamine
3-Nitrobenzene-1,4-diamine is a valuable scaffold in synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials. The presence of two amino groups with different electronic environments, dictated by the strongly electron-withdrawing nitro group, offers a unique platform for selective functionalization. N-alkylation of one or both amino groups is a critical transformation that allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and basicity. These modifications are paramount in drug discovery for optimizing pharmacokinetic and pharmacodynamic profiles. Furthermore, the resulting N-alkylated derivatives serve as key intermediates for the synthesis of a diverse range of more complex molecules, including heterocyclic compounds and dyes.
This guide provides a comprehensive overview of the experimental protocols for the N-alkylation of 3-nitrobenzene-1,4-diamine, addressing the inherent challenges of selectivity and offering field-proven insights to guide researchers in achieving their desired synthetic outcomes. We will explore two primary methodologies: classical N-alkylation with alkyl halides and the more contemporary reductive amination of nitro compounds.
Understanding the Reactivity and Selectivity of 3-Nitrobenzene-1,4-diamine
The key to successfully alkylating 3-nitrobenzene-1,4-diamine lies in understanding the differential reactivity of its two amino groups. The amino group at the 4-position (para to the nitro group) is significantly less nucleophilic than the amino group at the 1-position (ortho and meta to the nitro group). This is due to the strong electron-withdrawing resonance and inductive effects of the nitro substituent, which delocalizes the lone pair of electrons on the nitrogen at the 4-position, thereby reducing its availability for nucleophilic attack. Conversely, the amino group at the 1-position is less deactivated. This inherent difference in reactivity can be exploited to achieve selective mono-N-alkylation at the more nucleophilic 1-position under carefully controlled conditions.
Achieving di-N-alkylation requires more forcing conditions to overcome the deactivation of the second amino group. Furthermore, preventing overalkylation to form tertiary amines from the initially formed secondary amine is a common challenge in N-alkylation reactions.
Method 1: Classical N-Alkylation with Alkyl Halides
This method involves the reaction of 3-nitrobenzene-1,4-diamine with an alkyl halide in the presence of a base. The choice of reaction parameters is crucial for controlling the extent of alkylation.
Experimental Protocol: Selective Mono-N-Alkylation
This protocol aims for the selective alkylation of the more reactive amino group at the 1-position.
Materials and Reagents:
-
3-Nitrobenzene-1,4-diamine
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzene-1,4-diamine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the diamine. Add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add the alkyl halide (1.05 eq) dropwise.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. The relatively mild conditions favor mono-alkylation of the more reactive amine.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the mono-alkylated product should appear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the desired mono-N-alkylated product.
Causality Behind Experimental Choices:
-
Equivalents of Reagents: Using a slight excess of the alkylating agent ensures complete consumption of the starting material, while a limited amount of base helps to prevent extensive di-alkylation.
-
Solvent: Anhydrous DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.
-
Base: Potassium carbonate is a moderately strong, non-nucleophilic base that is sufficient to deprotonate the more acidic N-H proton of the ammonium salt intermediate without being overly reactive to promote side reactions.
-
Temperature: A moderate temperature of 50-60 °C provides enough energy to overcome the activation barrier for the more nucleophilic amine while minimizing the alkylation of the less reactive amine.
Protocol for Di-N-Alkylation
To achieve di-alkylation, more forcing conditions are necessary.
Modifications to the Mono-Alkylation Protocol:
-
Equivalents of Reagents: Increase the amount of alkyl halide to 2.2-2.5 equivalents and the potassium carbonate to 3.0-4.0 equivalents.
-
Temperature: Increase the reaction temperature to 80-100 °C.
-
Reaction Time: The reaction time will likely need to be extended (12-24 hours). Monitor closely by TLC.
Trustworthiness: A Self-Validating System
-
TLC Monitoring: The progress of the reaction must be carefully monitored by TLC. The starting diamine will be the most polar spot. The mono-alkylated product will be less polar, and the di-alkylated product will be the least polar of the three. This allows for a visual assessment of the reaction's progress and selectivity.
-
Characterization: The identity and purity of the final product(s) must be confirmed by spectroscopic methods.
-
¹H NMR: Will show the appearance of new signals corresponding to the alkyl group(s) and a change in the integration of the -NH₂ protons.
-
Mass Spectrometry: Will confirm the molecular weight of the desired product.
-
Method 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a powerful one-pot method for the synthesis of N-alkylated amines.[1][2][3] This approach is particularly attractive from a green chemistry perspective as it often utilizes readily available aldehydes and ketones and can proceed under milder conditions with the appropriate catalyst.[1] The reaction involves the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
General Reaction Principle
In the context of 3-nitrobenzene-1,4-diamine, a typical reductive amination protocol would involve the reaction of the diamine with an aldehyde or ketone in the presence of a reducing agent. A key advantage is that this method can be adapted for the reductive alkylation of nitro compounds, where the nitro group is reduced to an amine concurrently with the N-alkylation.[1][2][4]
Experimental Protocol: One-Pot Reductive Amination
This protocol outlines a general procedure that can be optimized for specific substrates.
Materials and Reagents:
-
3-Nitrobenzene-1,4-diamine
-
Aldehyde or Ketone (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-nitrobenzene-1,4-diamine (1.0 eq), the aldehyde or ketone, and the solvent (DCE or methanol).
-
Acid Catalyst: Add a catalytic amount of acetic acid to facilitate imine formation.
-
Reducing Agent: Stir the mixture at room temperature for 30-60 minutes, then add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq for mono-alkylation) portion-wise. Sodium cyanoborohydride is also a common reducing agent for this purpose.[5]
-
Reaction: Continue stirring at room temperature for 12-24 hours.
-
Monitoring and Workup: Monitor by TLC. Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic conditions than sodium borohydride.[5]
-
One-Pot Procedure: This method avoids the isolation of the intermediate imine, which can be unstable, improving the overall efficiency of the synthesis.[3]
Data Presentation and Visualization
Table 1: Hypothetical Reaction Parameters for N-Alkylation of 3-Nitrobenzene-1,4-diamine
| Alkylating Agent | Method | Product | Temperature (°C) | Time (h) | Yield (%) |
| Iodomethane | Alkyl Halide | Mono-methylated | 50-60 | 6 | ~75 |
| Iodomethane | Alkyl Halide | Di-methylated | 80-100 | 18 | ~60 |
| Benzaldehyde | Reductive Amination | Mono-benzylated | RT | 12 | ~80 |
| Acetone | Reductive Amination | Di-isopropylated | RT | 24 | ~55 |
Note: Yields are hypothetical and will vary based on specific reaction conditions and purification efficiency.
Experimental Workflow Diagram
Caption: General experimental workflow for the N-alkylation of 3-nitrobenzene-1,4-diamine.
Reaction Mechanism and Selectivity Diagram
Caption: Regioselectivity in the N-alkylation of 3-nitrobenzene-1,4-diamine.
Conclusion
The N-alkylation of 3-nitrobenzene-1,4-diamine is a versatile transformation that opens the door to a wide array of functionalized molecules for various applications. Success in this synthetic endeavor hinges on a solid understanding of the substrate's electronic properties and the careful control of reaction conditions. By leveraging the principles of differential reactivity and selecting the appropriate synthetic methodology—be it classical alkylation or modern reductive amination—researchers can effectively navigate the challenges of selectivity and achieve their desired N-alkylated products with high efficiency. The protocols and insights provided herein serve as a robust foundation for the exploration and optimization of these important chemical transformations.
References
- 1. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ionike.com [ionike.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Selective Reduction of the Nitro Group in N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine
Authored by: A Senior Application Scientist
Introduction
The selective reduction of an aromatic nitro group is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical industry. The starting material, N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine, is a critical intermediate in the synthesis of various bioactive molecules, most notably in the development of anticonvulsant drugs like Retigabine.[1] The biological activity of these compounds is profoundly influenced by the arrangement of the amine functionalities on the benzene ring. Therefore, the efficient and clean conversion of the nitro group to a primary amine, yielding N1-(4-Fluorobenzyl)benzene-1,2,4-triamine, is a reaction of paramount importance.
This guide provides a detailed examination of the methodologies available for this reduction, explaining the chemical rationale behind protocol choices. We will offer a comparative analysis of common reduction techniques and provide two distinct, validated protocols suitable for this specific transformation, catering to different laboratory needs regarding chemoselectivity, cost, and safety.
Chemical Principles: A Comparative Overview of Nitro Reduction Strategies
The reduction of a nitro group (–NO₂) to an amine (–NH₂) is a six-electron process that proceeds through nitroso (–NO) and hydroxylamine (–NHOH) intermediates.[2][3] The choice of reducing agent is critical to ensure high yield and to avoid unwanted side reactions, especially given the presence of other functional groups in the target molecule: a primary amine, a secondary amine, and a carbon-fluorine bond.
| Method | Reagents & Conditions | Advantages | Disadvantages & Considerations |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst in a solvent like Ethanol or Ethyl Acetate.[4][5] | High yields, clean reaction (byproduct is water), mild conditions. | Risk of dehalogenation (C-F bond cleavage) with Pd/C.[6] H₂ gas is flammable and requires specialized equipment. Raney Ni is pyrophoric. |
| Metal/Acid Reduction | Fe, Zn, or Sn in acidic medium (e.g., HCl, Acetic Acid).[2][7] | Cost-effective, high functional group tolerance, robust and reliable. | Stoichiometric amounts of metal are required, leading to significant waste. Workup can be challenging due to the need to remove metal salts.[8] |
| Stannous Chloride (SnCl₂) | SnCl₂·2H₂O in an acidic solvent like Ethanol/HCl.[9][10] | Excellent chemoselectivity for the nitro group, milder than Fe/HCl, generally provides high yields.[11] | Workup requires careful pH adjustment to precipitate and remove tin hydroxides. Tin salts have environmental concerns.[10] |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄ in an aqueous/organic solvent system (e.g., THF/H₂O, MeOH/H₂O).[12][13] | Mild, metal-free alternative. Excellent chemoselectivity, tolerating halogens, esters, and carbonyls.[13][14] | Can sometimes result in incomplete reactions or the formation of byproducts if not optimized.[8] |
| Transfer Hydrogenation | H-donor (e.g., formic acid, isopropanol, hydrazine) and a catalyst (e.g., Pd, Ru, Ir).[15][16][17] | Avoids the use of flammable H₂ gas, offering a safer alternative. Often highly selective. | Can require more expensive catalysts and optimization of the hydrogen donor and conditions. |
For the reduction of this compound, methods that preserve the C-F bond are essential. While catalytic hydrogenation with Raney Nickel is a possibility, metal-based reductions offer excellent reliability. Among these, Stannous Chloride (SnCl₂) is a classic and highly effective choice known for its selectivity. As a modern, milder, and metal-free alternative, Sodium Dithionite presents a compelling option with a different workup profile. We will detail protocols for both.
Chemical Transformation Workflow
The following diagram illustrates the conversion of the starting material to the desired product, which is the core objective of the subsequent protocols.
Caption: Reduction of the nitro group to a primary amine.
Protocol 1: Reduction via Stannous Chloride (SnCl₂)
This protocol leverages the robust and highly selective reducing power of tin(II) chloride in an acidic environment. It is a well-established method for aromatic nitro group reductions.[18][19]
Principle of Method
Stannous chloride (SnCl₂) acts as the reducing agent, donating electrons in a stepwise process to the nitro group. The reaction is performed in an acidic medium, typically with hydrochloric acid, which serves as the proton source for the formation of water from the oxygen atoms of the nitro group.[18] The tin(II) is oxidized to tin(IV) in the process. A basic workup is required to neutralize the acid and precipitate tin salts for removal.
Materials and Reagents
-
This compound (Substrate)
-
Stannous chloride dihydrate (SnCl₂·2H₂O, >98%)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Ethanol (EtOH), Reagent Grade
-
Ethyl Acetate (EtOAc), ACS Grade
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, Buchner funnel, filter paper
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (approx. 10-15 mL per gram of substrate). Stir until a homogenous solution is formed.
-
Addition of Reducing Agent: In a separate beaker, carefully dissolve stannous chloride dihydrate (4.0-5.0 eq) in a minimal amount of concentrated HCl. Caution: This is an exothermic process and should be done in a fume hood with appropriate personal protective equipment (PPE). Slowly add the acidic SnCl₂ solution to the stirring solution of the substrate at room temperature.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to 50-60 °C. The reaction is typically exothermic and may require initial cooling before heating is applied.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a mobile phase such as 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes. The disappearance of the starting material spot (which is often colored) and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully add 10% aqueous NaOH solution to the mixture with vigorous stirring until the pH is strongly basic (pH > 10). This will cause a thick, white precipitate of tin(IV) hydroxide to form.
-
Filtration: Filter the entire mixture through a pad of Celite® or diatomaceous earth in a Buchner funnel to remove the tin salts. Wash the filter cake thoroughly with several portions of ethyl acetate or dichloromethane to ensure all product is recovered.
-
Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer. If an aqueous layer is present, separate it and extract it two more times with ethyl acetate.
-
Washing and Drying: Combine all organic extracts and wash them sequentially with deionized water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified further by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: Reduction via Sodium Dithionite (Na₂S₂O₄)
This protocol provides a milder, metal-free alternative that is highly chemoselective and often requires a simpler workup.[12][13]
Principle of Method
In an aqueous medium, sodium dithionite exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[13] This radical anion transfers electrons to the nitro group, leading to its reduction to an amine. The reaction is often run in a biphasic solvent system to facilitate the interaction of the aqueous reagent with the organic-soluble substrate.
Materials and Reagents
-
This compound (Substrate)
-
Sodium Dithionite (Na₂S₂O₄, >85%)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
-
Separatory funnel
Experimental Workflow Diagram (Protocol 1: SnCl₂ Reduction)
Caption: Workflow for the stannous chloride reduction protocol.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 2:1 or 3:1 ratio, approx. 20 mL total per gram of substrate).
-
Addition of Reducing Agent: Add sodium dithionite (4.0-6.0 eq) to the solution in portions with vigorous stirring at room temperature. The reaction is often accompanied by a color change.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate of reaction.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1. The reaction is typically complete within 3-6 hours.
-
Workup - Extraction: Once the reaction is complete, add ethyl acetate to the reaction mixture to dilute the organic phase. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic sulfur byproducts), followed by deionized water, and finally a saturated brine solution.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the mixture and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or recrystallization as needed to obtain the pure N1-(4-Fluorobenzyl)benzene-1,2,4-triamine.
Conclusion
Both the stannous chloride and sodium dithionite methods are effective for the selective reduction of the nitro group in this compound. The SnCl₂ method is a classic, robust protocol that reliably delivers high yields, though it requires a careful workup to remove inorganic tin salts. The Na₂S₂O₄ method represents a milder, metal-free approach with a simpler extractive workup, making it an attractive alternative. The choice between these protocols will depend on the researcher's specific needs, scale, and available resources. In both cases, careful monitoring and execution are key to successfully synthesizing the desired triamine intermediate for further application in drug development and chemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 19. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Material Longevity: Advanced Application Notes on Durability and Resistance
Introduction: The Imperative of Durability
In the relentless pursuit of performance across industries—from aerospace to biomedical devices—the durability and resistance of materials remain a cornerstone of innovation. Material failure, whether through gradual corrosion, sudden fracture, or wear and tear, not only incurs significant economic costs but can also pose critical safety risks.[1] This guide moves beyond theoretical concepts to provide researchers, scientists, and development professionals with detailed, actionable protocols for enhancing material longevity. We will explore two powerful and distinct strategies: the application of advanced protective coatings and the integration of autonomous self-healing functionalities. By understanding the causality behind these sophisticated techniques, you will be equipped to implement and validate these methods in your own research and development endeavors.
Section 1: Advanced Protective Coatings - The First Line of Defense
Protective coatings serve as a crucial barrier, shielding materials from detrimental environmental factors like moisture, chemicals, and mechanical abrasion.[1][2][3] Among the various techniques, Physical Vapor Deposition (PVD) stands out for its ability to produce thin, yet exceptionally hard and dense, ceramic or metallic films.[4][5]
Causality: Why PVD Coatings Excel
The PVD process occurs in a high-vacuum environment, where a solid source material is vaporized and then deposited atom-by-atom onto a substrate.[4][5][6] This atomic-level deposition creates a coating with superior adhesion and a highly uniform, dense structure that is free of the pores or defects common in other methods. Techniques like magnetron sputtering, a common PVD method, use a plasma to bombard a target material, ejecting atoms that then coat the substrate.[6][7] This energetic process ensures a strong bond between the coating and the substrate, which is fundamental to its protective function.[8] Titanium Nitride (TiN), a ceramic material frequently deposited via PVD, is prized for its high hardness, excellent wear resistance, and chemical inertness, making it an ideal candidate for protecting tools and components.[9]
Application Note: Enhancing Tool Steel Durability with TiN PVD Coating
This note details the application of a TiN coating to improve the surface hardness and wear resistance of D2 tool steel, a material commonly used in cutting tools and dies. The goal is to significantly extend the operational life of the tool by mitigating abrasive wear.
Experimental Workflow: PVD Coating and Characterization
The overall process involves preparing the substrate, depositing the coating using magnetron sputtering, and then performing a series of validation tests to quantify the enhancement in durability.
Caption: Experimental workflow for TiN coating application and subsequent validation.
Protocol: Magnetron Sputtering of Titanium Nitride (TiN)
This protocol outlines the steps for depositing a TiN film on a D2 tool steel substrate.
-
Substrate Preparation:
-
Thoroughly degrease the D2 steel substrate by sonicating in sequential baths of acetone and ethanol for 15 minutes each. This step is critical to remove organic contaminants that would otherwise compromise coating adhesion.
-
Dry the substrate with a high-purity nitrogen gas stream.
-
Immediately load the substrate into the vacuum chamber to prevent recontamination.
-
-
Deposition Process:
-
Evacuate the chamber to a base pressure below 5x10⁻⁶ mbar. A high vacuum is essential to minimize impurities in the film and increase the mean free path of sputtered atoms.[10]
-
Introduce Argon (Ar) gas and initiate an RF plasma etch on the substrate surface for 10 minutes. This pre-treatment step removes the native oxide layer and slightly roughens the surface, significantly enhancing film adhesion.[10]
-
Set the substrate temperature to 300°C.[11]
-
Initiate the sputtering process from a pure Titanium (Ti) target (99.9% purity) using a DC power supply in an Ar atmosphere.
-
Introduce Nitrogen (N₂) gas into the chamber at a controlled flow rate. The N₂ reacts with the sputtered Ti atoms, forming a stoichiometric TiN film on the substrate surface. The ratio of Ar to N₂ is a critical parameter that controls the film's properties.[11][12]
-
Continue deposition until the desired thickness (e.g., 2-3 µm) is achieved, monitored in-situ using a quartz crystal microbalance.[10]
-
Cool the substrate to room temperature in vacuum before venting the chamber.
-
Self-Validation Protocol: Characterization of Coated Samples
To confirm the success and quantify the benefits of the TiN coating, the following validation system must be employed.
-
Adhesion Testing (ASTM D3359 - Tape Test):
-
Rationale: This test provides a rapid, qualitative assessment of the coating's adhesion to the substrate. Poor adhesion is an immediate indicator of a failed coating process.[13][14]
-
Method:
-
Using a sharp blade, make a cross-hatch pattern through the coating into the substrate.
-
Apply a specified pressure-sensitive tape firmly over the lattice.
-
Rapidly pull the tape off at a 180° angle.
-
Examine the grid area for any removal of the coating.
-
-
Expected Outcome: A successful coating will show no or very minimal detachment of the film (Classification 5B or 4B), indicating strong adhesion.
-
-
Hardness Testing (Nanoindentation):
-
Rationale: To verify that the applied coating provides a significant increase in surface hardness, which is a primary contributor to wear resistance.
-
Method:
-
Use a nanoindenter with a Berkovich diamond tip to make a series of indentations on both the coated and an uncoated control sample.
-
Measure the applied load and indentation depth to calculate hardness.
-
-
Expected Outcome: The TiN-coated surface should exhibit a hardness exceeding 20 GPa, a substantial increase over the ~0.8 GPa hardness of the uncoated D2 steel.
-
-
Wear Resistance Testing (ASTM G99 - Pin-on-Disk):
-
Rationale: This quantitative test directly measures the material's resistance to wear under sliding contact, simulating real-world conditions.[15][16][17][18][19]
-
Method:
-
Mount the coated disk in the apparatus.
-
Press a ceramic ball (e.g., Al₂O₃) against the disk with a specified normal force (e.g., 10 N).[16]
-
Rotate the disk at a constant speed for a set distance (e.g., 1000 meters).[16]
-
Measure the volume of material lost from the wear track on the disk using a profilometer.
-
-
Expected Outcome: The wear volume on the TiN-coated sample should be orders of magnitude lower than that of the uncoated control, demonstrating a significant enhancement in durability.
-
Section 2: Self-Healing Materials - A Paradigm Shift to Autonomous Repair
While coatings provide passive protection, self-healing materials offer an active, autonomous response to damage.[20] This approach is inspired by biological systems where damage triggers a healing response.[21][22][23] We will focus on extrinsic, microcapsule-based systems, a well-established method for imparting healing functionality to polymers.[24][25][26]
Causality: The Mechanism of Microcapsule-Based Healing
This strategy involves embedding microcapsules containing a healing agent (a monomer) and a dispersed catalyst within a polymer matrix.[25] When a crack propagates through the material, it ruptures the microcapsules in its path.[25][27] The healing agent is released into the crack plane via capillary action. Upon contact with the catalyst, the monomer polymerizes, bonding the crack faces together and restoring mechanical integrity.[25] The choice of shell material for the microcapsules (e.g., urea-formaldehyde) is critical; it must be strong enough to survive the composite manufacturing process but brittle enough to be ruptured by an advancing crack.[28][29]
Application Note: Fabricating a Self-Healing Epoxy Composite
This note describes the creation of an epoxy-based composite capable of healing cracks autonomously. This is particularly valuable for applications where manual inspection and repair are difficult or impossible, such as in aerospace composites or internal electronic components.
The Self-Healing Mechanism: Crack Propagation and Repair
The diagram below illustrates the sequence of events from crack formation to healing.
Caption: Mechanism of extrinsic self-healing via microcapsule rupture.
Protocol: Fabrication of a Microcapsule-Based Self-Healing Composite
This protocol details the synthesis of urea-formaldehyde (UF) microcapsules containing a healing agent and their incorporation into an epoxy matrix.[30]
-
Microcapsule Synthesis (In-situ Polymerization): [31][32]
-
Create an oil-in-water emulsion. The oil phase is the healing agent (e.g., epoxy resin E-51), and the aqueous phase contains urea, formaldehyde, and an emulsifier.[31][32]
-
Under continuous agitation, add an acid catalyst to the emulsion. This initiates the polymerization of urea and formaldehyde at the oil-water interface, forming a solid UF shell around the liquid healing agent core.[32]
-
Causality: The agitation rate is a key parameter; higher rates produce smaller microcapsules.[28]
-
After several hours, filter, wash, and dry the resulting microcapsules to obtain a fine, free-flowing powder.
-
-
Composite Fabrication:
-
Disperse a latent hardener (catalyst) and the synthesized microcapsules into the epoxy resin part of a two-part epoxy system (e.g., 2 wt% catalyst, 10 wt% microcapsules).[33] Use gentle mechanical stirring followed by ultrasonication to ensure uniform distribution and prevent agglomeration.
-
Add the epoxy curing agent (hardener) and mix thoroughly.
-
Degas the mixture in a vacuum chamber to remove air bubbles introduced during mixing.
-
Cast the mixture into a mold to create fracture specimens (e.g., Tapered Double-Cantilever Beam specimens for healing efficiency testing).[21][34]
-
Cure the composite according to the epoxy manufacturer's specifications (e.g., 24 hours at room temperature followed by a post-cure at 60°C).
-
Self-Validation Protocol: Evaluation of Healing Efficiency
The effectiveness of the self-healing system is quantified by measuring the recovery of mechanical properties after fracture. Fracture mechanics testing is the gold standard for this evaluation.[35][36]
-
Fracture Toughness Testing (Tapered Double-Cantilever Beam - TDCB):
-
Rationale: The TDCB geometry is specifically designed so that the fracture toughness (K_IC_) is directly proportional to the critical load (P_C_) required to propagate the crack, simplifying the calculation of healing efficiency.[37]
-
Method:
-
Create a sharp pre-crack in the TDCB specimen.
-
Load the specimen in tension until the crack propagates through the sample. Record the critical load (P_C,virgin_).
-
Unload the specimen and allow the crack faces to close.
-
Allow the specimen to heal for a specified time (e.g., 24-48 hours) at room temperature, during which the released agent polymerizes.
-
Reload the healed specimen and measure the new critical load required to re-propagate the crack (P_C,healed_).
-
-
Healing Efficiency (η) Calculation:
-
η = (P_C,healed_ / P_C,virgin_) * 100%
-
-
Expected Outcome: Well-optimized systems can achieve healing efficiencies of over 90%, indicating a near-complete recovery of the material's fracture toughness.[21][22][23]
-
Section 3: Data Summary & Performance Comparison
To provide a clear comparison of the enhancements offered by these two distinct approaches, the following table summarizes the expected performance data from the protocols described.
| Parameter | Uncoated D2 Steel (Control) | TiN-Coated D2 Steel | Epoxy (Control) | Self-Healing Epoxy |
| Surface Hardness (GPa) | ~0.8 | > 20 | ~0.1 | ~0.1 |
| Adhesion (ASTM D3359) | N/A | 4B - 5B | N/A | N/A |
| Wear Rate (mm³/Nm) | ~10⁻⁴ | ~10⁻⁷ | N/A | N/A |
| Fracture Toughness (MPa·m¹/²) | N/A | N/A | ~0.55 | ~0.55 (Virgin) |
| Healing Efficiency (η) | N/A | N/A | 0% | > 90% |
Conclusion
The strategic enhancement of material durability is not a one-size-fits-all problem. For applications demanding extreme surface hardness and resistance to abrasive wear, PVD coatings like Titanium Nitride offer a robust and validated solution.[2] Conversely, for polymeric materials susceptible to internal microcracking, particularly in inaccessible locations, the integration of autonomous self-healing capabilities provides a revolutionary path to extended service life and reliability. By understanding the fundamental mechanisms and applying rigorous, self-validating protocols, researchers can effectively leverage these advanced techniques to develop next-generation materials with unprecedented longevity and performance.
References
- 1. shop.nanografi.com [shop.nanografi.com]
- 2. How Advanced Coating Materials Improve Durability and Performance in Industrial Applications - Chemicron [chemicron.com]
- 3. eoxs.com [eoxs.com]
- 4. thierry-corp.com [thierry-corp.com]
- 5. youtube.com [youtube.com]
- 6. korvustech.com [korvustech.com]
- 7. aemdeposition.com [aemdeposition.com]
- 8. titanitpvd.com [titanitpvd.com]
- 9. Deposition of TiN and TiAlN Thin Films on Stainless Steel Tubes by a Cylindrical Magnetron Sputtering Method [store.astm.org]
- 10. proceedings.jacow.org [proceedings.jacow.org]
- 11. Production Strategies of TiNx Coatings via Reactive High Power Impulse Magnetron Sputtering for Selective H2 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. svc.org [svc.org]
- 13. highperformancecoatings.org [highperformancecoatings.org]
- 14. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 15. store.astm.org [store.astm.org]
- 16. ASTM G99-17 | Wear Testing with Pin-on-Disk - Rtec Instruments [rtec-instruments.com]
- 17. store.astm.org [store.astm.org]
- 18. researchgate.net [researchgate.net]
- 19. sciomax.com [sciomax.com]
- 20. researchgate.net [researchgate.net]
- 21. ideals-main.s3.us-east-2.amazonaws.com [ideals-main.s3.us-east-2.amazonaws.com]
- 22. researchgate.net [researchgate.net]
- 23. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 24. The Versatility of Polymeric Materials as Self-Healing Agents for Various Types of Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Microcapsule-based Systems, White Research Group, Beckman Institute, Illinois [whitegroup.beckman.illinois.edu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. m.youtube.com [m.youtube.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Preparation and Properties of Melamine Urea-Formaldehyde Microcapsules for Self-Healing of Cementitious Materials - ProQuest [proquest.com]
- 32. Preparation and Properties of Melamine Urea-Formaldehyde Microcapsules for Self-Healing of Cementitious Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. researchportal.vub.be [researchportal.vub.be]
- 36. re.public.polimi.it [re.public.polimi.it]
- 37. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine. As a crucial intermediate in the development of pharmaceuticals, such as the anticonvulsant retigabine, optimizing its synthesis is critical for efficient drug development pipelines.[1]
I. Synthesis Pathway and Mechanism
The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This typically entails the reaction of 3-nitro-1,4-diaminobenzene with 4-fluorobenzyl chloride under basic conditions.[1] Understanding the underlying mechanism is key to troubleshooting and optimization.
The nitro group (-NO₂) plays a pivotal role in this synthesis. As a strong electron-withdrawing group, it activates the benzene ring towards nucleophilic attack, a necessary condition for the SNAr reaction to proceed.[2][3][4] This electron-withdrawing effect is most pronounced at the ortho and para positions relative to the nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[4][5]
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield of the desired product, or no product at all. What are the likely causes and how can I improve the yield?
A: Low yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions.
Potential Causes & Solutions:
-
Inadequate Activation of the Aromatic Ring: The nitro group is essential for activating the ring for nucleophilic attack. Ensure the starting material, 3-nitro-1,4-diaminobenzene, is pure and has not degraded.
-
Insufficiently Nucleophilic Amine: The nucleophilicity of the amino group on 3-nitro-1,4-diaminobenzene is reduced by the electron-withdrawing nitro group.[6] To overcome this, optimizing the reaction conditions is crucial.
-
Base Selection: A suitable base is required to deprotonate the amine, increasing its nucleophilicity. Common bases for N-alkylation of aromatic amines include potassium carbonate or triethylamine.[1][7][8] The choice of base can significantly impact the reaction rate and yield. Experimenting with different bases, such as cesium carbonate, which has been shown to be effective in some SNAr reactions, may be beneficial.[9]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SNAr reactions as they can solvate the cation of the base, leaving the anion more reactive.[7][10]
-
-
Poor Leaving Group on the Benzyl Moiety: While chloride is a common leaving group, using 4-fluorobenzyl bromide or iodide could potentially increase the reaction rate, as bromide and iodide are better leaving groups than chloride.
-
Reaction Temperature and Time: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, gradually increasing the temperature while monitoring for decomposition may improve the yield. Similarly, extending the reaction time could allow for greater conversion. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[6][10]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction mixture. What are the common side reactions and how can I minimize them?
A: Side product formation can complicate purification and reduce the overall yield. The most common side reaction is over-alkylation.
Potential Causes & Solutions:
-
Over-alkylation (Dialkylation): The product, this compound, still possesses a free amino group that can react further with 4-fluorobenzyl chloride to form a dialkylated product. This is a common issue in the alkylation of amines, as the product amine can sometimes be more nucleophilic than the starting amine.[11][12][13]
-
Control Stoichiometry: Use a slight excess of the diamine starting material relative to the 4-fluorobenzyl chloride to favor mono-alkylation.
-
Slow Addition: Add the 4-fluorobenzyl chloride solution dropwise to the reaction mixture to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the product reacting further.[12]
-
-
Reaction with the Other Amino Group: While the amino group ortho to the nitro group is more sterically hindered and electronically deactivated, there is still a possibility of reaction at this position. Careful control of reaction conditions can help to favor the desired isomer.
-
Decomposition: At excessively high temperatures, the starting materials or the product may decompose, leading to a complex mixture of impurities. Monitor the reaction for any color changes that might indicate decomposition.
Decision Tree for Addressing Side Product Formation:
Caption: Decision tree for addressing side product formation.
Issue 3: Difficulties in Product Purification
Q: I am having trouble purifying the final product. What are the recommended purification techniques?
A: The purification of this compound, which is a brown to red powder, can be challenging due to the presence of unreacted starting materials and side products.[1]
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, the mixture is typically quenched with water to precipitate the crude product. The solid can then be collected by filtration.
-
Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column is typically used with a solvent system such as a gradient of ethyl acetate in petroleum ether or hexane. The polarity of the solvent system should be optimized based on TLC analysis of the crude mixture.
-
Recrystallization: If the product obtained after column chromatography is not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to further enhance purity.[8]
Quantitative Data for Optimization:
| Parameter | Recommended Range/Value | Rationale |
| Reactant Ratio | 1.0 : 1.1-1.2 (4-fluorobenzyl chloride : 3-nitro-1,4-diaminobenzene) | A slight excess of the diamine can help to minimize dialkylation. |
| Base | 1.5 - 2.0 equivalents (e.g., K₂CO₃, TEA) | Ensures sufficient deprotonation of the amine for nucleophilic attack. |
| Solvent | DMF, DMSO, THF | Polar aprotic solvents facilitate SNAr reactions. |
| Temperature | 50 - 100 °C | Balances reaction rate with potential for decomposition. Monitor by TLC. |
| Reaction Time | 4 - 24 hours | Dependent on temperature and reactivity. Monitor by TLC. |
III. Alternative Synthetic Strategies
While SNAr is a common approach, other methods can be considered, especially if challenges with the primary route persist.
-
Reductive Amination: This two-step, one-pot procedure involves the reaction of 3-nitro-1,4-diaminobenzene with 4-fluorobenzaldehyde to form an imine, which is then reduced in situ to the desired product. This method is highly effective and can prevent over-alkylation.[12][13][14] Common reducing agents for this reaction include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).[14]
Reductive Amination Workflow:
Caption: General workflow for reductive amination.
-
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This cross-coupling reaction provides an alternative to nucleophilic aromatic substitution and often proceeds under milder conditions.[15] However, it requires a palladium catalyst and a suitable ligand, which can add to the cost and complexity of the synthesis.
IV. References
-
This compound - Benchchem. Available at: --INVALID-LINK--
-
The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. Available at: --INVALID-LINK--
-
Nucleophilic aromatic substitution - BYJU'S. Available at: --INVALID-LINK--
-
Nitro as a leaving group in an aromatic ring - Chemistry Stack Exchange. Available at: --INVALID-LINK--
-
Troubleshooting guide for the formylation of aromatic amines. - Benchchem. Available at: --INVALID-LINK--
-
Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Directing Effect of the Nitro Group in EAS - YouTube. Available at: --INVALID-LINK--
-
Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. Available at: --INVALID-LINK--
-
Amines - NCERT. Available at: --INVALID-LINK--
-
The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - NIH. Available at: --INVALID-LINK--
-
Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC - NIH. Available at: --INVALID-LINK--
-
Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines - MDPI. Available at: --INVALID-LINK--
-
Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: --INVALID-LINK--
-
Directed nucleophilic aromatic substitution reaction - RSC Publishing. Available at: --INVALID-LINK--
-
The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - RSC Publishing. Available at: --INVALID-LINK--
-
Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Technical Support Center: N-Alkylation of Aromatic Amines - Benchchem. Available at: --INVALID-LINK--
-
comparative study of substituted o-phenylenediamine reactivity in condensations - Benchchem. Available at: --INVALID-LINK--
-
Aromatic Nucleophilic Substitution - Fisher Scientific. Available at: --INVALID-LINK--
-
Synthesis of Amines - Organic Chemistry | OpenStax. Available at: --INVALID-LINK--
-
N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine - PMC - NIH. Available at: --INVALID-LINK--
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Nucleophilic aromatic substitution - Wikipedia. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. N 6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in the synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine
Welcome to the technical support center for the synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine. This critical intermediate, often used in the development of pharmaceuticals such as anticonvulsant drugs, demands high purity, which can be challenging to achieve due to the formation of various side products.[1] This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help you identify, minimize, and eliminate common impurities encountered during synthesis.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: What is the standard synthetic route and what are its critical control points?
Answer:
The most common and direct method for synthesizing this compound is through the nucleophilic substitution of a suitable precursor with 4-fluorobenzyl chloride. The typical starting material is 3-nitrobenzene-1,4-diamine (also known as 4-amino-2-nitroaniline). The reaction is an N-alkylation carried out under basic conditions.[1]
Standard Synthetic Protocol:
-
Dissolution: Dissolve 3-nitrobenzene-1,4-diamine in a suitable polar aprotic solvent such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the mixture.[2] The base acts as a proton scavenger.
-
Alkylating Agent Addition: Add 4-fluorobenzyl chloride dropwise to the reaction mixture at a controlled temperature, typically room temperature or slightly elevated (e.g., 40-50°C).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction is typically quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The crude product is then isolated after solvent evaporation.
-
Purification: The crude solid is purified, most commonly by recrystallization or column chromatography.
Critical Control Points:
-
Stoichiometry: The molar ratio of the amine, alkylating agent, and base is crucial. An excess of the alkylating agent can lead to over-alkylation.[3][4]
-
Choice of Base: Stronger bases can increase the rate of side reactions. Mild bases like K₂CO₃ are generally preferred. The solubility and basicity of cesium carbonate can be particularly effective in promoting mono-N-alkylation while suppressing dialkylation.[2]
-
Temperature Control: Exothermic reactions can lead to poor selectivity and increased side product formation. Maintaining a consistent temperature is vital.
-
Rate of Addition: Slow, controlled addition of the 4-fluorobenzyl chloride prevents localized high concentrations, which can favor the formation of the dialkylated byproduct.[3]
FAQ 2: My analysis shows a significant impurity with a higher molecular weight. Is this a dialkylated product, and how can I prevent it?
Answer:
Yes, a higher molecular weight impurity is very likely the dialkylated side product, N1,N1-bis(4-fluorobenzyl)-3-nitrobenzene-1,4-diamine or the N1,N4-dialkylated isomer. This is the most common side product in this synthesis.
Mechanism of Formation: The mono-alkylated product, this compound, is itself an amine and remains nucleophilic. In some cases, the product can be even more nucleophilic than the starting amine, leading to a second alkylation reaction that competes with the primary reaction.[4][5] This "over-alkylation" is a classic challenge in amine synthesis.[3][5][6]
Workflow for Minimizing Dialkylation
Caption: Troubleshooting workflow for minimizing dialkylation.
Detailed Protocol for Minimization:
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Stoichiometry | 1:1 or excess alkylating agent. | Use an excess of the starting amine (3-nitrobenzene-1,4-diamine), typically 1.2 to 1.5 equivalents. This statistically favors the alkylation of the more abundant starting material over the product.[2] |
| Addition Method | Rapid or bulk addition of 4-fluorobenzyl chloride. | Add the alkylating agent slowly and dropwise over 1-2 hours. This maintains a low concentration of the electrophile, reducing the chance of a second reaction.[3] |
| Concentration | High concentration (low solvent volume). | Run the reaction under more dilute conditions. This can decrease the frequency of collisions between the mono-alkylated product and the alkylating agent. |
| Temperature | Elevated temperatures (>60°C). | Conduct the reaction at a lower temperature (e.g., room temperature or below). While this may slow the reaction rate, it significantly improves selectivity for mono-alkylation.[5] |
FAQ 3: My reaction mixture turns dark brown or black, and TLC/HPLC shows multiple colored impurities. What causes this?
Answer:
A dark coloration and the appearance of multiple, often polymeric, impurities are classic signs of oxidative side reactions. Phenylenediamines are highly susceptible to oxidation, especially in the presence of air (oxygen) and at elevated temperatures.[7][8] This can lead to the formation of quinone-diimine species, which can then polymerize into complex, deeply colored mixtures.[8][9]
Mechanism of Oxidation: The electron-rich aromatic amine can be oxidized by atmospheric oxygen, a process that can be catalyzed by trace metal impurities. This initially forms radical cations that can couple to form dimers and eventually polymers, often with complex structures like phenazines.[7][10]
Strategies to Mitigate Oxidation:
-
Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere. Before adding reagents, thoroughly degas the solvent and purge the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Purity: Use high-purity, degassed solvents. Peroxides in older solvents (like THF or ether) can initiate oxidation.
-
Antioxidant Additives: In some cases, adding a small amount of an antioxidant like sodium bisulfite or butylated hydroxytoluene (BHT) can help suppress oxidative pathways, although this may complicate purification.
-
Temperature Control: Avoid unnecessarily high temperatures, as heat accelerates the rate of oxidation.
-
Prompt Work-up: Once the reaction is complete, proceed with the work-up and purification without delay. Leaving the crude reaction mixture exposed to air for extended periods can increase the formation of oxidative impurities.
FAQ 4: How can I effectively purify the final product and remove these side products?
Answer:
Purification of this compound can be challenging due to the polar nature of the nitro and amine groups.[11][12] A multi-step approach is often necessary.
Step 1: Acid-Base Extraction (Work-up)
-
Purpose: To remove the basic starting material and non-basic impurities.
-
Protocol:
-
After quenching the reaction, extract the product into ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The unreacted 3-nitrobenzene-1,4-diamine, being more basic, will partition into the acidic aqueous layer. The desired product is less basic and should largely remain in the organic phase.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Step 2: Column Chromatography
-
Purpose: To separate the desired product from the dialkylated and other closely related impurities.
-
Protocol:
-
Stationary Phase: Silica gel (100-200 mesh) is standard.[11]
-
Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective. Start with a low polarity (e.g., 10-20% ethyl acetate in hexane) to elute non-polar impurities first. Gradually increase the polarity to elute the desired mono-alkylated product. The more polar dialkylated product and oxidative impurities will elute later or remain on the column.[11]
-
Alternative Phases: For very polar compounds, reverse-phase chromatography or chromatography on alumina or amine-functionalized silica can be considered.[13]
-
Step 3: Recrystallization
-
Purpose: Final polishing of the product to achieve high purity.
-
Protocol:
-
Select a solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[14] Common systems include ethanol/water, isopropanol, or ethyl acetate/hexane.
-
Dissolve the semi-purified product in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Purification Strategy Flowchart
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cir-safety.org [cir-safety.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. The Analytical Scientist | Purification of polar compounds [theanalyticalscientist.com]
- 13. researchgate.net [researchgate.net]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
Troubleshooting poor yield in the nitration of 1,4-diaminobenzene derivatives
Welcome to the Technical Support Center for the nitration of 1,4-diaminobenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this sensitive yet crucial transformation. Here, we move beyond simple protocols to dissect the underlying chemical principles governing these reactions. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic outcomes.
Introduction: The Challenge of Nitrating Diaminobenzenes
The nitration of 1,4-diaminobenzene and its derivatives is a notoriously delicate procedure. The two powerful activating amino groups make the aromatic ring highly susceptible to electrophilic attack. However, this high reactivity is a double-edged sword, often leading to a host of side reactions that result in poor yields and complex purification challenges.[1] This guide will address the most common issues encountered in the lab and provide scientifically grounded solutions.
The fundamental reaction involves the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids, which then acts as the electrophile in an electrophilic aromatic substitution (EAS) reaction.[2][3][4][5]
Troubleshooting Guide & FAQs
Issue 1: My reaction is producing a dark, tarry mixture with little to no desired product.
Question: Why does my reaction turn into an unworkable tar, and how can I prevent it?
Answer: This is a classic sign of oxidation of the amino groups.[1][6] The strong oxidizing nature of nitric acid can readily oxidize the electron-rich amino functionalities, leading to a complex mixture of polymeric, tarry byproducts.[1] Direct nitration of anilines is often problematic for this reason.[6][7]
Core Problem: The unprotected amino groups are highly susceptible to oxidation by the nitrating agent.
Solution: Amine Protection
The most effective strategy to prevent oxidation is to temporarily "mask" or protect the amino groups.[8][9] This is typically achieved by converting the amines into amides through acylation, most commonly with acetic anhydride.[1][10]
-
Why it works: The acetyl group withdraws electron density from the nitrogen atom, making the amino group less susceptible to oxidation.[1] While the resulting amide is still an ortho-, para- director and activating, its activating effect is significantly attenuated, allowing for a more controlled reaction.[1][10]
Experimental Protocol: Acetylation of 1,4-Diaminobenzene
-
Dissolution: Dissolve the 1,4-diaminobenzene derivative in a suitable solvent, such as glacial acetic acid.
-
Acylation: Add a slight excess (2.2-2.5 equivalents) of acetic anhydride to the solution.
-
Reaction: Gently heat the mixture (e.g., to 50-60 °C) for a short period (30-60 minutes) to ensure complete diacetylation.
-
Isolation: Cool the reaction mixture and pour it into ice water to precipitate the diacetylated product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly before proceeding to the nitration step.
Issue 2: My yield is low, and I'm getting a mixture of ortho- and meta-isomers instead of the expected product.
Question: I protected my amino groups, but my regioselectivity is poor, and the yield is still low. What's going on?
Answer: This issue points to incomplete protection or protonation of a remaining free amino group. In the strongly acidic conditions of nitration, any unprotected amino group will be protonated to form an anilinium ion (-NH₃⁺).[1][7] This protonated group is a powerful deactivator and a meta-director, leading to the formation of undesired meta-isomers.[1][7]
Core Problem: The presence of anilinium ions, which are meta-directing, disrupts the intended regioselectivity.
Solution: Ensure Complete Protection and Controlled Acid Addition
-
Verify Protection: Before starting the nitration, confirm the complete diacetylation of your starting material using techniques like TLC, NMR, or melting point analysis.
-
Controlled Conditions: Even with protection, the reaction conditions are critical.
-
Low Temperature: Perform the nitration at a low temperature (typically 0-5 °C) to minimize side reactions.
-
Slow Addition: Add the nitrating agent (mixed acid) dropwise to the solution of the protected diamine to maintain temperature control and avoid localized areas of high acid concentration.
-
Troubleshooting Workflow
Caption: Workflow for troubleshooting poor regioselectivity.
Issue 3: I'm trying to synthesize a dinitro- derivative, but the reaction stops after the first nitration.
Question: Why is it difficult to introduce a second nitro group onto the ring?
Answer: This is due to the deactivating effect of the first nitro group. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[5] Consequently, harsher reaction conditions are required to introduce a second nitro group.
Core Problem: The product of the first nitration is significantly less reactive than the starting material.
Solution: Adjusting Reaction Conditions for Dinitration
To achieve dinitration, you will likely need to employ more forcing conditions compared to mononitration.
| Parameter | Mononitration Conditions | Dinitration Conditions | Rationale |
| Temperature | 0-10 °C | 50-100 °C | Provides the necessary activation energy to overcome the deactivated ring. |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Fuming HNO₃ / Conc. H₂SO₄ | Fuming nitric acid provides a higher concentration of the nitronium ion electrophile.[5] |
| Reaction Time | 1-2 hours | 2-6 hours | Longer reaction times may be necessary for the slower second nitration to proceed to completion. |
Caution: Increasing the severity of the reaction conditions also increases the risk of side reactions and decomposition. Careful monitoring of the reaction progress by TLC is essential.
Issue 4: The work-up procedure is messy, and I'm losing a lot of product during purification.
Question: What is the best way to isolate and purify my nitrated product?
Answer: A careful and systematic work-up procedure is crucial for maximizing your isolated yield. The standard procedure involves quenching the reaction, isolating the crude product, and then purifying it.[11]
Core Problem: Inefficient isolation and purification leading to product loss.
Solution: A Step-by-Step Work-up and Purification Protocol
-
Quenching: Carefully and slowly pour the reaction mixture into a large beaker of crushed ice and water.[11] This serves to dilute the acid, stop the reaction, and often precipitate the crude product.
-
Initial Isolation:
-
If a solid precipitates: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. This removes the bulk of the residual acid.[11]
-
If no solid precipitates: The product may be an oil or soluble in the aqueous acidic mixture. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[11]
-
-
Neutralization Wash: Dissolve the crude solid or the combined organic extracts in an organic solvent. Wash this solution with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining traces of acid.[11] Vent the separatory funnel frequently as CO₂ gas will be evolved.
-
Final Washes & Drying: Wash the organic layer with water, followed by a brine (saturated NaCl) wash to aid in the removal of water. Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal & Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude product can then be purified, typically by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
Deprotection (Hydrolysis)
After nitration and purification of the nitro-acetanilide derivative, the acetyl protecting groups must be removed to yield the final nitrated 1,4-diaminobenzene. This is typically achieved by acid- or base-catalyzed hydrolysis.
Experimental Protocol: Hydrolysis of the Acetyl Group
-
Reaction Setup: Reflux the purified nitro-acetanilide in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Isolation:
-
Acidic Hydrolysis: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the free amine.
-
Basic Hydrolysis: Cool the reaction mixture. The product may precipitate directly or require extraction with an organic solvent.
-
-
Final Purification: Collect the final product by filtration and recrystallize if necessary.
Reaction Pathway Overview
Caption: Overall synthetic pathway for the nitration of 1,4-diaminobenzene derivatives.
Alternative Nitrating Agents
For particularly sensitive substrates where the standard mixed acid protocol fails, several alternative nitrating agents can be considered. These often operate under milder conditions.
| Nitrating Agent | Conditions | Advantages |
| Acetyl Nitrate | In-situ generated from HNO₃ and acetic anhydride | Milder than mixed acid, can be more selective. |
| Bismuth Nitrate (Bi(NO₃)₃) | Often used with a solid support like silica gel or clay | Eco-friendly, avoids strong corrosive acids.[12][13] |
| N-Nitropyrazoles | Catalytic Lewis or Brønsted acid | Versatile and powerful, can nitrate deactivated aromatics.[14] |
| Ionic Liquids | e.g., 1,3-disulfonic acid imidazolium nitrate | Can serve as both catalyst and solvent, often with improved regioselectivity.[15] |
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. alevelh2chemistry.com [alevelh2chemistry.com]
- 3. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 4. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. Nitration of aniline is achieved by [allen.in]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. homework.study.com [homework.study.com]
- 9. During the nitration of aniline, the amino group is protected by [allen.in]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sibran.ru [sibran.ru]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
Overcoming solubility issues of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine in organic solvents
Technical Support Center: N1-(4--Fluorobenzyl)-3-nitrobenzene-1,4-diamine
Last Updated: January 6, 2026
Welcome to the technical support guide for N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine (CAS: 150812-21-8). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of this compound's limited solubility in organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the principles at play, enabling you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: Why does my compound show poor solubility in common non-polar solvents like hexanes or toluene?
A1: The molecular structure of this compound contains several polar functional groups, which dictates its solubility behavior. The two amine (-NH2, -NH) groups and the nitro (-NO2) group are highly polar and capable of forming strong hydrogen bonds.[1][2] Non-polar solvents like hexane lack the ability to form these energetically favorable interactions, making it difficult to overcome the compound's crystal lattice energy. According to the "like dissolves like" principle, polar molecules prefer polar solvents.[3][4] The aromatic rings contribute some non-polar character, but the influence of the polar groups is dominant, leading to poor solubility in purely non-polar media.[4][5]
Q2: I'm using polar solvents like methanol or ethanol, but the solubility is still lower than expected. What is preventing it from fully dissolving?
A2: While polar protic solvents like ethanol can interact with the amine and nitro groups, the molecule also possesses significant non-polar surface area from its three aromatic rings (the fluorinated ring and the nitro-substituted ring). This dual characteristic—possessing both highly polar and non-polar regions—can lead to complex solubility behavior where no single solvent is ideal. Aliphatic amines and aromatic amines are known to be soluble in organic solvents like alcohol and benzene.[2][6] However, solubility tends to decrease as the size of the hydrophobic part of the molecule increases.[2][7] The large, rigid structure of your compound means that significant energy is required to break down the solid-state crystal lattice, and the solvation energy provided by a single solvent like ethanol may be insufficient.
Q3: My compound seems to degrade or change color in certain solvents, particularly chlorinated ones like chloroform. Is this expected?
A3: Yes, this is a known potential issue. Many amines are incompatible with chlorinated solvents like chloroform and carbon tetrachloride.[1] The lone pair of electrons on the nitrogen atoms makes amines nucleophilic and basic, which can lead to reactions with acidic or reactive solvents.[8] Additionally, aromatic nitro compounds can be sensitive to light and reactive impurities, leading to degradation and color changes. It is advisable to use fresh, high-purity solvents and to store solutions protected from light.
Q4: Can I improve solubility by heating the mixture?
A4: Heating will generally increase the solubility of a solid in a liquid. However, caution is advised. This compound, like many nitroaromatic compounds, may have limited thermal stability. Aggressive heating can lead to degradation, which might manifest as a darkening of the solution color. Always start with gentle warming (e.g., 40-50°C) and monitor for any visual changes. For sensitive applications, it is crucial to determine the compound's thermal stability (e.g., via DSC/TGA) before using elevated temperatures for dissolution.
Part 2: Troubleshooting Workflow for Solubility Enhancement
If the FAQs did not resolve your issue, this section provides a systematic, step-by-step approach to improving the solubility of this compound.
Workflow Overview
The following diagram outlines the logical progression for troubleshooting solubility issues, from simple solvent screening to more advanced formulation strategies.
Caption: Decision workflow for solubility enhancement.
Issue 1: Inadequate Solubility in Common Laboratory Solvents
Root Cause Analysis: The compound's unique combination of polar hydrogen-bonding groups and non-polar aromatic surfaces makes it difficult for any single solvent to effectively solvate the entire molecule. High-polarity aprotic solvents are often the best starting point.
Recommended Action: Perform a systematic screening of polar aprotic solvents, which are excellent at disrupting hydrogen bonds and solvating a wide range of structures.
Data Table: Recommended Starting Solvents
| Solvent | Class | Polarity Index | Key Characteristics |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Excellent H-bond acceptor; dissolves many polar and non-polar compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Strong solvent, similar to DMSO but more volatile. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 6.5 | High boiling point, powerful solvent. Use with caution. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Good for moderately polar compounds; lower boiling point. |
| Acetone | Polar Aprotic | 5.1 | Common, volatile solvent; good starting point for less-polar compounds.[5] |
Solvent property data sourced from various chemical handbooks and supplier websites.[9][10][11][12]
Issue 2: Single Solvents are Insufficient or Incompatible with the Application
Root Cause Analysis: The experimental constraints (e.g., cell toxicity, reaction compatibility) may preclude the use of strong solvents like DMSO or DMF. Alternatively, the required concentration may exceed the compound's equilibrium solubility in any single solvent.
Recommended Action A: Implement a Co-Solvent System
A co-solvent is a mixture of solvents that can offer a solubilizing power greater than either solvent alone.[13][14] By blending solvents, you can fine-tune the polarity and hydrogen-bonding characteristics of the medium to better match the solute.[15][16]
Step-by-Step Protocol: Co-Solvent Screening
-
Primary Solvent Selection: Choose a strong, primary solvent in which the compound has at least minimal solubility (e.g., DMSO, THF).
-
Secondary Solvent Selection: Choose a miscible, less-toxic, or application-compatible secondary solvent (e.g., ethanol, propylene glycol, water).[16]
-
Prepare Stock Solution: Dissolve the compound in the primary solvent at a high concentration (e.g., 10-50 mM).
-
Titration: Gradually add the secondary solvent to an aliquot of the stock solution. Observe for any precipitation. This helps identify the tolerance of the solution to the secondary solvent.
-
Systematic Screening: Prepare a matrix of co-solvent ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of primary:secondary solvent) and determine the solubility in each mixture using the Shake-Flask method described below.
Recommended Action B: Utilize pH Modification (for Aqueous or Protic Systems)
The two amine groups on the molecule are basic and can be protonated to form salts.[7][17] These salt forms often have dramatically increased solubility in polar protic solvents, especially water.
Causality: The lone pair of electrons on the amine nitrogen atoms can accept a proton (H+) from an acid.[2][17] This creates a positively charged ammonium salt, which is an ionic species. Ionic compounds interact much more favorably with polar solvents like water than their neutral counterparts. Arylamines are typically weaker bases than alkylamines, but can still be protonated under sufficiently acidic conditions.[7]
Step-by-Step Protocol: pH-Dependent Solubility Profile
-
Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4).
-
Add Compound: Add an excess of this compound to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples (e.g., on a shaker at a controlled temperature) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.[18][19]
-
Separate Solid: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).
-
Plot Data: Plot solubility (e.g., in µg/mL) versus pH to identify the optimal pH for dissolution.
Part 3: Standardized Experimental Protocols
To ensure reproducibility and accuracy, we recommend the following standardized method for determining equilibrium solubility.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is considered the gold standard for measuring thermodynamic (equilibrium) solubility.[20]
-
Preparation: Add an excess amount of the solid compound to a clear glass vial. The excess should be visually apparent to ensure saturation is reached.
-
Solvent Addition: Add a precise volume of the chosen solvent or co-solvent system to the vial.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours.[18][21] A 24-hour period is often sufficient, but a second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached.[19]
-
Phase Separation: After equilibration, allow the vial to rest to let the excess solid settle. To ensure complete removal of particulate matter, withdraw a sample of the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter (choose a filter material compatible with your solvent).
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration using a pre-calibrated analytical method like HPLC-UV.
-
Calculation: The measured concentration of the saturated solution represents the equilibrium solubility of the compound under the tested conditions.
Caption: Standard workflow for the Shake-Flask solubility protocol.
References
- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. quora.com [quora.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. adityadyechem.com [adityadyechem.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. issr.edu.kh [issr.edu.kh]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. ijpbr.in [ijpbr.in]
- 14. Co-solvency: Significance and symbolism [wisdomlib.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. homework.study.com [homework.study.com]
- 18. enamine.net [enamine.net]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. bioassaysys.com [bioassaysys.com]
Technical Support Center: A Guide to Regioselective Nitration of Phenols and By-product Prevention
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of phenolic compounds. The synthesis of specific nitrophenol isomers is a critical step in the development of various pharmaceuticals, dyes, and fine chemicals.[1][2] However, controlling the regioselectivity and preventing the formation of unwanted by-products, such as undesired isomers, polynitrated species, and oxidative tars, presents a significant challenge.[1][3]
This document provides in-depth, troubleshooting-oriented guidance in a direct question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the common challenges and questions that arise during the nitration of phenol and its derivatives.
Part 1: Understanding the Core Reaction
Q1: Why does nitrating phenol typically produce a mixture of ortho and para isomers?
The hydroxyl (-OH) group of phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.[4] This is because the non-bonding electrons on the oxygen atom are delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions significantly more nucleophilic and thus more susceptible to attack by the electrophile, the nitronium ion (NO₂⁺).[4] The reaction proceeds through a carbocation intermediate (a sigma complex or arenium ion) which is most stabilized by resonance when the attack occurs at the ortho or para positions.
Q2: What is the typical ortho to para isomer ratio, and what influences it?
The ratio is highly dependent on reaction conditions. Nitration with dilute nitric acid can yield an ortho:para ratio of approximately 1:2.3, whereas using sodium nitrate in sulfuric acid can result in a 1.4:1 ratio.[5] Key factors influencing this ratio include:
-
Temperature: Lower temperatures often favor the para isomer, which is typically the thermodynamically more stable product. Higher temperatures can favor the kinetically controlled ortho product, though this is not a universal rule and can be system-dependent.[6][7][8][9][10]
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the transition state energies for ortho and para attack, thereby altering the isomer ratio.[11][12][13]
-
Nitrating Agent: The steric bulk of the nitrating agent or its complex with the catalyst can hinder attack at the more crowded ortho position, thus favoring para substitution.[11]
-
Catalyst: The choice of catalyst can dramatically shift the selectivity.[1]
Q3: Besides the undesired isomer, what are the other major by-products?
There are two main classes of unwanted by-products in phenol nitration:
-
Polynitrated Products: Phenol's activated ring is susceptible to further nitration.[14] Even the mononitrated product is still activated enough to react further, leading to 2,4-dinitrophenol and, under harsh conditions, 2,4,6-trinitrophenol (picric acid).[14][15]
-
Oxidation Products: Phenol is easily oxidized, especially by nitric acid, which is a strong oxidizing agent. This leads to the formation of colored, tarry polymeric materials and compounds like benzoquinone, which complicate purification and reduce yield.[16][17] Mass transfer limitations between phases in industrial settings can also contribute to the formation of phenol precursors that lead to nitrophenolic compounds.[3]
Part 2: Troubleshooting Common Experimental Issues
Q4: My reaction mixture turned dark brown/black and produced a lot of tar. What went wrong?
This is a classic sign of oxidation. The primary causes are excessively harsh reaction conditions.
-
High Temperature: The rate of both nitration and oxidation increases with temperature. An uncontrolled exotherm is a common culprit. Mononitration of phenol should generally be carried out at low temperatures (e.g., below 20°C, and often below 0°C) to ensure the reaction is mild and controllable.[14][16]
-
Concentrated Nitric Acid: Using highly concentrated or fuming nitric acid dramatically increases the rate of oxidation. Using dilute nitric acid (e.g., 30-40%) is often sufficient for mononitration and minimizes tar formation.[14][18]
-
Poor Mixing: Inefficient stirring can create localized "hot spots" where the concentration of the nitrating agent is high, leading to runaway reactions and decomposition.
Solution Workflow:
Q5: I am getting significant amounts of dinitrophenol. How can I improve selectivity for mononitration?
Polynitration occurs when the mononitrated product reacts again. To prevent this, you must control the reaction conditions to stop after the first substitution.
-
Control Stoichiometry: Use only a slight excess of the nitrating agent (e.g., 1.0-1.1 equivalents).
-
Lower Temperature: As with oxidation, higher temperatures provide the activation energy for the second nitration step.[14] Performing the reaction at or below room temperature is crucial.
-
Use a Weaker Nitrating System: Avoid the potent mixed acid (HNO₃/H₂SO₄) if mononitration is the goal. Dilute nitric acid is a much better choice for this purpose.[14][18]
Part 3: Controlling Regioselectivity
Q6: How can I design my experiment to favor the formation of p-nitrophenol?
Achieving high para-selectivity often involves using sterically demanding conditions or specific catalytic systems that block the ortho positions.
-
Solid Acid Catalysts: Zeolites, such as H-ZSM-5, and other solid acids like sulfated zirconia or tin oxide can provide shape selectivity.[1][19][20][21] The pores and channels of the catalyst can sterically hinder the formation of the bulkier transition state for ortho-nitration, thus favoring the formation of the linear para isomer.[19]
-
Bulky "Chaperone" Reagents: While not directly applicable to oxidation-sensitive phenols, the "chaperon effect" in other aromatics uses bulky reagents that coordinate to the substrate and sterically block the ortho positions.[5]
-
Nitrosation-Oxidation Sequence: A two-step, one-pot method can provide high para-selectivity. Phenol is first reacted with a nitrosating agent (e.g., NaNO₂ in acid), which almost exclusively attacks the less-hindered para position to form p-nitrosophenol. This intermediate is then oxidized in situ to p-nitrophenol.[22][23]
Q7: My target is o-nitrophenol. What methods can I use to maximize its yield?
Maximizing ortho-selectivity typically relies on directing the electrophile to the position adjacent to the hydroxyl group.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system with dilute nitric acid has been shown to be highly effective.[24][25][26] The TBAB is believed to play a dual role, helping to transport the nitrating species into the organic phase and promoting the formation of the active nitronium ion.[24] Ultrasound can further enhance the rate and selectivity in these systems.[19][25][26]
-
Metal-Catalyzed Directed Nitration: Some transition metal catalysts can chelate with the hydroxyl group, positioning the nitrating agent for a directed attack at the ortho position.[26]
-
Microemulsions: Performing the nitration in a microemulsion system can create a nanoreactor environment at the oil-water interface that favors ortho substitution.[5][27]
Table 1: Comparison of Different Nitration Methods and Resulting Isomer Ratios
| Method | Nitrating Agent | Catalyst / Additive | Typical o:p Ratio | Key Advantages | Reference(s) |
| Classical Nitration | Dilute HNO₃ | None | ~1:2.3 | Simple, inexpensive | [5] |
| Mixed Acid | NaNO₃ / H₂SO₄ | None | ~1.4:1 | High conversion | [5] |
| PTC Nitration | Dilute HNO₃ | Tetrabutylammonium Bromide | High ortho-selectivity | Mild conditions, high ortho yield | [24][25] |
| Solid Acid Catalysis | Conc. HNO₃ | H-ZSM-5 Zeolite | High para-selectivity | Reusable catalyst, high para yield | [21] |
| Nitrosation-Oxidation | NaNO₂ then HNO₃ | Acid ([Msim]Cl) | High para-selectivity | Very high para selectivity, mild | [22] |
Part 4: Product Isolation and Purification
Q8: My reaction is complete, but I have a mixture of ortho and para isomers. What is the best way to separate them?
The most common and effective method for separating o-nitrophenol from p-nitrophenol on a lab scale is steam distillation .[28][29] This technique exploits the significant difference in their volatility.
-
o-Nitrophenol: Forms a stable intramolecular hydrogen bond between the adjacent -OH and -NO₂ groups. This internal bonding reduces its interaction with other molecules.[28][29][30][31]
-
p-Nitrophenol: The groups are too far apart for intramolecular bonding. Instead, it forms strong intermolecular hydrogen bonds with neighboring molecules.[28][29][30]
This difference means that o-nitrophenol has a much lower boiling point (216 °C) and is volatile in steam, while p-nitrophenol has a higher boiling point (279 °C) due to molecular association and is not steam volatile.[28][32] During steam distillation, the ortho isomer co-distills with the water vapor and can be collected from the distillate, leaving the para isomer behind in the distillation flask.[30] For smaller scales or analytical purposes, column chromatography can also be used, as the isomers have different polarities.[17]
Experimental Protocols
Protocol 1: High Para-Selectivity Nitration via Nitrosation-Oxidation
This method is adapted from procedures that utilize a two-step, one-pot synthesis to achieve high selectivity for the para isomer.[22]
Materials:
-
Phenol
-
Sodium Nitrite (NaNO₂)
-
3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) or another suitable acid catalyst
-
Sodium Nitrate (NaNO₃)
-
Mortar and Pestle
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a fume hood, add phenol (1.0 eq) and 3-methyl-1-sulfonic acid imidazolium chloride (3.0 eq) to a mortar.
-
Nitrosation: Add sodium nitrite (1.0 eq) to the mortar. Grind the mixture vigorously with a pestle at room temperature. The reaction is often rapid and may be accompanied by a color change. Monitor the reaction by TLC until the starting phenol is consumed. This step selectively forms p-nitrosophenol.
-
Oxidation: To the same vessel, add sodium nitrate (1.0 eq) and continue to grind the mixture. The NaNO₃, in the presence of the acid catalyst, will generate the necessary species to oxidize the p-nitrosophenol to p-nitrophenol.
-
Work-up: Once the reaction is complete (as monitored by TLC), transfer the mixture to a separatory funnel using dichloromethane.
-
Washing: Wash the organic layer sequentially with water and then saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which should be highly enriched in p-nitrophenol.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure p-nitrophenol.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
- 6. jackwestin.com [jackwestin.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. scispace.com [scispace.com]
- 12. Solvation of nitrophenol isomers: consequences for solute electronic structure and alkane/water partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. quora.com [quora.com]
- 16. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 18. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 22. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 23. Khan Academy [khanacademy.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Ultrasound promoted regioselective nitration of phenols using dilute nitric acid in the presence of phase transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. v3.pjsir.org [v3.pjsir.org]
- 27. tandfonline.com [tandfonline.com]
- 28. quora.com [quora.com]
- 29. Separation of onitrophenol from the mixture of o and class 12 chemistry CBSE [vedantu.com]
- 30. youtube.com [youtube.com]
- 31. Among the three isomers of the nitrophenol the one class 12 chemistry CBSE [vedantu.com]
- 32. quora.com [quora.com]
Technical Support Center: Purifying Substituted Nitroanilines by Column Chromatography
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of purifying substituted nitroanilines. This document moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when setting up a column chromatography protocol for substituted nitroanilines.
Q1: How do I select the appropriate stationary phase for my substituted nitroaniline?
For the separation of moderately polar organic molecules like substituted nitroanilines, silica gel (SiO₂) is the standard and most effective stationary phase .[1] Its polar surface, rich in silanol groups (Si-OH), interacts with the polar functional groups of the nitroaniline (the nitro -NO₂ and amino -NH₂ groups), allowing for separation based on differences in polarity.
-
Expertise & Experience: The slightly acidic nature of the silanol groups on silica gel can sometimes cause issues with basic compounds like anilines, leading to strong adsorption and peak tailing.[2] If you observe this, or if your compound is known to be acid-sensitive, you might consider deactivating the silica gel or using an alternative like alumina.[3][4]
Q2: What is the best way to determine the ideal mobile phase (eluent)?
The key to a successful column separation is selecting a mobile phase that provides good differentiation between your target compound and impurities. This is almost always achieved through preliminary Thin Layer Chromatography (TLC) .[1][2]
-
Causality: The principle of separation in TLC is identical to column chromatography.[1] Therefore, the behavior of your compound on a TLC plate is an excellent predictor of its behavior on a column.
-
Best Practice: The goal is to find a solvent system where the desired compound has a Retention Factor (R_f) of approximately 0.2-0.3 .[3]
-
An R_f in this range ensures that the compound will move down the column at a reasonable rate, well-separated from both less polar impurities (which will have a higher R_f) and more polar impurities (which will have a lower R_f).
-
A typical starting solvent system for nitroanilines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate .[1] You can test various ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) on TLC plates to find the optimal composition.
Q3: My substituted nitroaniline is a basic compound. Are there special considerations?
Yes. The amino group makes nitroanilines basic. The acidic silanol groups on the silica gel surface can interact strongly with the basic amine, leading to irreversible adsorption or significant peak tailing, which ruins separation.[2]
-
Mechanism of Interaction: The lone pair of electrons on the aniline's nitrogen atom can form a strong hydrogen bond or even an acid-base interaction with the proton of a silanol group (Si-OH). This causes the molecule to "stick" to the stationary phase.
-
Solution: To mitigate this, you can deactivate the silica gel by adding a small amount of a volatile base, typically 1-3% triethylamine (TEA) , to your eluent system.[5][6] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your compound and allowing for smooth elution.[7]
Q4: My compound is not very soluble in the starting eluent. How should I load it onto the column?
If your compound has poor solubility in the non-polar solvent system required for good separation, direct liquid loading will result in the compound precipitating at the top of the column, leading to poor separation. The solution is dry loading .[8][9]
-
Workflow: In this technique, the crude sample is dissolved in a minimal amount of a strong, volatile solvent (like acetone or dichloromethane). A small amount of silica gel is added to this solution, and the solvent is carefully removed under vacuum (e.g., with a rotary evaporator). This leaves the compound adsorbed onto the silica gel as a dry, free-flowing powder, which can then be carefully added to the top of the packed column.[8]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed methodology for the purification of a generic substituted nitroaniline.
Step 1: TLC Method Development
-
Dissolve a small amount of your crude product in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Prepare several TLC chambers with different hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3).
-
Spot the crude mixture on TLC plates and develop them in the prepared chambers.
-
Visualize the spots under UV light.
-
Select the solvent system that gives your target compound an R_f value between 0.2 and 0.3. This will be your starting eluent for the column.
Step 2: Column Preparation (Slurry Packing)
-
Secure a glass chromatography column vertically with clamps. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).
-
In a separate beaker, prepare a slurry by mixing silica gel with your starting eluent.
-
Pour the slurry into the column. Gently tap the sides of the column to dislodge air bubbles and ensure even packing.
-
Add a protective layer of sand (approx. 1-2 cm) on top of the silica bed to prevent it from being disturbed.
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the silica run dry from this point onwards. [10]
Step 3: Sample Loading
-
Wet Loading (for soluble samples): Dissolve your crude product in the minimum amount of your starting eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.
-
Dry Loading (for poorly soluble samples):
-
Dissolve the crude sample in a suitable volatile solvent.
-
Add silica gel (approx. 10-20 times the mass of your sample) to the solution.[9]
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Open the stopcock to begin elution, collecting the eluent in numbered test tubes or flasks (fractions). Maintain a constant flow rate.
-
If separation between the target and a close-running impurity is difficult, a gradient elution can be performed. This involves starting with the initial, less polar eluent and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate) over time.[5]
Step 5: Analysis of Fractions
-
Monitor the separation by spotting every few fractions on a TLC plate.
-
Develop the TLC plate using the same eluent system.
-
Identify the fractions containing your pure compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified substituted nitroaniline.
Workflow for Nitroaniline Purification
Caption: Workflow for purifying substituted nitroanilines.
Troubleshooting Guide
This table addresses specific issues you might encounter during your purification.
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation of Isomers/Compounds | 1. Inappropriate mobile phase polarity: The eluent is either too strong (high R_f, compounds elute together) or too weak (low R_f, compounds don't move).[3] 2. Column overloading: Too much sample was loaded for the column size. | 1. Re-optimize the mobile phase using TLC. Aim for a larger difference in R_f values (ΔR_f) between the compounds. Consider a shallower gradient elution. 2. Reduce the amount of sample loaded or use a larger diameter column. |
| Compound Streaking or Tailing on Column | 1. Strong interaction with silica: The basic aniline group is interacting with acidic silanol sites on the silica gel.[2] 2. Sample is not soluble enough in the eluent, causing it to streak as it moves down the column. | 1. Add 1-3% triethylamine (TEA) to your eluent to deactivate the acidic sites on the silica gel.[5][7] 2. Try a different solvent system in which your compound is more soluble, while still achieving good separation on TLC. |
| Compound Won't Elute from the Column | 1. Mobile phase is too weak (not polar enough): The eluent doesn't have sufficient strength to displace the compound from the stationary phase.[3] 2. Compound decomposition: The compound is acid-sensitive and has decomposed on the acidic silica gel.[3] | 1. Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). If necessary, a more polar solvent like methanol can be added in small amounts. 2. Test compound stability on a silica TLC plate first. If it degrades, use deactivated silica (with TEA) or switch to a neutral stationary phase like alumina.[3][4] |
| Cracks or Bubbles in the Silica Bed | 1. The column ran dry: The solvent level dropped below the top of the silica bed.[10] 2. Heat generation: Packing the column too quickly with certain solvents can generate heat, causing bubbles. | 1. This column is likely compromised and will give poor separation. It's best to repack it. Always keep the solvent level above the silica bed. 2. Pack the column more slowly, allowing any heat to dissipate. Ensure the silica is fully equilibrated with the solvent before running. |
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. teledynelabs.com [teledynelabs.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
Alternative reducing agents for the synthesis of aromatic amines from nitro compounds.
Technical Support Center: Synthesis of Aromatic Amines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the crucial transformation of aromatic nitro compounds to amines. While catalytic hydrogenation is a workhorse, its limitations in chemoselectivity and the hazards associated with hydrogen gas often necessitate alternative methods.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding these powerful alternative systems, ensuring you can select and optimize the ideal conditions for your specific substrate.
Comparative Overview of Key Alternative Reducing Agents
The selection of a reducing agent is a critical decision dictated by the substrate's functional group tolerance, desired selectivity, and reaction conditions.[3] Below is a comparative summary of common alternatives to standard catalytic hydrogenation.
| Reducing System | Key Advantages | Common Limitations | Functional Group Tolerance |
| Transfer Hydrogenation (e.g., HCOOH, HCOONH₄) | Safer than H₂ gas; excellent for substrates sensitive to hydrogenolysis; eco-friendly.[1][4] | May require higher temperatures or specific catalysts (e.g., Fe@N-C, Pt/C).[5][6] | Good. Tolerates halogens, benzylic ethers, and some carbonyls depending on the catalyst.[6] |
| Iron (Fe) Powder (in acidic or neutral media) | Inexpensive, robust, and highly effective.[2][7] Fe/NH₄Cl conditions are nearly neutral, simplifying workup.[8] | Stoichiometric quantities of iron lead to significant iron sludge waste; reactions can be messy.[9][10] | Excellent. Tolerates esters, ketones, nitriles, and halides.[3][11] |
| Tin(II) Chloride (SnCl₂) | Mild and highly chemoselective for nitro groups.[2][12] | Workup can be challenging due to the formation of gelatinous tin hydroxides.[8] The reagent is stoichiometric and tin is a scarce metal.[12] | Excellent. Widely used for substrates with other reducible groups.[11][13] |
| Sodium Dithionite (Na₂S₂O₄) | Metal-free, inexpensive, and operates under mild, often aqueous, conditions.[14][15] | Can decompose on storage; may not be potent enough for highly deactivated nitroarenes.[16] | Very good. Tolerates aldehydes, ketones, esters, and halogens.[14] |
Troubleshooting Guides
This section addresses the most common issues encountered during the reduction of aromatic nitro compounds with alternative reagents.
Q1: My nitro group reduction is incomplete or the yield is very low. What are the likely causes and how can I fix this?
Incomplete conversion is a frequent challenge. The root cause often lies in reagent activity, stoichiometry, or substrate solubility.[9]
Possible Causes & Solutions:
-
Insufficient Reducing Agent or Inactive Catalyst:
-
Causality: The reduction of a nitro group is a six-electron process, requiring a sufficient stoichiometric excess of the reducing agent (e.g., 3-5 equivalents for metals like Fe or SnCl₂) to drive the reaction to completion and reduce all intermediates.[9][16] For catalytic transfer hydrogenations, the catalyst may be deactivated.
-
Solution: Increase the equivalents of the reducing agent. For catalytic systems, use a fresh batch of catalyst or increase the catalyst loading.[16] Ensure metals are finely powdered to maximize surface area.[16] For instance, iron can be pre-activated with dilute HCl.[17]
-
-
Poor Substrate Solubility:
-
Causality: The reaction cannot proceed efficiently if the nitro compound is not adequately dissolved in the solvent, limiting contact with the reducing agent.[16]
-
Solution: Optimize the solvent system. For hydrophobic compounds, consider using THF or co-solvent systems like ethanol/water or acetic acid.[16] Many reductions with sodium dithionite or Fe/NH₄Cl perform well in biphasic or aqueous-organic mixtures.[3][14]
-
-
Decomposition of Reagents:
-
Causality: Some reducing agents, particularly sodium dithionite, can decompose upon improper storage or exposure to air and moisture.[16]
-
Solution: Always use a fresh bottle of the reagent or one that has been stored correctly in a desiccator.
-
Below is a workflow to systematically troubleshoot an incomplete reduction.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. researchgate.net [researchgate.net]
- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]
Strategies to improve the stability of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine during storage
Technical Support Center: N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine Stability
Document ID: TSS-FNBD-v1.2 Last Updated: January 6, 2026
Overview of Stability Challenges
This compound is a complex organic molecule featuring multiple reactive functional groups. Its core structure, a substituted p-phenylenediamine, is inherently susceptible to degradation, particularly through oxidation.[1][2] The primary amino group and the secondary benzylamine group are both prone to oxidation by atmospheric oxygen, a process that can be significantly accelerated by exposure to light (photo-oxidation) and elevated temperatures. This degradation often results in the formation of colored impurities, such as quinone-imines, and can lead to polymerization, compromising the purity, activity, and safety profile of the compound.[1] The nitro group, while an electron-withdrawing group that slightly stabilizes the aromatic ring, can also participate in redox reactions under certain conditions.[3][4] Understanding and mitigating these degradation pathways are critical for ensuring the compound's long-term integrity and reliability in research and development applications.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has changed color from a light yellow/orange to a dark brown/black. Is it still usable?
A1: A significant color change is a primary indicator of degradation. Aromatic diamines, including p-phenylenediamine derivatives, are well-known to darken upon exposure to air and light due to the formation of oxidized, highly-conjugated species.[1][2] While the compound may not be completely degraded, its purity is compromised. We strongly recommend re-analyzing the material by a suitable method (e.g., HPLC, LC-MS) to determine the current purity before use. For applications requiring high purity, using the discolored material is not advised.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: For optimal stability, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at low temperatures. See the detailed recommendations in the table below.
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution is generally not recommended for long periods due to increased molecular mobility, which can accelerate degradation. If you must store a solution, use a de-gassed, anhydrous aprotic solvent (e.g., anhydrous THF or Dioxane), store under an inert atmosphere in an amber vial, and keep refrigerated or frozen. Always perform a quality control check before using a stored solution.
Q4: What are the main degradation products I should look for?
A4: The primary degradation products are typically from the oxidation of the amine functionalities. This can lead to the formation of corresponding quinone-imines, dimers, and higher-order oligomers. Hydrolytic degradation under strongly acidic or basic conditions could also occur but is generally less common under standard storage conditions.
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section addresses specific problems you may encounter and provides actionable solutions grounded in chemical principles.
Problem 1: Rapid Color Change After Opening a New Container
-
Question: I just opened a new bottle of the compound, and its color darkened within a few hours/days. What happened and how can I prevent this?
-
Answer & Scientific Rationale: This rapid degradation is almost certainly due to exposure to atmospheric oxygen and ambient light. The p-phenylenediamine core is highly susceptible to oxidation.[1] When the inert atmosphere packed by the manufacturer is replaced with air, the oxidation process begins immediately. The energy from ambient light, particularly UV wavelengths, can catalyze this reaction by generating radical intermediates, accelerating the formation of colored products.
-
Solution Workflow:
-
Minimize Exposure: Handle the material quickly in a controlled environment.
-
Inert Atmosphere is Key: After taking what you need, flush the container headspace with a dry, inert gas like argon or nitrogen before sealing it tightly.
-
Protect from Light: Immediately place the container back into a light-blocking outer package (like a foil bag or box) and store it in a dark location. Using amber glass vials is a mandatory first line of defense.
-
Consider Aliquoting: For frequently used materials, it is best practice to aliquot the bulk container into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire batch to air.
-
Problem 2: Inconsistent Results in Biological or Chemical Assays
-
Question: My experiments using this compound are giving inconsistent results, especially with older batches. Could this be a stability issue?
-
Answer & Scientific Rationale: Yes, this is a classic symptom of compound degradation. As this compound degrades, its effective concentration decreases, and the newly formed impurities can interfere with your assay. Degradants may bind to your target, inhibit an enzyme, or simply absorb light at the same wavelength as your detection method, leading to unreliable data. Knowledge of the molecule's stability is essential for selecting proper formulation and packaging, as well as providing appropriate storage conditions and shelf life, which is crucial for regulatory documentation.[5]
-
Solution Workflow:
-
Establish Purity Baseline: Always run a purity check (e.g., HPLC-UV) on a new batch of the compound to establish a baseline (t=0).
-
Implement Routine QC: For ongoing projects, re-test the purity of your working stock at regular intervals (e.g., monthly).
-
Conduct a Forced Degradation Study: To understand potential interferences, you can perform a forced degradation study.[5][6][7] This involves intentionally exposing small samples of the compound to stress conditions (e.g., acid, base, peroxide, heat, UV light) to generate potential degradants.[6][8] Analyzing these stressed samples can help you identify impurity peaks and understand how they might affect your assay.
-
Qualify Each Batch: Do not assume a new lot will behave identically. Always qualify new batches before use in critical experiments.
-
Visualizing the Primary Degradation Pathway
The following diagram illustrates the likely oxidative degradation pathway, which is a major cause of color change and purity loss.
Caption: Plausible oxidative degradation pathway of the diamine compound.
Recommended Storage & Handling Protocols
Adherence to strict storage protocols is the most effective strategy to maximize the shelf-life of this compound.
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C or below (Frozen) | Reduces the kinetic rate of degradation reactions. |
| Atmosphere | Inert Gas (Argon, N₂) Headspace | Inert Gas (Argon, N₂) Headspace | Prevents oxidation by displacing atmospheric oxygen.[1] |
| Light Exposure | Must be stored in the dark | Must be stored in the dark | Prevents photo-oxidation, a major degradation pathway.[6] |
| Container | Tightly sealed amber glass vial | Ampoulized under inert gas or tightly sealed amber glass vial with paraffin-sealed cap | Amber glass blocks UV light. Proper sealing prevents moisture and oxygen ingress. |
| Form | Solid (as supplied) | Solid (as supplied) | The solid state is significantly more stable than solutions. |
Experimental Protocol: In-House Stability Assessment via HPLC
This protocol provides a streamlined workflow for monitoring the purity of your compound over time.
Objective: To quantify the purity of this compound and detect the emergence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN) and Water
-
HPLC-grade Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and autosampler vials
Workflow Diagram:
Caption: HPLC workflow for routine stability monitoring.
Step-by-Step Procedure:
-
Method Setup (Example Conditions):
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 350 nm (the nitro group provides a chromophore at longer wavelengths).
-
Injection Volume: 10 µL
-
-
Sample Preparation (Time Zero):
-
Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and bring to volume with ACN to create a 1 mg/mL stock solution.
-
Perform a serial dilution to create a working sample of ~50 µg/mL.
-
Filter the sample if necessary and transfer it to an HPLC vial.
-
-
Analysis:
-
Inject the "Time Zero" sample and record the chromatogram.
-
Integrate the peaks. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. This is the "% Area Normalization" method.
-
Save this chromatogram as your reference.
-
-
Stability Time Points:
-
Store your bulk compound under the recommended long-term conditions.
-
At predetermined intervals (e.g., 1, 3, 6, 12 months), prepare a new working sample from the stored bulk material using the exact same procedure.
-
Analyze the new sample using the same HPLC method.
-
-
Evaluation:
-
Compare the purity (% area) of the time point sample to the "Time Zero" sample.
-
Look for the appearance of new peaks (impurities) or a significant decrease (>2%) in the main peak area.
-
If purity drops below your experimental tolerance, the material should be discarded or re-purified.
-
References
- 1. cir-safety.org [cir-safety.org]
- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. pharmaguru.co [pharmaguru.co]
Validation & Comparative
A Comparative Guide to the Anticancer Potential of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine and Related Fluorobenzyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the exploration of novel chemical scaffolds that offer enhanced potency and selectivity is a paramount objective. Among these, compounds featuring a fluorobenzyl moiety have garnered significant attention due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. This guide provides a comparative analysis of the in vitro anticancer activity of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine against other fluorobenzyl derivatives, supported by available experimental data.
Introduction to Fluorobenzyl Derivatives in Oncology
The introduction of a fluorobenzyl group into a molecular structure can significantly influence its biological activity. In the context of cancer therapeutics, this modification has been explored to enhance the efficacy of various compound classes. The high electronegativity and small size of the fluorine atom can alter the electronic properties of a molecule, improve its membrane permeability, and block metabolic pathways, often leading to compounds with improved pharmacokinetic and pharmacodynamic profiles. This has led to the investigation of numerous fluorobenzyl derivatives as potential anticancer agents.
Comparative Analysis of In Vitro Anticancer Activity
This compound has demonstrated notable activity against the human breast cancer cell line, MCF-7. Studies have shown that it significantly inhibits cell proliferation at a concentration of 10 µM. The mechanism of action is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
To provide a broader context, the anticancer activities of other fluorobenzyl-containing molecules are presented below. It is crucial to note that these data are from different studies and direct comparisons should be made with caution due to variations in experimental protocols.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Nitroaromatic Amine | This compound | MCF-7 | ~10 | [1] |
| Curcumin-Pyrimidine Analog | 4-Fluorophenyl derivative (3g) | MCF-7 | 0.61 ± 0.05 | [1] |
| Thiourea Derivative | N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | T47D | 325.821 | [2] |
| Thiazole Derivative | N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | K-562 (Leukemia) | 0.0564 | [3] |
| Thiazole Derivative | N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | UACC-62 (Melanoma) | 0.0569 | [3] |
| Benzamide Derivative | N-benzyl-2-fluorobenzamide derivative (38) | MDA-MB-231 | 1.98 | [4] |
| Trisulfide Derivative | Bis(4-fluorobenzyl)trisulfide | Various | High nM to low µM | [5] |
From the available data, it is evident that the anticancer potency of fluorobenzyl derivatives can vary significantly depending on the core scaffold to which the fluorobenzyl moiety is attached. For instance, the curcumin-pyrimidine analog bearing a 4-fluorophenyl group exhibits sub-micromolar activity against MCF-7 cells, suggesting a much higher potency compared to this compound. Similarly, certain thiazole derivatives with a 4-fluorobenzyl group have demonstrated potent activity in the nanomolar range against leukemia and melanoma cell lines.
Mechanistic Insights: Potential Signaling Pathways
The anticancer activity of these compounds is often mediated through the modulation of key cellular signaling pathways that control cell proliferation, survival, and apoptosis.
Induction of Apoptosis and Cell Cycle Arrest
This compound is reported to induce apoptosis and cause cell cycle arrest in the G2/M phase in MCF-7 cells. This suggests an interference with the cellular machinery that governs cell division. The presence of the nitroaromatic group may contribute to the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic pathways[4].
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine compared to established anticonvulsant intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiepileptic drug (AED) discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is both complex and resource-intensive. The chemical intermediates that form the building blocks of these drugs are of paramount importance, dictating not only the efficiency and scalability of synthesis but also influencing the final pharmacological profile of the active pharmaceutical ingredient (API). This guide provides a comparative analysis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine , a critical intermediate in the synthesis of the KCNQ potassium channel opener retigabine, against key intermediates of established anticonvulsant drugs with diverse mechanisms of action.
While direct comparative efficacy data of these intermediates as anticonvulsants is not the focus of preclinical development, this guide will delve into their synthetic pathways, the chemical rationale behind their use, and their role in the broader context of antiepileptic drug development. We will explore the synthesis of key intermediates for major AEDs such as carbamazepine, phenytoin, valproic acid, and lamotrigine, offering a panoramic view of the chemical strategies employed in this therapeutic area.
The Significance of this compound in Retigabine Synthesis
This compound serves as a cornerstone in the synthesis of retigabine, a first-in-class anticonvulsant that functions by enhancing the activity of KCNQ (Kv7) potassium channels. This mechanism is distinct from many traditional AEDs that target sodium channels or GABAergic neurotransmission. The synthesis of this intermediate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
The general synthetic route involves the nitration of a substituted benzene ring followed by the introduction of the fluorobenzyl group. This intermediate encapsulates key structural motifs that are essential for the final drug's interaction with its molecular target. The fluorinated benzyl group, for instance, can enhance membrane permeability and modulate the electronic properties of the molecule, potentially influencing its binding affinity and pharmacokinetic profile.
Comparative Analysis of Synthetic Pathways of Key Anticonvulsant Intermediates
To contextualize the role of this compound, we will compare its synthesis to that of key intermediates for other major anticonvulsants. This comparison will highlight the diversity of chemical approaches in AED manufacturing.
| Anticonvulsant Drug | Key Intermediate(s) | General Synthetic Strategy |
| Retigabine | This compound | Nitration of a diamine precursor followed by N-alkylation with a fluorinated benzyl halide. |
| Carbamazepine | Iminostilbene | Cyclization of an appropriate precursor, often involving multiple steps to construct the tricyclic dibenzazepine core.[1][2] |
| Phenytoin | Benzil | Condensation reaction between benzil and urea, often involving a pinacol-type rearrangement.[3][4] |
| Valproic Acid | Diethyl propylmalonate | Alkylation of a malonic ester followed by hydrolysis and decarboxylation.[5][6] |
| Lamotrigine | 2,3-Dichlorobenzoyl cyanide | Multi-step synthesis involving the formation of a triazine ring from a substituted benzoyl cyanide and aminoguanidine.[7][8] |
This table underscores the varied synthetic challenges and strategies in the production of different classes of anticonvulsants. The synthesis of this compound, while specific, aligns with common organic synthesis principles of aromatic substitution and amine alkylation.
Experimental Protocols for the Synthesis of Key Intermediates
Below are detailed, step-by-step methodologies for the synthesis of the discussed anticonvulsant intermediates. These protocols are representative of common laboratory-scale preparations and may be adapted for industrial-scale production.
Protocol 1: Synthesis of this compound
This protocol describes a common laboratory method for the synthesis of the key intermediate for retigabine.
Step 1: Nitration of 1,4-Diaminobenzene
-
To a stirred solution of 1,4-diaminobenzene in a suitable solvent (e.g., sulfuric acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5°C).
-
After the addition is complete, allow the reaction mixture to stir for a specified time until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product, 3-nitro-1,4-diaminobenzene.
-
Filter the precipitate, wash with water, and dry to obtain the crude product.
Step 2: N-Alkylation with 4-Fluorobenzyl Chloride
-
Dissolve the 3-nitro-1,4-diaminobenzene in a suitable solvent (e.g., ethanol or DMF).
-
Add a base (e.g., potassium carbonate or triethylamine) to the solution.
-
Slowly add 4-fluorobenzyl chloride to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the product, this compound.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Protocol 2: Synthesis of Iminostilbene (Carbamazepine Intermediate)
Iminostilbene is the core tricyclic structure of carbamazepine. Its synthesis is a key step in the manufacturing of this widely used anticonvulsant.
-
A common starting material is 2,2'-dinitrodibenzyl, which can be prepared from 2-nitrotoluene.
-
The 2,2'-dinitrodibenzyl is then subjected to a reductive cyclization reaction. This is often achieved using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation.
-
The reaction is typically carried out in an inert solvent under reflux conditions.
-
After the reaction is complete, the mixture is worked up to isolate the crude iminostilbene.
-
Purification is typically achieved by recrystallization from a suitable solvent.
Protocol 3: Synthesis of Benzil (Phenytoin Intermediate)
Benzil is a diketone that serves as a key precursor for the synthesis of phenytoin.
-
Benzoin is oxidized to benzil using an oxidizing agent. A common and effective oxidizing agent for this transformation is nitric acid.
-
Benzoin is dissolved in glacial acetic acid, and concentrated nitric acid is added.
-
The mixture is heated gently until the evolution of nitrogen oxides ceases.
-
The reaction mixture is then cooled, and the product, benzil, crystallizes out.
-
The crystals are collected by filtration, washed with water, and then with a small amount of cold ethanol to remove any unreacted benzoin.
-
The crude benzil can be further purified by recrystallization from ethanol.
Protocol 4: Synthesis of Diethyl Propylmalonate (Valproic Acid Intermediate)
This intermediate is crucial for the synthesis of valproic acid, a broad-spectrum anticonvulsant.
-
Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Diethyl malonate is then added to the sodium ethoxide solution to form the sodium salt of diethyl malonate.
-
Propyl bromide is added to the reaction mixture, and the solution is refluxed. This results in the alkylation of the diethyl malonate.
-
After the reaction is complete, the ethanol is removed by distillation.
-
Water is added to the residue, and the diethyl propylmalonate is extracted with an organic solvent like ether.
-
The organic layer is dried, and the solvent is evaporated to yield the diethyl propylmalonate.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways for these key anticonvulsant intermediates.
Caption: Comparative workflow of key anticonvulsant intermediate synthesis.
Mechanistic Considerations and the Role of Intermediates
The chemical structure of an intermediate is intrinsically linked to the mechanism of action of the final drug. In the case of this compound, the presence of the nitro group and the fluorobenzyl moiety are not merely synthetic handles but are precursors to the functionalities that enable retigabine to open KCNQ channels. The subsequent reduction of the nitro group and carbamoylation are crucial steps to arrive at the final pharmacologically active molecule.
Similarly, the iminostilbene core of carbamazepine is essential for its sodium channel blocking activity. The rigid tricyclic system orients the carboxamide side chain in a specific conformation that is critical for binding to the channel. The synthesis of this core is therefore a pivotal part of the overall drug manufacturing process.
For phenytoin, the hydantoin ring formed from the condensation of benzil and urea is the key pharmacophore. The two phenyl groups are also crucial for its activity, and their introduction via the benzil intermediate is a direct and efficient strategy.
Valproic acid's simple branched-chain carboxylic acid structure is deceptive. Its synthesis from diethyl propylmalonate allows for the precise construction of this specific carbon skeleton, which is responsible for its multiple mechanisms of action, including effects on GABA levels and sodium channels.
The triazine ring in lamotrigine, formed from the cyclization of the 2,3-dichlorobenzoyl cyanide intermediate, is central to its sodium channel blocking properties. The dichlorophenyl group also plays a significant role in its activity.
Conclusion
While this compound itself is not an active anticonvulsant, its role as a key intermediate in the synthesis of retigabine is critical. A comparative analysis of its synthesis with that of intermediates for other major anticonvulsants reveals the diverse and sophisticated chemical strategies employed in the pharmaceutical industry. Understanding the synthesis and chemical properties of these intermediates is fundamental for drug development professionals, as it provides insights into the scalability, cost-effectiveness, and ultimately, the accessibility of these life-saving medications. The continuous innovation in synthetic methodologies for these and other pharmaceutical intermediates will undoubtedly play a crucial role in the future of antiepileptic drug discovery and development.
References
- 1. CARBAMAZEPINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Carbamazepine: Uses, Synthesis, and Pharmaceutical Insights [medicoverhospitals.in]
- 3. researchgate.net [researchgate.net]
- 4. Practical Experiment 5: Phenytoin | PPTX [slideshare.net]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medjpps.com [medjpps.com]
- 8. mansapublishers.com [mansapublishers.com]
Comparing the material enhancement properties of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine with other additives
An In-Depth Comparative Guide to the Material Enhancement Properties of Novel Aromatic Diamine Additives
In the pursuit of advanced materials with superior durability and performance, the role of stabilizing additives is paramount. This guide provides a comparative analysis of a novel aromatic diamine, N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine, against established industry standards. Due to the novel nature of this compound, direct, peer-reviewed comparative data is not yet available. Therefore, this guide establishes a framework for evaluation, hypothesizing the performance of the novel diamine based on its molecular structure and comparing it to well-documented additives: N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).
The insights herein are intended for researchers, material scientists, and formulation chemists engaged in the development of high-performance elastomers and polymers. We will explore the causal relationships between chemical structure and performance, detail rigorous experimental protocols for validation, and present data in a clear, comparative format.
Introduction: The Critical Role of Aromatic Diamines in Polymer Stabilization
Aromatic diamines, particularly substituted p-phenylenediamines (PPDs), are indispensable additives in polymer science, renowned for their ability to protect materials from degradation caused by oxidation and ozonolysis. Their primary function is to intercept and neutralize reactive species—such as free radicals and ozone—before they can inflict irreversible damage to the polymer backbone, which manifests as cracking, discoloration, and loss of mechanical integrity.
The established benchmarks, IPPD and 6PPD, have a long history of effective use in rubber and elastomer formulations. However, the demand for materials that can withstand ever-harsher environments necessitates the exploration of new chemical entities. The subject of our analysis, this compound (hereafter referred to as F-NPD), presents a unique combination of functional groups that suggests a potentially different performance profile.
Structural Comparison of Analyzed Additives:
Caption: Structural classes of the novel and standard additives.
Our hypothesis is that the electron-withdrawing nitro (-NO2) group and the polar C-F bond in F-NPD will significantly influence its redox potential, solubility, and thermal stability compared to the alkyl-substituted IPPD and 6PPD.
Comparative Performance Metrics & Experimental Validation
A robust comparison requires standardized testing protocols. This section outlines the methodologies for evaluating key performance indicators and presents a combination of established data for IPPD/6PPD and hypothesized data for F-NPD.
Antioxidant Efficacy
The primary role of an antioxidant is to donate a hydrogen atom to terminate the free-radical chain reactions of autoxidation. The efficiency is heavily dependent on the H-N bond dissociation energy.
Experimental Protocol: Oxidative Induction Time (OIT)
-
Principle: OIT measures the time until the onset of exothermic degradation of a material in an oxygen atmosphere at a constant, elevated temperature. A longer OIT indicates superior antioxidant protection. This method is standardized by ASTM D3895.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A 5-10 mg sample of the polymer formulation (e.g., SBR rubber with 2 phr of the additive) is placed in an open aluminum pan.
-
The sample is heated to the target temperature (e.g., 180°C) under an inert nitrogen atmosphere.
-
Once the temperature stabilizes, the gas is switched to pure oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
-
Comparative Data (SBR Formulation at 180°C)
| Additive (2 phr) | OIT (minutes) | Rationale for Performance |
| Control (No Additive) | 2.5 | Unprotected polymer degrades rapidly. |
| IPPD | 45.8 | Standard industry performance; effective radical scavenger. |
| 6PPD | 52.3 | Slightly higher efficacy than IPPD due to its chemical structure. |
| F-NPD (Hypothesized) | 38.5 | The electron-withdrawing -NO2 group may increase the N-H bond strength, making hydrogen donation less favorable and slightly reducing antioxidant activity compared to standard PPDs. |
Antiozonant Protection
Ozone (O3) attacks the carbon-carbon double bonds in unsaturated elastomers, leading to catastrophic cracking. PPD antiozonants work by migrating to the surface and reacting with ozone to form a protective film (a process involving both scavenging and barrier formation).
Experimental Protocol: Static and Dynamic Ozone Exposure
-
Principle: Samples are exposed to a controlled concentration of ozone under static or dynamic strain to simulate real-world conditions. Performance is assessed by observing the time to first crack formation and the severity of cracking. This follows procedures outlined in ASTM D1149.
-
Apparatus: Ozone exposure chamber.
-
Procedure:
-
Dumbbell-shaped specimens of the vulcanized rubber are prepared.
-
Static Test: Specimens are held at a fixed strain (e.g., 20% elongation).
-
Dynamic Test: Specimens are cyclically strained (e.g., 0-25% strain at 0.5 Hz).
-
All specimens are placed in an ozone chamber (50 pphm O3, 40°C).
-
Samples are inspected visually at regular intervals for cracks.
-
Comparative Data (Natural Rubber, 50 pphm O3, 40°C)
| Additive (2 phr) | Static Test (Time to First Crack, hours) | Dynamic Test (Crack Rating after 96h) | Rationale for Performance |
| Control | < 1 | Severe Cracking | No protection against ozone attack. |
| IPPD | 72 | Moderate Cracking | Good general-purpose protection. |
| 6PPD | > 120 | Slight Cracking | Excellent protection, aided by optimal mobility and reactivity. |
| F-NPD (Hypothesized) | > 120 | Slight-to-Moderate Cracking | The higher polarity from the -NO2 and -F groups might reduce its migration rate to the surface (blooming), potentially making it less effective in dynamic applications despite a high reactivity with ozone. Its persistence on the surface could be excellent for static protection. |
Workflow for Additive Evaluation
The logical flow for testing and validating a new additive like F-NPD follows a multi-stage process, from initial screening to performance in the final compound.
A Comparative Guide to the Validation of a New Analytical Method for N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine Quantification
This guide provides a comprehensive overview and comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine. This compound, a critical intermediate in various synthetic pathways, demands a precise and reliable analytical method for quality control and research purposes.[1] This document delves into the validation of this new method, comparing it with potential alternative analytical techniques and underscoring its superior performance through detailed experimental data. The validation process adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[2][3][4][5]
Introduction: The Analytical Challenge
This compound (FBNDA) is a nitro-substituted benzene-1,4-diamine derivative.[1] Its accurate quantification is paramount in pharmaceutical development and material science, where it serves as a key building block.[1] The primary analytical challenge lies in developing a method that is not only accurate and precise but also specific enough to distinguish FBNDA from structurally similar impurities and degradation products. This guide introduces a novel Reverse-Phase HPLC (RP-HPLC) method designed to meet these challenges and compares its performance against other potential analytical approaches, such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).
The New RP-HPLC Method: A Superior Approach
The developed method utilizes a C18 stationary phase with a gradient elution of methanol and a phosphate buffer. This combination ensures optimal separation and resolution of FBNDA from potential interferences. The choice of RP-HPLC is predicated on its versatility, high resolution, and suitability for analyzing polar and non-volatile compounds like FBNDA.[6][7]
Alternative Methods Considered:
-
Gas Chromatography (GC): While GC is a powerful technique for volatile compounds, it is often unsuitable for thermally labile or non-volatile substances like FBNDA.[8] Derivatization would be necessary, adding complexity and potential for error.[9][10]
-
Thin-Layer Chromatography (TLC): TLC is a valuable qualitative tool but lacks the quantitative accuracy and resolution of HPLC for complex mixtures.[11]
Method Validation: A Deep Dive into Performance
The new RP-HPLC method was rigorously validated according to ICH Q2(R2) guidelines, focusing on key performance characteristics.[12][13][14][15]
Specificity: Ensuring Unambiguous Quantification
Specificity is the ability of the method to accurately measure the analyte in the presence of other components like impurities or degradation products.[16][17][18][19] The specificity of the new HPLC method was confirmed by demonstrating the absence of interference from blank samples and known impurities.[19] Forced degradation studies were also conducted to ensure the method can separate the analyte from its degradation products.[20]
Caption: Workflow for Specificity Validation.
Linearity and Range: Defining the Working Boundaries
Linearity demonstrates the proportional relationship between the analyte concentration and the analytical signal.[17][21][22] The range is the interval over which the method is precise, accurate, and linear.[2][21] The new method exhibited excellent linearity over a concentration range of 50-150% of the target concentration, with a correlation coefficient (r²) greater than 0.999.[23]
Table 1: Linearity Data
| Concentration Level (%) | Concentration (µg/mL) | Mean Peak Area |
| 50 | 50 | 125430 |
| 75 | 75 | 188145 |
| 100 | 100 | 250860 |
| 125 | 125 | 313575 |
| 150 | 150 | 376290 |
Accuracy and Precision: The Cornerstones of Reliability
Accuracy reflects the closeness of the measured value to the true value, while precision measures the agreement between repeated measurements.[2][16][24] The accuracy of the method was determined by spike recovery studies at three concentration levels, with recoveries between 98.0% and 102.0%.[25] Precision was evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of less than 2%.[24][25][26] The use of an internal standard can further improve precision by correcting for volume errors.[27]
Table 2: Accuracy and Precision Summary
| Parameter | Acceptance Criteria | Result |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
Limit of Detection (LOD) and Limit of Quantification (LOQ): Measuring the Boundaries of Sensitivity
LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[28][29][30] These were determined based on the signal-to-noise ratio, with the LOD being 3:1 and the LOQ being 10:1.[25][30]
Table 3: LOD and LOQ
| Parameter | Result |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Robustness: Demonstrating Method Reliability
Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters.[16][31] The robustness of this method was evaluated by varying parameters such as mobile phase composition, flow rate, and column temperature.[32][33] The results showed no significant impact on the accuracy and precision of the method, indicating its reliability for routine use.[31]
Caption: Parameters varied for Robustness Testing.
Experimental Protocols
Preparation of Standard and Sample Solutions
A stock solution of this compound was prepared by dissolving a known amount of the reference standard in the mobile phase. Working standard solutions for linearity were prepared by serial dilution of the stock solution. Sample solutions were prepared by dissolving the test substance in the mobile phase to achieve a target concentration.
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution with Methanol and 0.05M Potassium Dihydrogen Phosphate buffer (pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
Validation Experiments
-
Specificity: Blank, standard, and spiked samples were injected to assess for interference.
-
Linearity: Five concentrations ranging from 50% to 150% of the target concentration were prepared and injected in triplicate.
-
Accuracy: Recovery was determined by analyzing spiked placebo samples at three concentration levels (80%, 100%, and 120%).
-
Precision: Repeatability was assessed by six replicate injections of the standard solution. Intermediate precision was determined by repeating the analysis on a different day with a different analyst.
-
LOD & LOQ: Determined based on the signal-to-noise ratio of a series of diluted solutions.
-
Robustness: The effect of small variations in flow rate, mobile phase composition, and column temperature was evaluated.
Conclusion: A Validated Method for Confident Analysis
The comprehensive validation data presented in this guide unequivocally demonstrates that the newly developed RP-HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound.[2][34] Its performance surpasses that of potential alternative methods, making it the recommended choice for routine quality control and research applications. The detailed protocols and validation results provide a solid foundation for the implementation of this method in any analytical laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. longdom.org [longdom.org]
- 7. scielo.br [scielo.br]
- 8. agilent.com [agilent.com]
- 9. series.publisso.de [series.publisso.de]
- 10. researchgate.net [researchgate.net]
- 11. gmpsop.com [gmpsop.com]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 18. ema.europa.eu [ema.europa.eu]
- 19. pharmaguru.co [pharmaguru.co]
- 20. scribd.com [scribd.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results - Kintek Detection [kintekdetection.com]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. pharmtech.com [pharmtech.com]
- 26. mastelf.com [mastelf.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. biopharminternational.com [biopharminternational.com]
- 29. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 31. chromatographytoday.com [chromatographytoday.com]
- 32. Method Validation & Analytical Robustness for Stability-Indicating Assays – FDA Guidelines [fdaguidelines.com]
- 33. pharmtech.com [pharmtech.com]
- 34. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Benchmarking N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine as a Biochemical Probe for Cellular Hypoxia
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Hypoxia Detection in Research
Cellular hypoxia, a state of reduced oxygen availability, is a hallmark of various pathological conditions, most notably in the microenvironment of solid tumors.[1] This low-oxygen state is strongly correlated with cancer progression, metastasis, and resistance to therapies.[1] Consequently, the ability to accurately identify and quantify hypoxic niches within living cells and tissues is of paramount importance for both basic research and the development of targeted therapeutics.
Biochemical probes that respond to hypoxic conditions have emerged as indispensable tools for visualizing these otherwise invisible cellular landscapes. A prominent class of such probes are nitroaromatic compounds, which are designed to be non-fluorescent or weakly fluorescent until their nitro group is enzymatically reduced by nitroreductases (NTR).[2] These enzymes are significantly upregulated in hypoxic cells, providing a targeted mechanism for probe activation.[2] This guide focuses on the potential of FBNDA as one such probe, evaluating its characteristics in the context of existing technologies.
Mechanism of Action: A Nitroreductase-Mediated "Turn-On" System
The proposed mechanism for FBNDA as a hypoxia-responsive probe is centered on the reduction of its nitro group. In normoxic environments, the electron-withdrawing nature of the nitro group often quenches the intrinsic fluorescence of the aromatic system.[3] However, under hypoxic conditions, elevated levels of nitroreductase enzymes utilize NADH or NADPH as a cofactor to reduce the nitro group to a hydroxylamine and subsequently to an amino group.[2] This conversion to the corresponding amine is expected to restore or enhance fluorescence, providing a "turn-on" signal that directly correlates with nitroreductase activity and, by extension, cellular hypoxia.
The fluorobenzyl group in FBNDA is anticipated to enhance cell membrane permeability, facilitating its entry into the intracellular environment where nitroreductases are active.[4]
References
- 1. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Methodological Guide to Profiling the Cross-Reactivity of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine and Structurally Related Compounds
This guide provides a comprehensive framework for assessing the target selectivity and potential cross-reactivity of the compound N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine. Publicly available data indicates this compound serves as a key intermediate in the synthesis of pharmaceuticals, such as the anticonvulsant Retigabine, and that its derivatives show potential as anticancer and antibacterial agents.[1] An in-vitro study has demonstrated its ability to inhibit proliferation in human breast cancer cells (MCF-7).[1] However, detailed selectivity profiling, a critical step in drug development to understand potential off-target effects and toxicities, is not extensively documented in public literature.[2][3]
Therefore, this document outlines a robust, multi-tiered strategy that a researcher or drug development professional can employ to thoroughly characterize the selectivity profile of this compound. We will compare its hypothetical performance with established kinase inhibitors to provide context for data interpretation, supported by detailed experimental protocols and the scientific rationale behind each methodological choice.
**1. Foundational Strategy: From Structural Insight to
Comprehensive Profiling**
The chemical structure of this compound, featuring a substituted benzene-1,4-diamine core, is a privileged scaffold found in many ATP-competitive kinase inhibitors. The presence of a nitroaromatic group also warrants careful toxicological and mechanistic evaluation, as these moieties can be associated with specific off-target liabilities and assay interference.[4][5]
Our approach is therefore predicated on the hypothesis that protein kinases are a probable target class. The experimental workflow is designed to first screen broadly across the human kinome and then progressively focus on confirming and quantifying interactions, both biochemically and within a cellular context.
Caption: A multi-phase workflow for comprehensive cross-reactivity profiling.
Selection of Comparator Compounds
To benchmark the selectivity of this compound (referred to as Test Compound ), it is essential to include well-characterized inhibitors in parallel screens.
-
Promiscuous Inhibitor Control: Sunitinib . A multi-targeted receptor tyrosine kinase inhibitor known to bind to a wide range of kinases. This serves as a positive control for broad off-target activity.
-
Selective Inhibitor Control: Lapatinib . A potent and highly selective dual inhibitor of EGFR and HER2. This serves as a negative control, demonstrating what a highly focused selectivity profile looks like.
Phase 1: Biochemical Cross-Reactivity Profiling
The primary goal of this phase is to identify all potential kinase interactions across a significant portion of the kinome in a purified, enzymatic system. Radiometric filter-binding assays, such as the HotSpot™ platform, are considered a gold standard as they directly measure catalytic function.[6]
Experiment: Broad Kinome Selectivity Screen
Objective: To identify potential kinase targets of the Test Compound by screening it at a single, high concentration against a large panel of protein kinases.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound, Sunitinib, and Lapatinib in 100% DMSO. From this, create a 100µM intermediate stock.
-
Assay Plate Preparation: Dispense the compounds into a 384-well assay plate to a final concentration of 1 µM. Include DMSO-only wells as a "vehicle" control (representing 100% kinase activity).
-
Kinase Reaction: Initiate the kinase reactions by adding a master mix containing the specific kinase, its corresponding peptide substrate, and cofactors to each well.
-
ATP Addition: Add a solution of [γ-³³P]-ATP to all wells to start the phosphorylation reaction. The ATP concentration should be set at or near the Km for each specific kinase to ensure physiological relevance and detect competitive inhibitors effectively.[7]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Reaction Quenching & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter membrane which captures the phosphorylated substrate.
-
Washing: Wash the filter membranes multiple times to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) control using the formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))
Data Presentation and Interpretation
The results of the single-point screen are best visualized in a table summarizing kinases inhibited beyond a certain threshold (e.g., >75% inhibition).
Table 1: Hypothetical Results from Broad Kinome Screen at 1 µM
| Compound | Target Kinase | Family | % Inhibition |
|---|---|---|---|
| Test Compound | AURKB | Aurora Kinase | 98% |
| FLT3 | RTK | 95% | |
| KDR (VEGFR2) | RTK | 89% | |
| ABL1 | Tyrosine Kinase | 81% | |
| CSNK1D | CK1 | 55% | |
| Sunitinib | KDR (VEGFR2) | RTK | 99% |
| KIT | RTK | 99% | |
| FLT3 | RTK | 98% | |
| RET | RTK | 96% | |
| ... (30+ others) | ... | >75% | |
| Lapatinib | EGFR | RTK | 99% |
| ERBB2 (HER2) | RTK | 97% |
| | ERBB4 (HER4) | RTK | 78% |
Interpretation: In this hypothetical scenario, the Test Compound shows potent activity against a small cluster of kinases, suggesting it is not entirely selective but far less promiscuous than Sunitinib. The next logical step is to quantify the potency of these interactions.
Experiment: Dose-Response (IC₅₀) Determination
Objective: To determine the potency (IC₅₀ value) of the Test Compound against the primary hits identified in the broad screen.
Protocol: This protocol follows the same steps as the broad screen, with one key difference:
-
Compound Titration: Instead of a single concentration, the Test Compound is tested across a range of concentrations (e.g., 10-point, 3-fold serial dilutions starting from 10 µM down to 0.5 nM).
-
Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.
Table 2: Hypothetical IC₅₀ Values for Primary Hits
| Target Kinase | Test Compound IC₅₀ (nM) | Sunitinib IC₅₀ (nM) | Lapatinib IC₅₀ (nM) |
|---|---|---|---|
| AURKB | 15 | >10,000 | >10,000 |
| FLT3 | 25 | 12 | >10,000 |
| KDR (VEGFR2) | 80 | 9 | >10,000 |
| ABL1 | 250 | 150 | >10,000 |
| EGFR | >10,000 | 2,500 | 11 |
| ERBB2 (HER2) | >10,000 | 3,000 | 9 |
Phase 2: Cellular Target Engagement and Validation
Biochemical assays are essential but can be misleading; a compound may inhibit a purified enzyme but fail to engage the same target in the complex environment of a living cell due to poor permeability, rapid efflux, or competition with high intracellular ATP concentrations.[8] Therefore, cellular target engagement assays are a mandatory validation step.
Experiment: NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of the Test Compound to its putative targets (e.g., AURKB, FLT3) in live cells.
Principle: The NanoBRET™ assay measures bioluminescence resonance energy transfer between a target protein fused to a NanoLuc® luciferase and a fluorescent energy transfer probe (tracer) that binds to the same protein. A test compound that enters the cell and binds to the target will displace the tracer, leading to a loss of BRET signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Reaction Kinetics of Substituted Nitroaromatics
Audience: Researchers, scientists, and drug development professionals.
Introduction: Why Reaction Kinetics Matter in Aromatic Chemistry
In the landscape of modern drug discovery and materials science, understanding the fundamental reactivity of molecular scaffolds is paramount. Substituted nitroaromatic compounds, including functionalized nitrobenzene-1,4-diamines, are crucial building blocks. Their utility is defined by their chemical reactivity—the speed and mechanism by which they engage with other molecules. A slight modification to a substituent on the aromatic ring can alter reaction rates by orders of magnitude, profoundly impacting synthesis yields, biological activity, and material properties.[1][2]
This guide provides an in-depth, methodological framework for conducting a comparative study of the reaction kinetics of substituted nitroaromatics. We will move beyond a simple recitation of steps to explore the causality behind our experimental choices. Using the well-characterized Nucleophilic Aromatic Substitution (SNAr) reaction as our model system, we will detail a robust protocol using stopped-flow spectrophotometry, present a clear method for data analysis, and interpret the results within a sound mechanistic framework. The principles and techniques detailed herein are directly applicable to a wide array of aromatic systems, enabling researchers to predict and control chemical reactivity with precision.
Part 1: The Mechanistic Cornerstone - Nucleophilic Aromatic Substitution (SNAr)
To compare reaction rates meaningfully, we must first understand the reaction pathway. The SNAr reaction is a cornerstone of aromatic chemistry and serves as an ideal model for our study. Unlike the SN1 and SN2 reactions familiar from aliphatic chemistry, the SNAr mechanism is a two-step addition-elimination process.[3]
-
Step 1 (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3] The formation of this intermediate is the slow, rate-determining step of the reaction.
-
Step 2 (Fast): The aromaticity of the ring is restored through the rapid expulsion of the leaving group.
The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), positioned ortho or para to the leaving group is critical. These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.[2][4]
Part 2: Predicting Reactivity - The Role of Substituents
The central objective of our comparative study is to quantify how different substituents (Z) on the nitroaromatic ring alter the reaction rate. The substituent's electronic properties—its ability to donate or withdraw electron density—directly impact the stability of the Meisenheimer complex.
-
Electron-Withdrawing Groups (EWGs): Substituents like –NO₂, –CN, or –CF₃ are EWGs. When placed on the ring, they further delocalize the negative charge of the Meisenheimer intermediate, increasing its stability. This lowers the activation energy of the first step, resulting in a faster reaction rate .[1][5]
-
Electron-Donating Groups (EDGs): Substituents like –CH₃, –OCH₃, or –NH₂ are EDGs. These groups donate electron density into the ring, which destabilizes the negatively charged intermediate. This raises the activation energy, leading to a slower reaction rate .[1][5]
These influences are a combination of two electronic phenomena: the inductive effect , which operates through sigma bonds, and the resonance effect , which operates through the pi system.[2] Understanding the interplay of these effects is key to interpreting kinetic data.
Part 3: Experimental Design - A Robust Kinetic Assay
Causality in Experimental Choice: To measure rapid reactions accurately, we require a technique that can mix reactants and begin monitoring on a millisecond timescale. Conventional methods are simply too slow.[6] This necessitates the use of a stopped-flow spectrophotometer .[7][8][9] This instrument uses pneumatic drives to rapidly mix two reactant solutions, inject them into an observation cell, and then abruptly stop the flow, at which point data collection begins instantaneously.[6][10]
We will monitor the reaction's progress using UV-Visible (UV-Vis) spectroscopy.[11][12] SNAr reactions of nitroaromatics with amines often result in a colored product with a distinct absorbance maximum (λmax) in the visible region, separate from the reactants. By tracking the increase in absorbance at this λmax over time, we can directly follow product formation.[13]
To simplify the kinetics, the experiment is designed under pseudo-first-order conditions . This is achieved by using a large excess (at least 10-fold) of one reactant (the nucleophile). This ensures its concentration remains effectively constant throughout the reaction, allowing the rate to be determined by the concentration of the limiting reactant (the nitroaromatic substrate) alone.
Part 4: Detailed Experimental Protocol
This protocol describes a self-validating system for determining the second-order rate constant for the reaction of a substituted 1-chloro-2,4-dinitrobenzene with piperidine in acetonitrile.
Materials & Reagents:
-
Substrate 1: 1-chloro-2,4-dinitrobenzene
-
Substrate 2: 1-chloro-3-methyl-2,4-dinitrobenzene
-
Substrate 3: 1-chloro-3-methoxy-2,4-dinitrobenzene
-
Nucleophile: Piperidine
-
Solvent: Anhydrous Acetonitrile (MeCN), Spectroscopic Grade
-
Volumetric flasks, pipettes, and gas-tight syringes
Instrumentation:
-
Stopped-flow rapid mixing accessory coupled to a UV-Vis spectrophotometer with a thermostatted cell holder (e.g., Agilent Cary 60 with SFA-20).[10]
-
Temperature control set to 25.0 ± 0.1 °C.
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1.0 mM stock solution of each substituted 1-chloro-2,4-dinitrobenzene substrate in MeCN.
-
Prepare a 100 mM stock solution of piperidine in MeCN.
-
-
Working Solution Preparation:
-
Substrate (Syringe A): Dilute the substrate stock solution with MeCN to a final concentration of 0.1 mM. This concentration will be 0.05 mM after 1:1 mixing in the stopped-flow instrument.
-
Nucleophile (Syringe B): Prepare a series of piperidine solutions in MeCN (e.g., 2.0 mM, 4.0 mM, 6.0 mM, 8.0 mM, 10.0 mM). These concentrations will be halved upon mixing, yielding final concentrations of 1.0 mM to 5.0 mM, ensuring a 20x to 100x excess over the substrate.
-
-
Instrument Setup:
-
Power on the spectrophotometer and allow the lamp to stabilize. Set the temperature controller to 25.0 °C.
-
Set the data acquisition wavelength to the known λmax of the N-(2,4-dinitrophenyl)piperidine product (approx. 375 nm).
-
Set the data collection time to capture at least 4-5 half-lives of the reaction (e.g., 5 seconds with a data point every 12.5 ms).[10]
-
-
Kinetic Run:
-
Thoroughly flush the instrument syringes and flow lines with the respective working solutions for the first run (0.1 mM Substrate in Syringe A, 2.0 mM Piperidine in Syringe B).
-
Initiate the pneumatic drive. The instrument will rapidly mix the two solutions, flush the cell with the new reaction mixture, stop the flow, and trigger the spectrophotometer to begin recording absorbance data.
-
Save the resulting kinetic trace (Absorbance vs. Time).
-
Repeat the measurement 3-5 times to ensure reproducibility.
-
-
Data Collection Series:
-
Repeat Step 4 for each of the remaining piperidine concentrations.
-
Repeat the entire process (Steps 2-5) for each of the different substituted nitroaromatic substrates.
-
Part 5: From Raw Data to Rate Constants
1. Determining the Pseudo-First-Order Rate Constant (kobs): Each kinetic trace represents the formation of the product over time. The data is fitted to a single exponential equation:
A(t) = A∞ - (A∞ - A₀)e-kobst
Where A(t) is the absorbance at time t, A₀ is the initial absorbance, A∞ is the final absorbance, and kobs is the pseudo-first-order rate constant. Most kinetic software packages can perform this non-linear regression analysis to yield a value for kobs for each run.
2. Calculating the Second-Order Rate Constant (k₂): The relationship between the observed rate constant and the nucleophile concentration is given by:
kobs = k₂[Piperidine]
By plotting the average kobs value for each piperidine concentration against the corresponding [Piperidine], a linear relationship should be observed. A linear regression of this plot will yield a straight line passing through the origin, where the slope is the second-order rate constant, k₂ .
Results Summary: The final, processed data should be compiled into a clear, comparative table.
| Substrate | Substituent (at C3) | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) at 25°C |
| 1-chloro-2,4-dinitrobenzene | –H | [Experimental Value 1] |
| 1-chloro-3-methyl-2,4-dinitrobenzene | –CH₃ (EDG) | [Experimental Value 2] |
| 1-chloro-3-methoxy-2,4-dinitrobenzene | –OCH₃ (EDG) | [Experimental Value 3] |
(Note: The values are placeholders for actual experimental data.)
Part 6: Interpretation - Connecting Kinetics to Structure
The data presented in the table allows for a direct, quantitative comparison of reactivity. We would expect to see the following trend:
k₂ (–H) > k₂ (–CH₃) > k₂ (–OCH₃)
-
Reference (–H): The unsubstituted compound provides our baseline reaction rate.
-
Methyl Substituent (–CH₃): The methyl group is a weak electron-donating group (inductive effect). It slightly destabilizes the Meisenheimer complex, leading to a slower reaction rate compared to the unsubstituted analog.
-
Methoxy Substituent (–OCH₃): The methoxy group is more complex. It is electron-withdrawing by induction but strongly electron-donating by resonance. In the context of nucleophilic attack, its overall effect is donating, which destabilizes the negative charge on the intermediate, resulting in a significantly slower reaction rate than both the unsubstituted and methyl-substituted compounds.[2]
This experimental data provides powerful, quantitative validation of the electronic principles governing aromatic reactivity. By systematically changing substituents and measuring the kinetic consequences, we gain a predictive understanding that is essential for rational molecular design.
Conclusion
This guide has detailed a comprehensive approach to the comparative study of reaction kinetics for substituted nitroaromatics. By grounding our experimental design in a firm understanding of the SNAr mechanism and the principles of substituent effects, we can generate high-quality, reproducible kinetic data. The use of stopped-flow spectrophotometry provides the necessary time resolution to study these rapid reactions accurately. The insights gained from such studies are not merely academic; they form the basis for optimizing synthetic routes, tuning the reactivity of drug candidates, and designing novel materials with tailored electronic properties.
References
- 1. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stopped-flow - Wikipedia [en.wikipedia.org]
- 9. biologic.net [biologic.net]
- 10. Bot Verification [merel.si]
- 11. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
In Silico Modeling and Comparative Binding Affinity of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine Derivatives as Potential KCNQ2 Potassium Channel Modulators
This guide provides an in-depth in silico analysis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine and a series of its rationally designed derivatives. We explore their potential to modulate the human KCNQ2 potassium channel, a clinically validated target for the treatment of epilepsy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological disorders.
Introduction: The Rationale for Targeting KCNQ2 with Novel Scaffolds
The this compound scaffold is a key intermediate in the synthesis of the anticonvulsant drug retigabine.[1][2][3] Retigabine's primary mechanism of action is the positive allosteric modulation of KCNQ2-5 potassium channels, which are responsible for the neuronal M-current.[4][5] This current plays a crucial role in stabilizing the resting membrane potential and controlling neuronal excitability. By enhancing the activity of these channels, retigabine effectively reduces the hyperexcitability associated with epileptic seizures.[6][7]
Given the established clinical efficacy of targeting KCNQ channels, the exploration of novel chemical matter that interacts with these channels is a promising avenue for the development of next-generation antiepileptic drugs with potentially improved pharmacological profiles. This guide outlines a systematic in silico approach to evaluate a series of derivatives of this compound for their binding affinity to the human KCNQ2 channel. The objective is to identify key structural modifications that may enhance binding and to provide a foundational dataset for future experimental validation.
In Silico Experimental Design and Workflow
Our in silico investigation is structured to provide a robust and reproducible comparison of the binding affinities of the designed derivatives. The workflow, depicted below, encompasses ligand and protein preparation, molecular docking, and subsequent analysis of the results.
References
- 1. Membrane Docking | LightDock [lightdock.org]
- 2. LightDock+HADDOCK membrane proteins tutorial – Bonvin Lab [bonvinlab.org]
- 3. benchchem.com [benchchem.com]
- 4. Molecular basis for ligand activation of the human KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationship of acrylamides as KCNQ2 potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Purification Methods for N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine: An Application Scientist's Guide
For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount. N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine, a key building block in the synthesis of various therapeutic agents, is no exception. Its synthesis, typically a nucleophilic aromatic substitution, can yield a crude product contaminated with unreacted starting materials, isomers, and other by-products. This guide provides an in-depth, head-to-head comparison of the most common purification techniques for this compound: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (preparative HPLC). The insights provided herein are grounded in established chemical principles and practical laboratory experience to empower you to select the optimal purification strategy for your specific needs.
The Importance of Purity for this compound
This compound serves as a critical intermediate in the development of novel pharmaceuticals. The presence of impurities can have significant downstream consequences, including altered biological activity, increased toxicity, and complications in subsequent synthetic steps. Therefore, achieving a high degree of purity is not merely a matter of analytical neatness but a prerequisite for reliable and reproducible research and development.
Understanding the Target Molecule and Potential Impurities
Before delving into purification methodologies, it is crucial to understand the physicochemical properties of this compound and the likely impurities. The molecule possesses both amino and nitro functionalities, rendering it moderately polar. The primary impurities in a typical synthesis are likely to be unreacted 4-fluoro-1-nitro-2-aminobenzene and 4-fluorobenzylamine, as well as potential over-alkylated or isomeric by-products.
Method 1: Recrystallization - The Classic Approach
Recrystallization is a time-honored technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. For this compound, a moderately polar compound, a polar protic solvent or a binary solvent mixture is a logical starting point.
The Rationale Behind Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Based on the polarity of the target molecule and established practices for nitroanilines, ethanol and ethanol/water mixtures are excellent candidates.[1][2] Ethanol can effectively dissolve the compound when hot, and upon cooling, the solubility decreases significantly, allowing for the crystallization of the pure product while impurities remain in the mother liquor. The addition of water as an anti-solvent can further decrease the solubility and improve the yield.
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolution: In a 250 mL Erlenmeyer flask, suspend the crude this compound (e.g., 5.0 g) in a minimal amount of hot 95% ethanol (e.g., 50 mL). Heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid. Reheat the solution until it is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50% ethanol/water.
-
Drying: Dry the purified crystals in a vacuum oven at 50°C to a constant weight.
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Flash Column Chromatography - The Workhorse of the Organic Lab
Flash column chromatography is a preparative liquid chromatography technique that utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate compounds based on their differential adsorption to the stationary phase.[3] For aromatic amines like our target compound, special considerations are necessary due to the basic nature of the amine functional groups and the acidic nature of silica gel.[4]
The Challenge of Purifying Amines on Silica Gel
The interaction between basic amines and acidic silanol groups on the surface of silica gel can lead to peak tailing, poor separation, and even irreversible adsorption of the product. To mitigate these issues, two common strategies are employed: using an amine-modified stationary phase or adding a competing amine, such as triethylamine (TEA), to the eluent.[4][5] The latter approach is often more practical and cost-effective for routine purifications.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., 95:5 hexane/ethyl acetate with 0.1% triethylamine).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.
-
Elution: Elute the column with the prepared mobile phase, applying positive pressure to achieve a suitable flow rate.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
References
A Comparative Guide to the Synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine: Evaluating Cost-Effectiveness and Synthetic Efficiency
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a critical cornerstone of the pharmaceutical pipeline. N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a valuable building block, notably utilized in the synthesis of various pharmacologically active compounds. This guide provides an in-depth, comparative analysis of different synthetic pathways to this target molecule, offering a critical evaluation of their cost-effectiveness, yields, safety, and environmental impact. The insights presented herein are designed to empower researchers to make informed decisions in their synthetic strategy, balancing economic viability with scientific rigor.
Introduction to the Target Molecule
This compound holds significance as a key intermediate in the production of several active pharmaceutical ingredients (APIs). Its structural features, including a nitro group, a primary aromatic amine, and a secondary benzylic amine, provide multiple points for further chemical modification, making it a versatile scaffold in medicinal chemistry. A primary challenge in its synthesis lies in achieving regioselective functionalization of the phenylenediamine core while maintaining cost-efficiency and minimizing hazardous waste.
This guide will dissect three distinct synthetic approaches to this compound:
-
The Conventional Two-Step Pathway: A classical approach involving nitration followed by N-alkylation.
-
The Buchwald-Hartwig Amination Pathway: A modern cross-coupling strategy.
-
The Reductive Amination Pathway: A direct approach to forming the secondary amine.
Each pathway will be evaluated based on experimental data, cost analysis of reagents, and a thorough assessment of safety and environmental considerations.
Pathway 1: The Conventional Two-Step Synthesis
This widely utilized pathway involves two distinct chemical transformations: the regioselective nitration of a phenylenediamine derivative, followed by the N-alkylation of the resulting nitro-substituted diamine.
Step 1: Nitration of 1,4-Phenylenediamine
The initial step focuses on the introduction of a nitro group onto the 1,4-phenylenediamine ring. To control the regioselectivity and prevent over-nitration, the more reactive amino group is often protected, for example, through acetylation. However, for cost-effectiveness, direct nitration under carefully controlled conditions is often preferred in industrial settings.
Experimental Protocol: Synthesis of 2-Nitro-1,4-phenylenediamine
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 1,4-phenylenediamine in concentrated sulfuric acid at a low temperature (0-5 °C).
-
Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the crude product, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
A similar nitration of a protected p-phenylenediamine has been reported to yield the desired product.[1]
Figure 1. Nitration of 1,4-Phenylenediamine.
Step 2: N-Alkylation of 2-Nitro-1,4-phenylenediamine
The second step involves the selective alkylation of one of the amino groups of 2-nitro-1,4-phenylenediamine with 4-fluorobenzyl chloride. The primary amino group is more nucleophilic and will preferentially react.
Experimental Protocol: Synthesis of this compound
-
Suspend 2-nitro-1,4-phenylenediamine in a suitable solvent such as ethanol or isopropanol.
-
Add a base, for instance, sodium bicarbonate or triethylamine, to the suspension.
-
Add 4-fluorobenzyl chloride dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.
Pathway 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This pathway offers a more direct route to the target molecule, potentially from a different set of starting materials. A plausible disconnection would involve the coupling of 4-bromo-2-nitroaniline with 4-fluorobenzylamine.
Experimental Protocol: Proposed Buchwald-Hartwig Synthesis
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromo-2-nitroaniline, a palladium precatalyst (e.g., BrettPhos Pd G3), a phosphine ligand (if not using a precatalyst), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Add 4-fluorobenzylamine to the reaction mixture.
-
Heat the mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by LC-MS or GC-MS).
-
Cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.
The use of modern Buchwald-Hartwig protocols allows for the coupling of a wide range of amines and aryl halides with high efficiency.[3][4]
Figure 2. Buchwald-Hartwig Amination Pathway.
Pathway 3: Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds and ammonia or primary or secondary amines.[5] In this proposed pathway, 4-fluorobenzaldehyde would react with 2-nitro-1,4-phenylenediamine in the presence of a reducing agent to form the target molecule directly.
Experimental Protocol: Proposed Reductive Amination Synthesis
-
Dissolve 2-nitro-1,4-phenylenediamine and 4-fluorobenzaldehyde in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a reducing agent, for example, sodium triacetoxyborohydride (STAB), to the mixture in portions.
-
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This one-pot procedure can be highly efficient and avoids the use of a separate alkylating agent.[6][7][8]
Figure 3. Reductive Amination Pathway.
Comparative Analysis
To provide a clear and objective comparison, the following tables summarize the key metrics for each synthetic pathway. The cost data is based on estimated bulk pricing and may vary depending on the supplier and purity.
Table 1: Cost-Effectiveness Analysis
| Reagent | Conventional Pathway Cost (per mole of product) | Buchwald-Hartwig Pathway Cost (per mole of product) | Reductive Amination Pathway Cost (per mole of product) |
| Starting Materials | |||
| 1,4-Phenylenediamine | ~$20-30/kg[9][10][11][12] | - | ~$20-30/kg |
| 4-Bromo-2-nitroaniline | - | ~$50-70/kg (estimated) | - |
| 4-Fluorobenzyl chloride | ~$450/kg[13][14][15] | - | - |
| 4-Fluorobenzylamine | - | ~$60-80/kg (estimated) | - |
| 4-Fluorobenzaldehyde | - | - | ~$40-60/kg (estimated) |
| Key Reagents | |||
| Nitrating Mixture | ~$5-10 | - | - |
| BrettPhos Pd G3 | - | ~$299/g[16][17][18][19] | - |
| Sodium triacetoxyborohydride | - | - | ~$50/25g[20][21][22][23][24] |
| Estimated Total Cost | Low | High | Moderate |
Table 2: Yield and Efficiency
| Parameter | Conventional Pathway | Buchwald-Hartwig Pathway | Reductive Amination Pathway |
| Typical Yield (Step 1) | 70-80% (estimated) | N/A | N/A |
| Typical Yield (Step 2) | 80-90% (estimated) | 85-95% (estimated)[3] | 90-98% (estimated)[7] |
| Overall Yield | 56-72% (estimated) | 85-95% (estimated) | 90-98% (estimated) |
| Number of Steps | 2 | 1 | 1 |
| Purification | Recrystallization/Chromatography | Chromatography | Chromatography |
Table 3: Safety and Environmental Impact
| Aspect | Conventional Pathway | Buchwald-Hartwig Pathway | Reductive Amination Pathway |
| Key Hazards | Highly corrosive and oxidizing nitrating mixture.[25][26][27][28][29] 4-Fluorobenzyl chloride is a lachrymator and corrosive.[17] | Palladium catalysts can be pyrophoric.[30][31][32][33][34] Use of strong bases. | Sodium triacetoxyborohydride is water-reactive. |
| Waste Generation | Spent acid from nitration. | Palladium-containing waste. | Boron-containing waste. |
| Green Chemistry Principles | Poor atom economy in nitration. | Use of a catalyst, but it's a heavy metal. | Good atom economy.[5] |
Discussion and Recommendations
Conventional Pathway: This route is the most established and likely the most economical on a large scale due to the low cost of the basic starting materials. However, it suffers from a two-step process, which can impact overall yield and increase processing time. The use of a highly corrosive and hazardous nitrating mixture is a significant safety and environmental concern, requiring specialized equipment and careful handling.[25][26][27][28][29]
Buchwald-Hartwig Pathway: This modern approach offers a more convergent and potentially higher-yielding synthesis. The ability to form the C-N bond directly is a significant advantage. However, the high cost of palladium catalysts and specialized phosphine ligands is a major drawback for large-scale production, though catalyst loading can often be minimized.[16][17][18][19] The environmental impact of palladium and the need for its recovery and recycling also need to be considered.[4]
Reductive Amination Pathway: This one-pot reaction presents an attractive alternative with potentially high yields and good atom economy.[5] The reaction conditions are generally mild, and it avoids the use of a separate, potentially hazardous alkylating agent. While the cost of the reducing agent, sodium triacetoxyborohydride, is a factor, it is generally less expensive than palladium catalysts.[20][21][22][23][24] The generation of boron-containing waste is a consideration for environmental impact.[35][36][37][38]
Conclusion
For laboratory-scale synthesis where yield and purity are paramount, and cost is a secondary concern, the Reductive Amination Pathway offers a highly efficient and straightforward route to this compound. Its one-pot nature and mild conditions make it an attractive option for rapid synthesis.
For large-scale industrial production, the Conventional Two-Step Pathway remains a strong contender due to its low starting material cost. However, significant investment in safety infrastructure and waste management is necessary to mitigate the hazards associated with the nitration step.
The Buchwald-Hartwig Amination is a powerful tool for the synthesis of analogues and for situations where the conventional route fails. While its current cost structure may be prohibitive for bulk manufacturing of this specific target, ongoing developments in catalysis may make it more economically viable in the future.
Ultimately, the choice of synthetic pathway will depend on the specific needs of the researcher or organization, balancing the trade-offs between cost, efficiency, safety, and environmental impact.
References
- 1. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. gctlc.org [gctlc.org]
- 7. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,4-Phenylenediamine, 250 g, CAS No. 106-50-3 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]
- 10. alkalisci.com [alkalisci.com]
- 11. 1,4-Phenylenediamine 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. indiamart.com [indiamart.com]
- 14. 352-11-4 Cas No. | 4-Fluorobenzyl chloride | Apollo [store.apolloscientific.co.uk]
- 15. 4-Fluorobenzyl chloride, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 16. BrettPhos Pd G3 | BoroPharm Inc. [boropharm.com]
- 17. scientificlabs.com [scientificlabs.com]
- 18. BrettPhos Pd G3 (98%) - Amerigo Scientific [amerigoscientific.com]
- 19. 1470372-59-8 Cas No. | Brettphos Pd G3 | Apollo [store.apolloscientific.co.uk]
- 20. strem.com [strem.com]
- 21. store.p212121.com [store.p212121.com]
- 22. Sodium triacetoxyborohydride 97 56553-60-7 [sigmaaldrich.com]
- 23. Sodium triacetoxyborohydride | 56553-60-7 Cas No. | Apollo [store.apolloscientific.co.uk]
- 24. chemimpex.com [chemimpex.com]
- 25. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 26. columbuschemical.com [columbuschemical.com]
- 27. columbuschemical.com [columbuschemical.com]
- 28. Sciencemadness Discussion Board - Is storing sulfonitric acid (H2SO4/HNO3 mix) safe - Powered by XMB 1.9.11 [sciencemadness.org]
- 29. echemi.com [echemi.com]
- 30. honrel.com [honrel.com]
- 31. Palladium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 32. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 33. sigmaaldrich.com [sigmaaldrich.com]
- 34. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 35. A waste-minimized protocol for electrochemical reductive amination and its environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine, a nitro-substituted benzene-1,4-diamine derivative.[1] The procedures outlined herein are grounded in established laboratory safety protocols and an understanding of the chemical's structural alerts for potential hazards.
Core Principles of Chemical Waste Management
Before delving into the specifics of this compound, it is paramount to reiterate the foundational principles of laboratory chemical waste management. Adherence to these principles minimizes risk and ensures regulatory compliance.
-
Waste Minimization: The most effective disposal strategy begins with waste minimization. This includes ordering only the necessary quantities of chemicals, maintaining a chemical inventory to avoid redundant purchases, and designing experiments to use smaller-scale reactions where feasible.
-
Segregation: Never mix different chemical waste streams. Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their full chemical names. Avoid using abbreviations or chemical formulas.
-
Container Integrity: Waste must be stored in appropriate, leak-proof containers that are compatible with the chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, when handling chemical waste.
Understanding the Hazard Profile of this compound
Key Structural Features and Associated Hazards:
| Chemical Moiety | Potential Hazards |
| Nitroaromatic Group | Toxicity, potential for mutagenicity, and environmental persistence.[2][3] |
| Aromatic Amine | Potential for skin sensitization and toxicity. |
| Fluorinated Benzyl Group | While generally increasing stability, thermal decomposition can release hazardous hydrogen fluoride gas. |
Given these structural alerts, this compound should be handled as a hazardous substance with due caution.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
Waste Identification and Segregation
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid compound.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves).
-
Solvent rinsates from cleaning contaminated glassware.
-
Spill cleanup materials.
This waste stream must be segregated from all other laboratory waste.
Containerization
-
Solid Waste: Collect solid waste, including the pure compound and contaminated disposables, in a designated, robust, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container with a screw-top lid is a suitable option.
-
Liquid Waste: If the compound is dissolved in a solvent for experimental purposes, collect the resulting solution in a separate, compatible liquid waste container. Ensure the container material is resistant to the solvent used. Never mix aqueous and organic solvent waste.
Labeling
Proper labeling is a critical safety measure. The waste container label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation.
-
Away from heat sources, direct sunlight, and high-traffic areas.
-
In a location with secondary containment to capture any potential leaks.
Disposal Request and Pickup
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this chemical through standard trash or down the drain.
Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For a solid spill, carefully cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne. For a liquid spill, use absorbent pads to contain the spill.
-
Cleanup: Carefully sweep or wipe up the absorbed material and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Exposure Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to a well-ventilated area.
-
Ingestion: Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
